Product packaging for 3-Bromo-4-methoxybenzoic acid(Cat. No.:CAS No. 99-58-1)

3-Bromo-4-methoxybenzoic acid

Cat. No.: B047553
CAS No.: 99-58-1
M. Wt: 231.04 g/mol
InChI Key: BBPZABXVRBFWGD-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzoic acid is a versatile and high-value benzoic acid derivative serving as a critical synthetic intermediate in numerous research applications. Its structure incorporates two distinct functional handles: the carboxylic acid group, which can undergo typical reactions such as amidation, esterification, and reduction, and the bromo substituent at the meta position, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This bifunctionality makes it an essential building block for constructing complex organic molecules, particularly in medicinal chemistry for the development of potential pharmaceutical candidates, agrochemicals, and functional materials. The electron-donating methoxy group at the para position to the acid influences the electronic properties of the aromatic ring, which can fine-tune the compound's reactivity, binding affinity, and overall physicochemical properties in target molecules. Researchers primarily utilize this compound to synthesize libraries of derivatives for structure-activity relationship (SAR) studies, to create molecular scaffolds for protein-binding probes, and as a precursor to liquid crystal materials. It is supplied with guaranteed high purity to ensure reproducibility in sensitive synthetic sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B047553 3-Bromo-4-methoxybenzoic acid CAS No. 99-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPZABXVRBFWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243930
Record name 3-Bromo-4-methoxybenzoic acid
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99-58-1
Record name 3-Bromo-4-methoxybenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-p-anisic acid
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Record name 3-Bromo-4-methoxybenzoic acid
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Record name 3-bromo-4-methoxybenzoic acid
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Record name 3-BROMO-P-ANISIC ACID
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to be a valuable resource, offering concise data, detailed experimental methodologies, and a logical workflow for the characterization of this and similar chemical entities.

Core Physical and Chemical Properties

This compound is a white crystalline powder at room temperature.[1] Its chemical structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a bromine atom on the benzene (B151609) ring, imparts specific physical and chemical characteristics crucial for its role in organic synthesis.[1]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular FormulaC₈H₇BrO₃[1][2][3]
Molecular Weight231.04 g/mol [1][3][4]
Melting Point216-224 °C[1][2][4]
AppearanceWhite crystalline powder[1]
SolubilitySoluble in organic solvents[1]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not extensively detailed in publicly available literature, the following are detailed, generalized methodologies for the key experiments cited. These protocols are standard in organic chemistry for the characterization of solid aromatic carboxylic acids.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a similar digital device, is used.

  • Initial Rapid Determination: An initial, rapid heating of the sample (5-10 °C per minute) is performed to determine an approximate melting range.

  • Accurate Determination: A fresh sample is prepared and heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to about 2 °C per minute.

  • Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.

Determination of Solubility

The solubility of this compound in various solvents is a key parameter for its use in synthesis and for developing purification methods.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, and toluene) are selected for the test.

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.

  • Observation: The mixture is agitated or stirred vigorously for a set period (e.g., 60 seconds) at a controlled temperature (e.g., room temperature).

  • Classification: The solubility is qualitatively assessed as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no visible dissolution). For quantitative analysis, the amount of dissolved solute can be determined by techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a chemical compound like this compound, from starting materials to a fully characterized product.

G cluster_char Start Starting Materials (e.g., 4-methoxybenzoic acid) Synthesis Chemical Synthesis (e.g., Bromination) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Physical_Char Physical Characterization Purification->Physical_Char Spectroscopic_Char Spectroscopic Characterization Purification->Spectroscopic_Char FinalProduct Pure, Characterized Product MeltingPoint Melting Point Determination Physical_Char->MeltingPoint Solubility Solubility Analysis Physical_Char->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Char->NMR IR IR Spectroscopy Spectroscopic_Char->IR MS Mass Spectrometry Spectroscopic_Char->MS

References

An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid (CAS: 99-58-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxybenzoic acid, a key chemical intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, summarizes its known biological activities, and discusses its application in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its core structure consists of a benzoic acid scaffold substituted with a bromine atom and a methoxy (B1213986) group, which imparts specific chemical reactivity and biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99-58-1[1][2][3][4]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Melting Point 218-224 °C[1]
Appearance White crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Synonyms 3-Bromo-p-anisic acid[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. While specific spectral data from open-source literature is limited, typical expected values are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spectrometry (MS) Data not available in search results.
Infrared (IR) Spectroscopy KBr wafer technique applicable.[4]
Raman Spectroscopy FT-Raman technique applicable.[4]

Synthesis of this compound

A common and effective method for the preparation of this compound is through the electrophilic bromination of p-anisic acid (4-methoxybenzoic acid).

Experimental Protocol: Bromination of p-Anisic Acid

This protocol is adapted from a patented synthesis method.

Materials:

  • p-Anisic acid (p-methoxybenzoic acid)

  • Bromine

  • Glacial acetic acid

  • Ferric chloride (FeCl₃·6H₂O or FeCl₃) as a catalyst

Procedure:

  • In a reaction vessel, dissolve p-anisic acid in glacial acetic acid.

  • Add a catalytic amount of ferric chloride to the solution.

  • Over a period of 1 to 5 hours, add bromine, diluted with glacial acetic acid, to the reaction mixture at a temperature of 20-60 °C.

  • Allow the reaction to proceed for 1 to 20 hours at this temperature.

  • Increase the temperature to 70 °C up to the reflux temperature and continue the reaction for an additional 0.5 to 5 hours.

  • Upon completion of the reaction, cool the mixture and filter to isolate the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity

This compound has demonstrated notable biological activity, particularly in the agricultural sector as a fungicide.

Table 3: Fungicidal Activity of this compound

PathogenDiseaseEC₅₀ (mg/L)Reference
Valsa maliApple rot10.3
Coniella vitisGrape white rot19.7

Beyond its agricultural applications, the structural motif of this compound is of significant interest in drug discovery. It serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer and central nervous system (CNS) disorders. Its structure allows for versatile chemical modifications to develop potent and selective inhibitors of key signaling proteins.

Role in the Synthesis of ABL Kinase Inhibitors

This compound is utilized in the preparation of benzamide (B126) compounds that act as inhibitors of ABL1, ABL2, and the fusion protein BCR-ABL1. These kinases are implicated in the pathogenesis of various cancers, most notably chronic myeloid leukemia (CML). The workflow for developing such inhibitors can be conceptualized as follows:

drug_development_workflow start Starting Material: This compound intermediate Synthesis of Benzamide Derivatives start->intermediate Amide Coupling screening Screening for Kinase Inhibition (ABL1, ABL2, BCR-ABL1) intermediate->screening lead_opt Lead Optimization (Structure-Activity Relationship) screening->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for the development of ABL kinase inhibitors.

This workflow highlights the journey from the starting material, this compound, through chemical synthesis and biological screening, to the identification of a potential drug candidate.

Conceptual Signaling Pathway in CML

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Inhibitors synthesized from this compound are designed to block the activity of this oncoprotein, thereby inhibiting downstream signaling pathways that lead to cell growth and survival.

bcr_abl_pathway bcr_abl BCR-ABL1 (Constitutively Active Kinase) downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) bcr_abl->downstream Phosphorylation proliferation Cell Proliferation & Survival inhibitor Inhibitor (Derived from CAS 99-58-1) inhibitor->bcr_abl downstream->proliferation apoptosis Apoptosis

Caption: Inhibition of the BCR-ABL1 signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

Table 4: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • If on skin, wash with plenty of soap and water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound (CAS 99-58-1) is a versatile and valuable chemical intermediate with significant applications in both agriculture and pharmaceutical development. Its utility as a precursor for potent kinase inhibitors underscores its importance in the ongoing search for novel cancer therapies. This guide provides essential technical information to support researchers and developers in harnessing the potential of this compound.

References

A Technical Guide to 3-Bromo-4-methoxybenzoic Acid: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its unique molecular structure, featuring a bromine atom and a methoxy (B1213986) group on a benzoic acid core, provides a versatile scaffold for the development of targeted therapies. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its primary application as a key intermediate in the synthesis of potent BCR-ABL1 tyrosine kinase inhibitors for the treatment of cancer, detailed experimental protocols for its conversion into bioactive benzamides, and a comprehensive look at the relevant signaling pathways.

Core Molecular Information

This compound is a white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below, providing essential data for its use in synthetic chemistry and drug development.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 99-58-1[1][2]
Melting Point 218-224 °C[1]
Appearance White crystalline powder[1]
Synonyms 3-Bromo-p-anisic acid[1][2]

Application in the Synthesis of BCR-ABL1 Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of benzamide (B126) compounds that act as inhibitors of ABL1, ABL2, and the fusion protein BCR-ABL1.[3] The BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). By inhibiting this kinase, the uncontrolled proliferation of cancer cells can be halted. The chemical structure of this compound is amenable to the creation of complex molecules that can fit into the ATP-binding pocket of the BCR-ABL1 kinase, preventing its function and inducing apoptosis in cancer cells.

Experimental Protocols: Synthesis of Benzamide Derivatives

The conversion of this compound to a benzamide derivative is a crucial step in the synthesis of many BCR-ABL1 inhibitors. The following is a representative experimental protocol for the amide coupling of this compound with a substituted aniline (B41778), a common reaction in the development of these targeted therapies.

General Amide Coupling Reaction

This protocol outlines the synthesis of an N-aryl benzamide from this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-(trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).

  • Add a sufficient amount of DMF to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup and Purification 3-Bromo-4-methoxybenzoic_acid This compound Activated_Ester Activated Ester Intermediate 3-Bromo-4-methoxybenzoic_acid->Activated_Ester Activation EDC_HOBt EDC, HOBt in DMF EDC_HOBt->Activated_Ester Amide_Product N-Aryl Benzamide Derivative Activated_Ester->Amide_Product Coupling Substituted_Aniline Substituted Aniline Substituted_Aniline->Amide_Product Crude_Product Crude Product Amide_Product->Crude_Product Aqueous Workup Purified_Product Purified Benzamide Inhibitor Crude_Product->Purified_Product Column Chromatography

Synthetic Workflow for Benzamide-based BCR-ABL1 Inhibitors.

The BCR-ABL1 Signaling Pathway

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis, leading to the uncontrolled growth of leukemic cells. Understanding this signaling network is crucial for the rational design of targeted inhibitors.

Key downstream pathways activated by BCR-ABL1 include:

  • RAS/RAF/MEK/ERK Pathway: This pathway is critical for cell proliferation.

  • PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and proliferation.

  • JAK/STAT Pathway: This pathway is involved in growth factor-independent proliferation and resistance to apoptosis.

The diagram below illustrates a simplified overview of the BCR-ABL1 signaling cascade and the point of inhibition by benzamide-based tyrosine kinase inhibitors synthesized from this compound.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Apoptosis_Inhibition Inhibitor Benzamide-based Inhibitor (Derived from this compound) Inhibitor->BCR_ABL1 Inhibits

BCR-ABL1 Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in the development of targeted cancer therapies. Its physicochemical properties make it well-suited for use in multi-step organic synthesis, particularly in the creation of potent BCR-ABL1 tyrosine kinase inhibitors. The experimental protocols and pathway information provided in this guide offer a foundational resource for researchers and drug development professionals working to advance the field of oncology.

References

An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Bromo-4-methoxybenzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Synonyms

This compound is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a bromine atom at position 3 and a methoxy (B1213986) group at position 4.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

It is also known by several synonyms, which are listed in the table below for easy reference.

Identifier Type Identifier
IUPAC Name This compound[1]
Common Synonyms 3-Bromo-p-anisic acid[1][2]
BENZOIC ACID, 3-BROMO-4-METHOXY-[1]
3-Bromanisic Acid[1]
CAS Number 99-58-1[1][2]
EC Number 202-768-4[1]
PubChem CID 66836[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property Value Source
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Appearance White crystalline powder[2]
Melting Point 218-224 °C[2]
220-222 °C (lit.)[3]
Linear Formula BrC₆H₃(OCH₃)CO₂H
InChI Key BBPZABXVRBFWGD-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(C=C1)C(=O)O)Br[1]

Role in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[2] Its structure allows for various chemical modifications, making it a versatile building block for:

  • Pharmaceutical Agents: It serves as a precursor in the synthesis of potential anti-inflammatory and analgesic drugs.[2] It is also used as a reagent to prepare benzamide (B126) compounds that function as inhibitors of ABL1, ABL2, and BCR-ABL1, which are targets for cancer therapies.[3]

  • Agrochemicals: This compound is utilized in the development of herbicides and pesticides.[2] It has shown inhibitory effects against pathogenic bacteria such as apple rot and grape white rot and can also be used to regulate plant growth.[4]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of p-methoxybenzoic acid. Below are two detailed protocols.

This method is adapted from a patented process for the preparation of this compound.[4]

Materials:

  • p-Methoxybenzoic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ferric chloride (FeCl₃·6H₂O or anhydrous FeCl₃)

Procedure:

  • Dissolve p-methoxybenzoic acid as the raw material in a glacial acetic acid medium in a suitable reaction vessel.

  • Add a catalytic amount of ferric chloride to the mixture.

  • Over a period of 1-5 hours, add bromine that has been diluted with glacial acetic acid. Maintain the reaction temperature between 20-60°C during the addition.

  • Allow the reaction to proceed for 1-20 hours at this temperature.

  • After the initial reaction period, increase the temperature to between 70°C and the reflux temperature of the solvent, and continue the reaction for an additional 0.5-5 hours.

  • Upon completion, the product can be isolated by filtration.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation p_methoxybenzoic_acid p-Methoxybenzoic Acid dissolve 1. Dissolve p-methoxybenzoic acid and FeCl₃ in acetic acid p_methoxybenzoic_acid->dissolve bromine Bromine (Br₂) add_br2 2. Add diluted Bromine (20-60°C, 1-5h) bromine->add_br2 catalyst FeCl₃ Catalyst catalyst->dissolve solvent Glacial Acetic Acid solvent->dissolve dissolve->add_br2 react1 3. React for 1-20h add_br2->react1 react2 4. Heat to 70°C - Reflux (0.5-5h) react1->react2 filtration 5. Filter to isolate product react2->filtration product This compound filtration->product

Caption: Synthesis workflow for this compound.

This protocol is a general procedure for the bromination of activated aromatic compounds and can be applied for the synthesis of this compound.[5][6]

Materials:

Procedure:

  • In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), potassium phosphate (1.0 equiv), and acetonitrile.

  • Add tetrabutylammonium tribromide (2.0 equiv) to the mixture.

  • Stir the reaction mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 15% aqueous sodium thiosulfate and saturated sodium carbonate to the reaction mixture.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Logical Relationships: Role as a Synthetic Intermediate

This compound is not typically an end-product but rather a crucial intermediate. The functional groups on the molecule—the carboxylic acid, the bromine atom, and the methoxy group—provide multiple reaction sites for building more complex molecular architectures.

G cluster_reactions Chemical Modifications cluster_products Resulting Bioactive Molecules A 3-Bromo-4-methoxybenzoic acid (Core Building Block) B Amidation / Esterification (at Carboxylic Acid) A->B C Cross-Coupling Reactions (e.g., Suzuki, Heck at Bromine) A->C D Demethylation (at Methoxy Group) A->D E Pharmaceuticals (e.g., Kinase Inhibitors, Anti-inflammatories) B->E C->E F Agrochemicals (e.g., Herbicides, Fungicides) C->F D->E

Caption: Reactivity and application pathways of the core compound.

References

Spectral Profile of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-4-methoxybenzoic acid (CAS No. 99-58-1), a substituted aromatic carboxylic acid. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data (400 MHz, MeOD) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.05d2.11HAr-H
7.90dd8.6, 2.11HAr-H
7.01d8.71HAr-H
3.85s-3H-OCH₃

¹³C NMR Spectral Data (126 MHz, MeOD) [1]

Chemical Shift (δ) ppmAssignment
168.4-COOH
161.0C-OCH₃
135.7Ar-C
132.0Ar-C
125.4Ar-C
112.5Ar-C
112.1C-Br
57.0-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

FT-IR Spectral Data [2]

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H Stretch (Carboxylic Acid)
~1690C=O Stretch
~1255C-O Stretch
~650-750C-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data [3]

m/z RatioAssignment
230/232[M]⁺ (Molecular ion)
213/215[M-OH]⁺
185[M-COOH]⁺
157[M-Br]⁺

Experimental Protocols

The following are generalized methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the sample in a deuterated solvent, such as Methanol-d4 (MeOD). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound was placed directly onto the ATR crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of the compound was introduced into the instrument, and the resulting ions were analyzed to determine their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

G Spectroscopic Analysis of this compound cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information A This compound (C₈H₇BrO₃) B 1H NMR A->B C 13C NMR A->C D FT-IR A->D E Mass Spec A->E F Proton Environment (Chemical Shifts, Multiplicity) B->F G Carbon Skeleton C->G H Functional Groups (C=O, O-H, C-Br) D->H I Molecular Weight & Fragmentation E->I J Structural Elucidation F->J G->J H->J I->J

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-methoxybenzoic acid. The information contained herein is intended to assist in the structural elucidation, identification, and quality control of this compound in a research and development setting.

Spectroscopic Data Presentation

The 1H NMR spectrum of this compound exhibits a distinct set of signals corresponding to the protons in its molecular structure. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below.

SignalChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegrationAssignment
18.05Doublet (d)2.11HH-2
27.90Doublet of doublets (dd)8.6, 2.11HH-6
37.01Doublet (d)8.71HH-5
43.85Singlet (s)-3H-OCH₃

Note: The carboxylic acid proton (-COOH) signal is often broad and may appear in the range of 10-13 ppm. Its observation can be dependent on the solvent and concentration.[1][2]

Structural Assignment and Signal Correlation

The following diagram illustrates the chemical structure of this compound and the correlation of the observed 1H NMR signals to the respective protons on the aromatic ring and the methoxy (B1213986) group.

G Structure and 1H NMR Assignments of this compound cluster_0 mol H2 H-2: δ 8.05 (d) H6 H-6: δ 7.90 (dd) H5 H-5: δ 7.01 (d) OCH3 -OCH3: δ 3.85 (s)

Caption: Molecular structure of this compound with 1H NMR signal assignments.

Experimental Protocol

The following provides a detailed methodology for the acquisition of the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated methanol (B129727) (MeOD) is a suitable solvent for dissolving this compound.[3] Other common deuterated solvents for NMR analysis of carboxylic acids include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically used.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm) for accurate chemical shift calibration.

2. NMR Instrument Parameters:

  • Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer.[3] Spectrometers with frequencies of 300 MHz or higher are recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment is sufficient for acquiring a 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately -2 to 14 ppm is appropriate to encompass all proton signals.

    • Number of Scans: 16 to 64 scans are typically co-added to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

3. Data Processing:

  • The raw Free Induction Decay (FID) data is processed using a Fourier transform.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each signal.

  • Peak picking is carried out to determine the precise chemical shifts and coupling constants.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.

G A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (1H NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Signal Assignment (Correlation to Molecular Structure) D->E F Structural Confirmation E->F

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-bromo-4-methoxybenzoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document presents experimental and predicted 13C NMR data, details the experimental protocols for data acquisition, and discusses the underlying principles of chemical shift assignments in substituted benzene (B151609) rings.

Introduction to 13C NMR Spectroscopy of Aromatic Compounds

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In the context of substituted aromatic compounds like this compound, the chemical shift of each carbon atom in the benzene ring is highly sensitive to the electronic environment created by the substituents. The position of a signal in the 13C NMR spectrum, known as the chemical shift (δ) and measured in parts per million (ppm), provides valuable information about the type of carbon atom and its neighboring groups.

The chemical shifts in a substituted benzene ring are influenced by the interplay of inductive and resonance effects of the substituents. Electron-withdrawing groups, such as a bromine atom and a carboxylic acid group, generally deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methoxy (B1213986) group, shield the carbon atoms, shifting their signals to a lower chemical shift (upfield). The relative positions of these substituents on the benzene ring lead to a unique 13C NMR fingerprint for the molecule.

13C NMR Data for this compound

The 13C NMR spectral data for this compound is summarized below. The table includes experimentally obtained chemical shifts and predicted values from computational models. The carbon atoms are numbered for assignment purposes as illustrated in the diagram below.

Figure 1: Carbon numbering of this compound.

Table 1: 13C NMR Chemical Shifts (ppm) of this compound

Carbon AtomExperimental (in MeOD)[1]Predicted (nmrdb.org)
C1125.4124.9
C2132.0131.5
C3112.1112.3
C4161.0159.2
C5112.5112.8
C6135.7134.1
C7 (COOH)168.4170.2
C8 (OCH3)57.056.5

Detailed Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, step-by-step protocol for acquiring a 13C NMR spectrum of a solid aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Choose a suitable deuterated solvent in which the compound is soluble. For this compound, methanol-d4 (B120146) (MeOD) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Load a standard set of 13C NMR acquisition parameters.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).

  • Choose a proton-decoupled pulse program. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Set the number of scans (NS) to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 64 to 256 scans may be sufficient.

  • Set the relaxation delay (D1) to allow for the carbon nuclei to return to their equilibrium state between pulses. A delay of 1-2 seconds is a common starting point.

  • Initiate the data acquisition.

4. Data Processing:

  • Once the acquisition is complete, the Free Induction Decay (FID) signal is processed.

  • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., MeOD at 49.0 ppm).

  • Integrate the peaks if quantitative information is desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons due to relaxation effects.

  • Pick and label the peaks to generate the final spectrum.

Logical Relationships in Chemical Shift Assignment

The assignment of the 13C NMR signals of this compound can be understood through the logical application of substituent effects. The following diagram illustrates the influence of each substituent on the chemical shifts of the aromatic carbons.

G substituent Substituent Effects COOH COOH (Electron-withdrawing) substituent->COOH Br Br (Electron-withdrawing, Halogen effect) substituent->Br OCH3 OCH3 (Electron-donating) substituent->OCH3 C1 C1 (ipso-COOH) Deshielded COOH->C1 - Inductive - Resonance C2_C6 C2 & C6 (ortho/meta to substituents) Complex effects COOH->C2_C6 Deshielding C3 C3 (ipso-Br) Deshielded (heavy atom effect) Br->C3 - Inductive - Halogen Br->C2_C6 Deshielding C4 C4 (ipso-OCH3) Strongly Shielded OCH3->C4 + Resonance C5 C5 (ortho to OCH3, meta to COOH & Br) Shielded OCH3->C5 Shielding

Figure 2: Influence of substituents on 13C chemical shifts.

Interpretation of the Diagram:

  • Carboxylic Acid (COOH): As an electron-withdrawing group, it deshields the ipso-carbon (C1) and the ortho and para carbons relative to its position.

  • Bromine (Br): Bromine is an electronegative atom and thus electron-withdrawing through its inductive effect, leading to deshielding. It also exhibits a "heavy atom effect," which can cause a downfield shift of the directly attached carbon (C3).

  • Methoxy (OCH3): The methoxy group is a strong electron-donating group through resonance. This leads to significant shielding of the ipso-carbon (C4) and the ortho and para positions. Consequently, C4, C2, and C6 experience an upfield shift.

By considering these effects in combination, a rational assignment of the observed 13C NMR signals can be achieved, which aligns well with the experimental and predicted data presented in Table 1.

Conclusion

This technical guide has provided a detailed examination of the 13C NMR chemical shifts of this compound. The tabulated experimental and predicted data, along with the comprehensive experimental protocol and the logical framework for spectral interpretation, offer a valuable resource for scientists working with this and similar aromatic compounds. A thorough understanding of the principles outlined herein is essential for accurate structure elucidation and characterization in research and development.

References

FT-IR Analysis of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 3-Bromo-4-methoxybenzoic acid. This guide details the characteristic vibrational frequencies, experimental methodologies, and data interpretation pertinent to this compound, serving as a valuable resource for its identification, characterization, and quality control.

Introduction to FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its carboxylic acid, aromatic, ether, and carbon-bromine functionalities. The position, intensity, and shape of these bands provide a unique spectroscopic fingerprint for the molecule.

The molecular structure of this compound contains several key functional groups that give rise to distinct peaks in the FT-IR spectrum:

  • Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching vibration due to hydrogen bonding and a strong, sharp C=O stretching vibration.

  • Aromatic Ring: The benzene (B151609) ring exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Ether (-OCH₃): The methoxy (B1213986) group is identified by its C-O stretching vibrations.

  • Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond appears in the fingerprint region of the spectrum.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the expected quantitative data for the principal FT-IR absorption bands of this compound.[1] This data is crucial for the identification and verification of the compound.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)IntensityBand Shape
O-H StretchCarboxylic Acid (-COOH)2500-3300StrongVery Broad
C-H Stretch (Aromatic)Aromatic Ring3000-3100MediumSharp
C=O StretchCarboxylic Acid (-COOH)~1690StrongSharp
C=C Stretch (Aromatic)Aromatic Ring1450-1600MediumSharp
C-O Stretch (Ether & Acid)Ether (-OCH₃) & Acid~1255StrongSharp
C-Br StretchCarbon-Bromine650-750MediumSharp

Experimental Protocols

Accurate FT-IR analysis of solid samples like this compound can be achieved using several well-established techniques. The two most common methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet preparation.[2]

Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This method is often preferred for its simplicity and minimal sample preparation.

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the analysis, retract the pressure clamp and thoroughly clean the crystal surface to remove all traces of the sample.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the sample in a KBr matrix.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Grinding: In an agate mortar, thoroughly grind the 1-2 mg of this compound with 100-200 mg of dry KBr. The mixture should be a fine, homogenous powder.

  • Pellet Formation: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the FT-IR spectrum. A background spectrum of the empty spectrometer should be recorded beforehand.

  • Disposal: Dispose of the KBr pellet appropriately after the measurement.

Visualization of Key Concepts

The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR analysis of this compound.

Caption: Molecular structure of this compound.

experimental_workflow start Start FT-IR Analysis sample_prep Sample Preparation (ATR or KBr Pellet) start->sample_prep background Record Background Spectrum sample_prep->background sample_scan Record Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process interpret Interpret Spectrum process->interpret end End Analysis interpret->end

Caption: Experimental workflow for FT-IR analysis.

interpretation_logic spectrum Obtain FT-IR Spectrum oh_stretch Broad band at 2500-3300 cm⁻¹? spectrum->oh_stretch co_stretch Strong, sharp peak at ~1690 cm⁻¹? oh_stretch->co_stretch Yes conclusion Structure Confirmed oh_stretch->conclusion No aromatic_peaks Peaks at 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹? co_stretch->aromatic_peaks Yes co_stretch->conclusion No co_ether_stretch Strong peak at ~1255 cm⁻¹? aromatic_peaks->co_ether_stretch Yes aromatic_peaks->conclusion No cbr_stretch Peak at 650-750 cm⁻¹? co_ether_stretch->cbr_stretch Yes co_ether_stretch->conclusion No carboxylic_acid Carboxylic Acid Present cbr_stretch->carboxylic_acid Yes cbr_stretch->conclusion No aromatic_ring Aromatic Ring Present carboxylic_acid->aromatic_ring methoxy_group Methoxy Group Present aromatic_ring->methoxy_group bromo_group Bromo Group Present methoxy_group->bromo_group bromo_group->conclusion

Caption: Logical workflow for spectral interpretation.

References

Navigating the Solubility Landscape of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 3-Bromo-4-methoxybenzoic Acid

This compound, also known as 3-Bromo-p-anisic acid, is a versatile aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a bromine atom, makes it a valuable building block in organic synthesis. It serves as an important intermediate in the manufacturing of a variety of compounds, including pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is sparse, qualitative assessments indicate that this compound is soluble in some organic solvents. It has been described as slightly soluble in chloroform (B151607) and methanol. For a closely related isomer, 4-bromo-3-methoxybenzoic acid, a more detailed qualitative solubility profile has been reported, which can serve as a useful reference point for solvent screening:

  • Very soluble in: N,N-Dimethylformamide

  • Soluble in: Methanol

  • Sparingly soluble in: Glacial acetic acid

  • Very slightly soluble in: Chloroform

  • Practically insoluble in: Water[1]

The carboxylic acid moiety suggests that its solubility is pH-dependent, with increased solubility expected in basic solutions due to the formation of the corresponding carboxylate salt.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate research and encourage data sharing within the scientific community, the following table is provided as a template for presenting experimentally determined solubility values. Researchers are encouraged to use this standardized format to report their findings.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Chloroforme.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., N,N-Dimethylformamidee.g., 25e.g., Gravimetric

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Oven

4.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended without causing excessive turbulence.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

    • Transfer a known volume of the filtered solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.

    • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (Melting Point: 220-222 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the solvent in g/100 mL and mol/L.

The following diagram illustrates the experimental workflow for the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess 3-Bromo-4- methoxybenzoic acid to solvent prep2 Seal vials prep1->prep2 equilibration Shake at constant temperature (24-48h) prep2->equilibration settling Allow solid to settle (2-4h) equilibration->settling sampling Withdraw and filter supernatant settling->sampling weighing1 Weigh filtered solution sampling->weighing1 evaporation Evaporate solvent sampling->evaporation calculation Calculate solubility (g/100mL, mol/L) weighing1->calculation weighing2 Weigh dried solid evaporation->weighing2 weighing2->calculation

Isothermal Shake-Flask Solubility Determination Workflow.

Logical Framework for Solubility Classification

For a rapid qualitative assessment of solubility, a systematic approach can be employed. This involves testing the compound's solubility in a series of solvents with varying polarities and pH. The following diagram outlines a logical workflow for classifying the solubility of an organic acid like this compound.

solubility_classification start Start with the unknown compound water Test solubility in Water start->water soluble_water Soluble in Water water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No naoh Test solubility in 5% NaOH soluble_naoh Soluble in NaOH (Strong Acid) naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH naoh->insoluble_naoh No hcl Test solubility in 5% HCl soluble_hcl Soluble in HCl (Base) hcl->soluble_hcl Yes insoluble_hcl Insoluble in HCl hcl->insoluble_hcl No ether Test solubility in Diethyl Ether soluble_ether Soluble in Ether (Nonpolar/Weakly Polar) ether->soluble_ether Yes insoluble_ether Insoluble in Ether ether->insoluble_ether No insoluble_water->naoh insoluble_naoh->hcl insoluble_hcl->ether

Logical Workflow for Solubility Classification.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While quantitative solubility data is currently lacking in the public domain, the detailed experimental protocol and data presentation template provided herein are intended to empower researchers to systematically determine and report this crucial physicochemical property. A deeper understanding of the solubility of this compound will undoubtedly facilitate its broader application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

In-Depth Technical Guide to the Stability and Storage of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-methoxybenzoic acid (CAS No. 99-58-1). The information herein is collated from safety data sheets, chemical supplier information, and scientific literature on related aromatic carboxylic acids to ensure best practices in a laboratory and manufacturing environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃--INVALID-LINK--
Molecular Weight 231.04 g/mol --INVALID-LINK--
Appearance White to off-white or light cream crystalline powder--INVALID-LINK--, --INVALID-LINK--
Melting Point 220-224 °C--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in organic solvents.--INVALID-LINK--

Stability Profile

This compound is a chemically stable compound under standard ambient conditions.[1] However, its stability can be compromised by exposure to high temperatures, light, and incompatible materials.

Thermal Stability

Upon combustion, hazardous decomposition products may be formed, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen halides (e.g., hydrogen bromide)

Photostability

Aromatic compounds, particularly those with electron-donating groups like a methoxy (B1213986) group, can be susceptible to photodegradation. Exposure to UV and visible light can initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products, often causing discoloration (e.g., yellowing).

Stability in Solution

The stability of this compound in solution is pH-dependent. Under strongly acidic or basic conditions, the methoxy group may be susceptible to hydrolysis, which would yield 3-bromo-4-hydroxybenzoic acid.

Incompatible Materials

To maintain its integrity, this compound should not be stored with strong oxidizing agents.[2][3]

Recommended Storage and Handling

Proper storage and handling are essential to preserve the quality and shelf-life of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions based on information from multiple chemical suppliers.

ParameterRecommendationRationaleSource(s)
Temperature Cool, dry place. Some suppliers recommend "Keep Cold".Prevents thermal degradation and potential sublimation.[1][2][4]
Atmosphere Well-ventilated area.Prevents accumulation of potential dust or vapors.[1][2][5]
Container Tightly closed container.Protects from moisture and atmospheric contaminants.[1][2][5]
Light Exposure Store in the dark or in light-protective packaging (e.g., amber glass).Minimizes risk of photodegradation.Inferred from general chemical stability principles.
Security Store locked up.Standard practice for chemical reagents.[1][2]
Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound.

  • Ventilation : Use only outdoors or in a well-ventilated area.[2][5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[2][5]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][5]

  • Dust Control : Avoid breathing dust. Minimize dust generation and accumulation.[1][3]

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not publicly available, a general experimental workflow can be established based on ICH guidelines and studies of related compounds.

Forced Degradation Study Workflow

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. This workflow helps in developing stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solutions of This compound in appropriate solvent (e.g., Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to ox Oxidative (e.g., 3% H₂O₂, RT) prep->ox Expose to thermal Thermal (Solid & Solution) (e.g., 80°C) prep->thermal Expose to photo Photolytic (ICH Q1B compliant light exposure) prep->photo Expose to analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis pathways Identify Degradation Products (e.g., using MS, NMR) analysis->pathways quant Quantify Degradation (Calculate % loss of parent compound) analysis->quant mass Perform Mass Balance Calculation quant->mass G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis 3-Bromo-4-hydroxybenzoic acid parent->hydrolysis Hydrolysis (Acid/Base) decarboxylation 2-Bromoanisole (B166433) parent->decarboxylation Thermal Stress (High Temp.) oxidation Oxidized Species (e.g., quinone-like structures) parent->oxidation Oxidative Stress / Light

References

The Reactivity of the Bromine Substituent in 3-Bromo-4-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzoic acid is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the presence of three key functional groups: a carboxylic acid, a methoxy (B1213986) group, and a bromine atom. The bromine substituent, in particular, serves as a crucial handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, offering insights into the electronic effects governing its reactivity, detailed experimental protocols for key transformations, and quantitative data to aid in reaction design and optimization.

Electronic Effects Governing Reactivity

The reactivity of the bromine atom in this compound is modulated by the electronic interplay of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups.

  • Methoxy Group (-OCH₃): Located at the para-position relative to the bromine, the methoxy group is a strong electron-donating group through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This deactivates the ring towards nucleophilic aromatic substitution but can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Carboxylic Acid Group (-COOH): Positioned meta to the bromine, the carboxylic acid group is an electron-withdrawing group through both induction (-I effect) and resonance (-R effect). This deactivates the ring towards electrophilic aromatic substitution and can have a modest activating effect on nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.

  • Bromine Atom (-Br): The bromine atom itself is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho-, para-director in electrophilic aromatic substitution due to its electron-donating resonance effect (+R effect). As a leaving group, its reactivity is influenced by the aforementioned electronic factors of the other substituents.

Key Reaction Pathways

The bromine substituent on this compound is a versatile functional handle for a range of synthetic transformations. The most significant of these are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. Nucleophilic aromatic substitution is also a potential, though often more challenging, reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.[2] For this compound, the following reactions are of particular importance:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Heck Reaction: Formation of a C-C bond with an alkene.[3]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[4]

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[5]

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, provides access to a diverse range of substituted 4-methoxybenzoic acid derivatives.

Quantitative Data (Representative Examples with Analogous Substrates)

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-4-methoxybenzoic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene (B28343)/Ethanol/H₂O10018>90
24-Bromoacetophenone4-Methoxyphenylboronic acidPd-Complex 7 (0.5)Cs₂CO₃H₂O100675
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)80-60
4(E)-bromostilbenePhenylboronic acidPd(OAc)₂/PPh₃KOH-RT1>95

Note: Data is compiled from reactions with structurally similar aryl bromides and serves as a guide for reaction development.[2][6][7][8]

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling)

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition ArPdArB [Ar-Pd(II)-Ar'(L2)]+ ArPdBr->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr Ar-Br Ar-Br Ar-Br->Pd0 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->ArPdBr Base Base Base->Ar'-B(OH)2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various alkenes to generate substituted cinnamic acid derivatives.

Quantitative Data (Representative Examples with Analogous Substrates)

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃H₂O/DMF80495
23-Bromoindazolen-Butyl acrylatePd(OAc)₂ (5)TEA-Ball Mill1.593
34-BromobenzaldehydeStyrenePd-Complex 7 (0.5)Cs₂CO₃H₂O100690

Note: Data is compiled from reactions with structurally similar aryl bromides and serves as a guide for reaction development.[6][9][10]

Experimental Protocol (General Procedure for Heck Reaction)

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃, 2-10 mol%).

  • Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) and a solvent (e.g., DMF or acetonitrile).

  • Heat the mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[9]

Diagram of Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition AlkeneComplex Ar-Pd(II)-Alkene(L2) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)-Br(L2) AlkeneComplex->InsertionProduct Migratory Insertion HPdBr H-Pd(II)-Br(L2) InsertionProduct->HPdBr β-Hydride Elimination AlkeneProduct Ar-CH=CH-R InsertionProduct->AlkeneProduct HPdBr->Pd0 Reductive Elimination Ar-Br Ar-Br Ar-Br->Pd0 Alkene Alkene Alkene->ArPdBr Base Base Base->HPdBr

Caption: Catalytic cycle for the Heck cross-coupling reaction.

This reaction is a powerful method for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.

Quantitative Data (Representative Examples with Analogous Substrates)

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-4-methoxybenzoic acidMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10020>90
22-(4-Bromo-3-methoxyphenyl)acetonitrileNH₃ equivalentPd₂(dba)₃ (1-2)XPhosNaOtBuToluene100--
33-Bromopyridine-D4AnilinePd(OAc)₂-K₂CO₃Toluene110--

Note: Data is compiled from reactions with structurally similar aryl bromides and serves as a guide for reaction development.[2][11][12]

Experimental Protocol (General Procedure for Buchwald-Hartwig Amination)

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[11]

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition AmineComplex Ar-Pd(II)-NHR'R''+ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L2) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination ArNRR Ar-NR'R'' AmidoComplex->ArNRR Ar-Br Ar-Br Ar-Br->Pd0 HNR'R'' HNR'R'' HNR'R''->ArPdBr Base Base Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.

Quantitative Data (Representative Examples with Analogous Substrates)

EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-bromo-1,2-diketonePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NReflux193
2Aryl bromideTerminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃-Cs₂CO₃DioxaneRT->90
3Aryl iodide2-Methyl-3-butyn-2-olNS-MCM-41-PdCuIEt₃NToluene90->95

Note: Data is compiled from reactions with structurally similar substrates and serves as a guide for reaction development.[10][13][14]

Experimental Protocol (General Procedure for Sonogashira Coupling)

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add an anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[2]

Diagram of Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition ArPdCcr Ar-Pd(II)-C≡CR(L2) ArPdBr->ArPdCcr Transmetalation ArPdCcr->Pd0 Reductive Elimination ArCcr Ar-C≡CR ArPdCcr->ArCcr Ar-Br Ar-Br Ar-Br->Pd0 CuX CuX CuCcr Cu-C≡CR CuX->CuCcr Deprotonation CuCcr->ArPdBr H-C≡CR H-C≡CR H-C≡CR->CuX Base Base Base->H-C≡CR

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich systems, nucleophilic aromatic substitution (SNAr) on this compound is a possibility, particularly with strong nucleophiles and under forcing conditions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[15] The electron-withdrawing carboxylic acid group, although meta to the bromine, can provide some stabilization to this intermediate. However, the powerful electron-donating effect of the para-methoxy group generally disfavors this pathway.[2]

Experimental Considerations:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amides are typically required.

  • Conditions: Elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF) are often necessary to drive the reaction.

  • Competition: Palladium-catalyzed reactions are generally more efficient and offer milder conditions for C-C and C-N bond formation.[2]

Diagram of Nucleophilic Aromatic Substitution Workflow

SNAr_Workflow Nucleophilic Aromatic Substitution Workflow Start This compound + Nucleophile Reaction Reaction in Polar Aprotic Solvent (e.g., DMSO, DMF) at High Temperature Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound is a valuable and versatile substrate for a wide range of chemical transformations, primarily centered on the reactivity of its bromine substituent. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offer efficient and modular approaches to construct complex molecular architectures. While nucleophilic aromatic substitution is a less favored pathway due to the electronic nature of the substituents, it remains a potential route under specific conditions. This guide provides the foundational knowledge, representative data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important chemical intermediate. It is important to note that the provided protocols are generalized and may require optimization for specific substrates and desired outcomes.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 3-Bromo-4-methoxybenzoic acid. This information is critical for the design of synthetic routes to novel derivatives for applications in medicinal chemistry and materials science. This guide includes a theoretical analysis of regioselectivity, proposed experimental protocols for key EAS reactions, and a summary of relevant quantitative data.

Core Principles: Regioselectivity of Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution on a polysubstituted benzene (B151609) ring is determined by the interplay of the electronic and steric effects of the existing substituents. In the case of this compound, three substituents influence the position of the incoming electrophile: the methoxy (B1213986) group (-OCH₃), the bromo group (-Br), and the carboxylic acid group (-COOH).

  • Methoxy Group (-OCH₃): Located at position 4, the methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. It is an ortho, para-director.

  • Bromo Group (-Br): Situated at position 3, the bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.

  • Carboxylic Acid Group (-COOH): At position 1, the carboxylic acid group is a deactivating group through both inductive and resonance effects, withdrawing electron density from the ring. It is a meta-director.

In a competitive scenario, the most powerful activating group dictates the position of substitution. Therefore, the methoxy group is the dominant directing group. Since the para position relative to the methoxy group is occupied by the carboxylic acid, electrophilic attack is directed to the ortho positions, which are C3 and C5. The C3 position is already substituted with a bromo group, which also sterically hinders attack at the adjacent C2 position. Consequently, the most likely position for electrophilic substitution on this compound is the C5 position.

The following diagram illustrates the logical workflow for predicting the major product of electrophilic aromatic substitution on this compound.

G cluster_0 Analysis of Substituent Effects cluster_1 Prediction of Regioselectivity A Identify Substituents: -COOH (meta-director, deactivating) -Br (ortho, para-director, deactivating) -OCH3 (ortho, para-director, activating) B Determine the Dominant Directing Group A->B C Methoxy (-OCH3) is the strongest activating group B->C D Identify available positions ortho and para to -OCH3 C->D E Para position (C1) is blocked by -COOH. Ortho positions are C3 and C5. D->E F C3 is occupied by -Br. E->F G Consider Steric Hindrance F->G H Substitution at C2 is sterically hindered by the adjacent -Br group. G->H I Predicted site of electrophilic attack is C5. H->I

Caption: Logical workflow for predicting the regioselectivity of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides detailed, proposed experimental protocols for the nitration, halogenation, and sulfonation of this compound. It is important to note that these protocols are based on established procedures for structurally similar compounds, as specific literature for these reactions on this compound is limited.

Nitration

Nitration is predicted to occur at the C5 position to yield 3-bromo-4-methoxy-5-nitrobenzoic acid.

Table 1: Quantitative Data for the Nitration of this compound

ParameterValueReference
Product Name3-Bromo-4-methoxy-5-nitrobenzoic acidPubChem CID: 17733362[1]
Molecular FormulaC₈H₆BrNO₅PubChem CID: 17733362[1]
Molecular Weight292.04 g/mol PubChem CID: 17733362[1]
Predicted YieldModerate to goodBased on analogous reactions
Reaction Time1-2 hoursBased on analogous reactions
Reaction Temperature0-10 °CBased on analogous reactions[2]

Experimental Protocol: Proposed Synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 2.31 g (10 mmol) of this compound in 20 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-water bath with continuous stirring.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature is maintained below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 3-bromo-4-methoxy-5-nitrobenzoic acid.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Bromination

Further bromination of this compound is expected to yield 3,5-dibromo-4-methoxybenzoic acid.

Table 2: Quantitative Data for the Bromination of this compound

ParameterValueReference
Product Name3,5-Dibromo-4-methoxybenzoic acidPubChem CID: 4073-35-2
Molecular FormulaC₈H₆Br₂O₃[3]
Molecular Weight309.94 g/mol [3]
Melting Point226-229 °C[3]
AppearanceWhite to off-white solid[3]
SolubilitySoluble in methanol, ethanol, and DMSO[3]
Predicted YieldGood to highBased on analogous reactions
Reaction Time4-6 hours[3]
Reaction TemperatureRoom temperature to reflux[3]

Experimental Protocol: Proposed Synthesis of 3,5-Dibromo-4-methoxybenzoic acid

  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.31 g (10 mmol) of this compound in 30 mL of glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Addition of Bromine: From the dropping funnel, add a solution of 1.76 g (11 mmol) of bromine in 10 mL of glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Quenching: Quench any excess bromine by adding a 10% sodium thiosulfate (B1220275) solution until the orange color disappears.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.[3]

  • Purification: Purify the crude product by recrystallization from ethanol.[3]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Sulfonation

Sulfonation of this compound is predicted to introduce a sulfonic acid group at the C5 position, yielding 3-bromo-4-methoxy-5-sulfobenzoic acid.

Table 3: Quantitative Data for the Sulfonation of this compound

ParameterValueReference
Product Name3-Bromo-4-methoxy-5-sulfobenzoic acidInferred from PubChem CID: 20532482 for the corresponding sulfonic acid
Molecular FormulaC₈H₇BrO₆SInferred
Molecular Weight311.11 g/mol Inferred
Predicted YieldModerateBased on general sulfonation reactions
Reaction Time2-4 hoursBased on general sulfonation reactions
Reaction TemperatureRoom temperature to 100 °CBased on general sulfonation reactions

Experimental Protocol: Proposed Synthesis of 3-bromo-4-methoxy-5-sulfobenzoic acid

  • Reaction Setup: In a 100 mL round-bottom flask, place 2.31 g (10 mmol) of this compound.

  • Reagent Addition: Carefully add 20 mL of fuming sulfuric acid (oleum) to the flask with stirring in an ice bath.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling or may require salting out by adding sodium chloride. Collect any precipitate by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from water.

  • Characterization: Analyze the product by spectroscopic methods to confirm its structure.

Friedel-Crafts Alkylation and Acylation: Expected Challenges

Friedel-Crafts reactions are generally not successful on aromatic rings substituted with strongly deactivating groups, such as a carboxylic acid. The Lewis acid catalyst (e.g., AlCl₃) can complex with the carboxylic acid group, further deactivating the ring and inhibiting the reaction.

Potential Strategies to Overcome Challenges:

  • Protection of the Carboxylic Acid Group: The carboxylic acid could be converted to an ester (e.g., a methyl or ethyl ester) prior to the Friedel-Crafts reaction. The ester group is less deactivating than a carboxylic acid. Following the Friedel-Crafts reaction, the ester can be hydrolyzed back to the carboxylic acid.

  • Use of Harsher Reaction Conditions: In some cases, increasing the reaction temperature and using a larger excess of the catalyst and alkylating/acylating agent may promote the reaction, but this can also lead to side reactions and lower yields.

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for the electrophilic substitution on this compound at the predicted C5 position.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

(Note: The image placeholders in the DOT script above would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.)

Conclusion

This technical guide provides a theoretical and practical framework for understanding and performing electrophilic aromatic substitution on this compound. The strong activating and ortho, para-directing effect of the methoxy group is the primary determinant of regioselectivity, favoring substitution at the C5 position. While specific experimental data for these reactions are not widely available, the proposed protocols, based on analogous transformations, offer a solid starting point for synthetic exploration. For successful Friedel-Crafts reactions, protection of the carboxylic acid group is recommended. This guide serves as a valuable resource for chemists engaged in the synthesis of novel substituted benzoic acid derivatives for various applications in research and development.

References

synthesis and characterization of 3-Bromo-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 3-Bromo-4-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound and its derivatives. These compounds are valuable intermediates in organic synthesis and drug discovery, with potential applications in medicinal chemistry and materials science.[1] This document outlines detailed experimental protocols, presents key analytical data, and illustrates relevant chemical and biological pathways.

Synthesis of this compound and Its Derivatives

The synthetic journey to this compound derivatives typically begins with the electrophilic bromination of 4-methoxybenzoic acid. The electron-donating methoxy (B1213986) group directs the bromination primarily to the ortho position (position 3) relative to the carboxylic acid group. Subsequent derivatization of the carboxylic acid moiety allows for the creation of a diverse library of compounds, including esters and amides.

Synthetic Workflow

The general workflow for producing these derivatives involves a multi-step process starting from the commercially available 4-methoxybenzoic acid.

synthesis_workflow start 4-Methoxybenzoic Acid intermediate1 This compound start->intermediate1 Bromination intermediate2 3-Bromo-4-methoxybenzoyl Chloride intermediate1->intermediate2 Acyl Chloride Formation product1 Ester Derivatives intermediate2->product1 Esterification product2 Amide Derivatives intermediate2->product2 Amidation

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the bromination of 4-methoxybenzoic acid using bromine in acetic acid.

  • Materials: 4-methoxybenzoic acid, glacial acetic acid, bromine, sodium thiosulfate (B1220275) solution, distilled water.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxybenzoic acid in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with constant stirring at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • To remove excess bromine, wash the solid with a 10% aqueous solution of sodium thiosulfate.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a white crystalline solid.[2]

Protocol 2: Synthesis of Ester and Amide Derivatives

The synthesis of ester and amide derivatives is typically achieved via an acyl chloride intermediate.

  • Materials: this compound, thionyl chloride (SOCl₂), an appropriate alcohol (R-OH) or amine (R-NH₂), and a suitable solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Acyl Chloride Formation: Gently reflux a mixture of this compound and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride.

    • Esterification/Amidation: Dissolve the crude acyl chloride in a dry, inert solvent.

      • For esters , add the desired alcohol to the solution, often in the presence of a non-nucleophilic base like pyridine, and stir at room temperature until the reaction is complete.

      • For amides , add the desired amine to the solution and stir at room temperature.

    • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purification: Purify the crude ester or amide derivative by column chromatography or recrystallization.

Characterization of this compound and Its Derivatives

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

Characterization Workflow

A systematic approach is taken to analyze the synthesized compounds, ensuring their identity and purity.

characterization_workflow start Synthesized Compound purification Purification (Recrystallization or Chromatography) start->purification mp Melting Point Analysis purification->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity Purity Assessment (HPLC) spectroscopy->purity final Characterized Compound purity->final

Caption: Workflow for the characterization of synthesized compounds.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for this compound.

ParameterValue/Description
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol [3][4]
Appearance White crystalline powder[1]
Melting Point 216-224 °C[1][3][5][6]
Solubility Soluble in methanol, ethanol, and DMSO.[2]

Table 1: Physicochemical Properties of this compound.

TechniqueObserved Peaks/Signals
¹H NMR Spectra available for analysis.[4]
¹³C NMR Spectra available for analysis.[4]
IR (KBr, cm⁻¹) Characteristic peaks for O-H (broad, ~3000), C=O (~1680), C-O, and C-Br bonds are expected.[4][7]
Mass Spec (m/z) Expected molecular ion peaks at [M]+ and [M+2]+ in a ~1:1 ratio, characteristic of a bromine-containing compound.

Table 2: Spectroscopic Data for this compound.

Biological Relevance and Potential Signaling Pathway Interactions

Benzoic acid derivatives are known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[8][9][10] The introduction of a bromine atom and a methoxy group can significantly modulate these activities.[8] While the specific biological targets of this compound derivatives are a subject of ongoing research, they are being investigated as intermediates in the synthesis of various pharmaceutical agents.[1] For instance, bromophenol derivatives have shown potential in inducing apoptosis in cancer cells.[11]

A hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as kinase signaling pathways.

signaling_pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activation transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylation cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation Gene Expression inhibitor 3-Bromo-4-methoxybenzoic Acid Derivative inhibitor->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a cell signaling pathway.

This guide serves as a foundational resource for the synthesis and characterization of this compound and its derivatives, providing the necessary details for their preparation and analysis in a research and development setting.

References

Unveiling the Biological Potential of 3-Bromo-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxybenzoic acid, a halogenated derivative of p-anisic acid, is a versatile chemical intermediate with emerging biological significance. This technical guide provides a comprehensive overview of the current understanding of its biological activities, drawing from available data and the known effects of structurally related compounds. Notably, this compound has demonstrated potent fungicidal properties and is suggested to possess herbicidal and plant growth-regulating capabilities. This document details its synthesis, summarizes key quantitative data, provides in-depth experimental protocols for the assessment of its biological effects, and visualizes putative mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers in agrochemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic and agricultural potential.

Introduction

This compound (Figure 1) is an aromatic carboxylic acid that has garnered interest in various scientific fields due to its utility as a building block in organic synthesis for pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid core, allows for diverse chemical modifications to modulate its biological activity.[1][2] While extensive research on this specific compound is still emerging, a Chinese patent has highlighted its efficacy as an agricultural fungicide, herbicide, and plant growth regulator.[3][4] Furthermore, the well-documented biological activities of related benzoic acid derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, provide a strong basis for predicting a broader spectrum of potential applications for this compound.[4][5] This guide aims to consolidate the existing knowledge and provide a detailed framework for future research and development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis

This compound can be synthesized from p-methoxybenzoic acid through electrophilic aromatic substitution.[3][4]

Synthesis Protocol

This protocol is adapted from the method described in Chinese patent CN103102263A.[4]

Materials:

  • p-Methoxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Distilled water

Procedure:

  • In a reaction flask, dissolve p-methoxybenzoic acid in glacial acetic acid.

  • Add a catalytic amount of ferric chloride.

  • While stirring at a temperature between 20-60°C, slowly add a solution of bromine diluted in glacial acetic acid over a period of 1-5 hours.

  • Continue the reaction for 1-20 hours at the same temperature.

  • Increase the temperature to 70°C up to the reflux temperature and continue the reaction for an additional 0.5-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the filter cake thoroughly with distilled water.

  • Dry the product under vacuum to obtain this compound.

G reactant p-Methoxybenzoic Acid reagents Br₂, FeCl₃ Glacial Acetic Acid reactant->reagents product This compound reagents->product 20-60°C, then 70°C-reflux G start Prepare Stock Solution & Serial Dilutions mix Incorporate into molten PDA medium start->mix pour Pour into Petri dishes mix->pour inoculate Inoculate with fungal plug pour->inoculate incubate Incubate inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % Inhibition & EC₅₀ measure->calculate G cluster_out Extracellular Space (Acidic pH) cluster_in Fungal Cytoplasm (Neutral pH) compound_out This compound (Undissociated) compound_in Dissociation into Anion and H⁺ compound_out->compound_in Passive Diffusion ph_drop Intracellular pH Decreases compound_in->ph_drop pfk Phosphofructokinase (Glycolysis) ph_drop->pfk Inhibition atp ATP Production Decreases pfk->atp Inhibition growth Fungal Growth Inhibition atp->growth G compound This compound (Synthetic Auxin) receptor Auxin Receptors (e.g., TIR1/AFB) compound->receptor degradation Degradation of Transcriptional Repressors (Aux/IAA) receptor->degradation gene_expression Overexpression of Auxin-Responsive Genes degradation->gene_expression hormone_production Increased Ethylene & Abscisic Acid Production gene_expression->hormone_production ros Reactive Oxygen Species (ROS) Production hormone_production->ros symptoms Uncontrolled Growth, Epinasty, Necrosis ros->symptoms death Plant Death symptoms->death

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-4-methoxybenzoic Acid from p-Anisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The presence of the bromine atom, a methoxy (B1213986) group, and a carboxylic acid group provides multiple functionalities for further chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of commercially available p-anisic acid. The methoxy group of p-anisic acid is a strong activating group that directs the electrophilic bromine primarily to the ortho position (position 3) relative to the carboxylic acid group.[1]

Reaction Scheme

The synthesis involves the direct bromination of p-anisic acid using molecular bromine in a suitable solvent, such as glacial acetic acid.

Scheme 1: Synthesis of this compound p-Anisic acid reacts with bromine in glacial acetic acid to yield this compound.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

  • p-Anisic acid (4-methoxybenzoic acid)

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% (w/v) Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Distilled water

Equipment

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Standard laboratory glassware (graduated cylinders, beakers, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-anisic acid (1.0 eq) in glacial acetic acid.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a beaker containing cold water.

  • Work-up: Quench the excess bromine by slowly adding a 10% sodium thiosulfate solution until the orange color of bromine disappears. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

Reactant/Reagent/Solvent Molecular Weight ( g/mol ) Equivalents Amount Role
p-Anisic Acid152.151.015.2 gStarting Material
Bromine (Br₂)159.811.05.1 mL (15.98 g)Brominating Agent
Glacial Acetic Acid60.05-100 mLSolvent
Product (Theoretical) 231.04 23.1 g
Typical Yield ~70-80%

Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start: p-Anisic Acid & Glacial Acetic Acid dissolve Dissolution in Flask start->dissolve add_br2 Dropwise Addition of Bromine (in Acetic Acid) dissolve->add_br2 reaction Stirring at Room Temperature (Reaction Monitoring by TLC) add_br2->reaction quench Pour into Cold Water & Quench with Na₂S₂O₃ reaction->quench precipitate Precipitation of Crude Product quench->precipitate filter1 Vacuum Filtration & Washing with Water precipitate->filter1 crude_product Crude this compound filter1->crude_product recrystallize Recrystallization from Hot Ethanol crude_product->recrystallize filter2 Vacuum Filtration & Washing with Cold Ethanol recrystallize->filter2 dry Drying under Vacuum filter2->dry final_product Pure this compound dry->final_product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Melting Point: The melting point of this compound is reported to be in the range of 220-222 °C.[2]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Handle all chemicals in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is of paramount importance in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[2] This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-4-methoxybenzoic acid with various arylboronic acids. The presence of both a carboxylic acid and a methoxy (B1213986) group on the aromatic ring requires careful consideration of the reaction conditions to achieve high yields and purity.

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]

Experimental Workflow:

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (e.g., 80-100 °C) solvent_catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to RT - Acidify - Extract monitoring->workup Complete purification Purification: - Dry & Concentrate - Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or THF/water (4:1))

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[3][4]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[4] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a palladium precursor like Pd(OAc)₂, the phosphine (B1218219) ligand should also be added at this stage.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] The reaction time can range from 4 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate the product.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]

    • Combine the organic layers and wash with brine.[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[2] Recrystallization can also be an effective purification method.[3]

Quantitative Data Summary

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction parameters for the coupling of aryl bromides, including substrates analogous to this compound.

ParameterTypical Range/ValueNotes
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl bromide.
Palladium Catalyst 1 - 5 mol%Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[2][4]
Ligand (if used) 1 - 10 mol%Often used with Pd(OAc)₂ or Pd₂(dba)₃. Examples include PPh₃, SPhos, and XPhos.[6]
Base 2.0 - 3.0 equivalentsK₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can affect reaction rate and yield.[2][3]
Solvent System Biphasic mixtures1,4-Dioxane/water, Toluene/water, or THF/water are frequently employed.[2][6]
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.[2][4]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.[2][3]
Expected Yield 70 - 99%Yields are highly substrate-dependent and require optimization.[3]

Troubleshooting:

  • Low or No Conversion: This may be due to an inactive catalyst, an inappropriate base, or the presence of oxygen.[7] Ensure all reagents and solvents are fresh and properly degassed.[7] Using a pre-catalyst or screening different bases may be necessary.[7]

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.[8] These can be minimized by maintaining a strict inert atmosphere and using milder reaction conditions if possible.[8]

  • Solubility Issues: The carboxylate salt formed under basic conditions may have poor solubility in organic solvents.[8] A biphasic solvent system with water is often used to dissolve the inorganic base and the carboxylate salt, facilitating the reaction.[6][8]

References

Application Notes: Synthesis of Ethyl 3-Bromo-4-methoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-bromo-4-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. This application note details a robust and reproducible protocol for the synthesis of this ester from 3-Bromo-4-methoxybenzoic acid using the Fischer-Speier esterification method. This acid-catalyzed reaction is an equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water.[1][2] By using an excess of the alcohol, the equilibrium can be effectively shifted towards the product, ensuring a high yield.[2]

Principle of the Method

The Fischer esterification involves the reaction of this compound with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3] The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Experimental Protocol

Materials and Equipment

  • Reagents:

    • This compound

    • Anhydrous Ethanol (EtOH), 200 proof

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Ethyl Acetate (B1210297) (EtOAc)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Hexanes and Ethyl Acetate for TLC eluent and column chromatography

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bar

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Beakers and Erlenmeyer flasks

    • Vacuum filtration apparatus (Büchner funnel and flask)

    • Glass column for chromatography (if necessary)

Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g).

    • Add a large excess of anhydrous ethanol (e.g., 50 mL), which acts as both the solvent and a reactant.

    • Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition:

    • Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirring solution. Caution: This process is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.[4]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[3]

    • Dissolve the resulting residue in ethyl acetate (e.g., 100 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[3][5] Caution: CO₂ gas will evolve. Vent the funnel frequently.

      • Brine (1 x 50 mL) to remove residual water.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to yield the pure ethyl 3-bromo-4-methoxybenzoate.[4][7][8]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care.

  • Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compoundC₈H₇BrO₃231.045.0021.61.0
EthanolC₂H₅OH46.07~40~868~40
Concentrated Sulfuric AcidH₂SO₄98.08~1.84~18.8catalytic
Product
Ethyl 3-bromo-4-methoxybenzoateC₁₀H₁₁BrO₃259.10[9](Theoretical Yield: 5.60 g)(Theoretical: 21.6 mmol)-

Visualizations

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of this compound.

Experimental Workflow Diagram

Esterification_Workflow start Mix Reactants: This compound Ethanol, H₂SO₄ reflux Heat to Reflux (4-6 hours) start->reflux cool Cool to RT reflux->cool evap_etoh Evaporate Excess Ethanol (Rotovap) cool->evap_etoh dissolve Dissolve Residue in Ethyl Acetate evap_etoh->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry filter_conc Filter and Concentrate (Rotovap) dry->filter_conc purify Purification (Recrystallization or Chromatography) filter_conc->purify product Pure Ethyl 3-bromo-4-methoxybenzoate purify->product

Caption: Workflow for the synthesis and purification of the target ester.

References

Application Notes and Protocols: Synthesis of Benzamides from 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of benzamide (B126) derivatives from 3-Bromo-4-methoxybenzoic acid. This halogenated aromatic carboxylic acid is a valuable building block in medicinal chemistry, and its conversion to amides is a crucial step in the development of new therapeutic agents. The protocols outlined below describe a common and effective method for amide bond formation using standard coupling agents.

Protocol 1: Amide Synthesis via Carbodiimide (B86325) Coupling

This protocol details the synthesis of benzamides using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.[1]

Materials and Reagents
  • This compound

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, used as a non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).[1]

  • Solvent Addition: Dissolve the solids in a minimal amount of anhydrous DMF (or DCM). If an amine salt is used, add DIPEA (2.0 eq) to the mixture.[1]

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[1][2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and then with brine (1 time).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure benzamide derivative.

Alternative Protocol: Two-Step Synthesis via Acyl Chloride

An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the amide.

Step 1: Synthesis of 3-Bromo-4-methoxybenzoyl chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 4-5 eq).

  • Catalyst: Add a catalytic amount of DMF (a few drops).

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[3]

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation from Acyl Chloride
  • Reaction Setup: Dissolve the amine (1.0 eq) in a suitable solvent like DCM or THF in a round-bottom flask, often with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (2.0 eq) to quench the HCl byproduct.[4]

  • Addition: Cool the amine solution in an ice bath. Slowly add a solution of 3-Bromo-4-methoxybenzoyl chloride (1.0 eq) in the same solvent.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-3 hours.

  • Workup and Purification: Perform an aqueous workup similar to Protocol 1 to remove the base hydrochloride salt and isolate the desired benzamide. Purify as needed.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the synthesis of benzamides from benzoic acid analogs, based on published data for similar compounds.

Starting Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Temp.Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF12RT85[1]
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF12RT78[1]
3,5-Dibromo-4-methoxybenzoic acidSubstituted anilineEDC·HClEthanol580°C71.6[5]

Note: Yields are highly dependent on the specific amine used and the purification method.

Visualizations

Experimental Workflow

G Workflow for Benzamide Synthesis via EDC/HOBt Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine this compound, Amine, and HOBt in DMF B Cool to 0 °C A->B C Add EDC·HCl B->C D Stir at Room Temperature for 12-24h C->D E Dilute with Ethyl Acetate D->E F Wash with NaHCO₃ (aq) and Brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I J Pure Benzamide Product I->J

Caption: General workflow for the synthesis of benzamides.

Amide Coupling Reaction Mechanism

Caption: Simplified mechanism of amide bond formation.

References

The Versatility of 3-Bromo-4-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Bromo-4-methoxybenzoic acid, a versatile aromatic carboxylic acid, is increasingly recognized as a crucial building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and a methoxy (B1213986) group, provides a reactive scaffold for medicinal chemists to develop complex molecules targeting a range of diseases, most notably in the realm of oncology. This compound serves as a key intermediate in the creation of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Application as a Precursor to Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy, and this compound provides a valuable starting point for their synthesis. The bromine atom allows for various cross-coupling reactions, enabling the construction of intricate molecular architectures, while the carboxylic acid and methoxy groups can be modified to fine-tune the pharmacological properties of the final compound. This strategic derivatization is essential for achieving high potency and selectivity for specific kinase targets.

One of the most significant applications of this building block is in the development of MEK inhibitors. The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that is often dysregulated in cancer. By inhibiting MEK, it is possible to block downstream signaling events that promote tumor cell proliferation and survival.

A notable example is the synthesis of analogs of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. While some synthetic routes for Trametinib utilize a related starting material, the exploration of bromo-analogs highlights the utility of halogenated precursors in developing next-generation inhibitors. A bromo-substituted analog of Trametinib has been identified, underscoring the potential for derivatives of this compound to yield highly active compounds.

Quantitative Data on a Structurally Related FGFR1 Inhibitor

To illustrate the potential of bromo-substituted methoxybenzoic acid derivatives in cancer therapy, the following table summarizes the in vitro anti-proliferative activity of a compound series derived from the closely related 3,5-Dibromo-4-methoxybenzoic acid. These compounds have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).

Compound IDTargetCell Line (NSCLC)IC₅₀ (µM)[1]
C9FGFR1NCI-H5201.36 ± 0.27
C9FGFR1NCI-H15811.25 ± 0.23
C9FGFR1NCI-H2262.31 ± 0.41
C9FGFR1NCI-H4602.14 ± 0.36
C9FGFR1NCI-H17031.85 ± 0.32

Experimental Protocols

Detailed methodologies for the synthesis of derivatives from bromo-substituted methoxybenzoic acids are crucial for researchers in the field. Below are representative protocols for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of N-Aryl Amide Derivatives from 3,5-Dibromo-4-methoxybenzoic Acid

This protocol outlines a general procedure for the synthesis of N-aryl amide derivatives, which are precursors to potent kinase inhibitors.

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid

  • Substituted aniline (B41778) (e.g., 3,5-dimethoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired amide derivative.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product 3_5_Dibromo_4_methoxybenzoic_acid 3,5-Dibromo-4- methoxybenzoic acid Activation Carboxylic Acid Activation 3_5_Dibromo_4_methoxybenzoic_acid->Activation 1.0 eq Substituted_Aniline Substituted Aniline Amide_Bond_Formation Amide Bond Formation Substituted_Aniline->Amide_Bond_Formation 1.1 eq EDC_HOBt EDC, HOBt, DMF EDC_HOBt->Activation Activation->Amide_Bond_Formation Activated Acid Workup Aqueous Workup Amide_Bond_Formation->Workup Purification Column Chromatography Workup->Purification Amide_Derivative Amide Derivative Purification->Amide_Derivative

Synthetic Workflow for Amide Derivatives

Signaling Pathway Modulation

Derivatives of this compound often exert their therapeutic effects by modulating key cellular signaling pathways. As demonstrated with the FGFR1 inhibitors, these compounds can block the aberrant signaling that drives cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the FGFR1 signaling pathway and the point of inhibition by a targeted inhibitor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF Fibroblast Growth Factor (FGF) FGFR1 FGFR1 Receptor FGF->FGFR1 Binds RAS RAS FGFR1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor FGFR1 Inhibitor (e.g., C9) Inhibitor->FGFR1 Inhibits

Simplified FGFR1 Signaling Pathway

The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel and effective therapies for a multitude of diseases. Its versatility as a chemical scaffold ensures its place as a valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals.

References

Application Notes and Protocols: The Synthesis of Bosutinib Utilizing a Vanillic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bosutinib, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a potent oral tyrosine kinase inhibitor.[1] It is approved for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who have developed resistance or intolerance to previous therapies.[1] Bosutinib functions as an ATP-competitive inhibitor of both Bcr-Abl and Src family kinases, disrupting the signaling pathways that drive cancer cell proliferation and survival.[1]

While various synthetic routes to Bosutinib have been explored, a prevalent and efficient method commences with 3-methoxy-4-hydroxybenzoic acid (a derivative of vanillic acid). This document provides detailed application notes and protocols for the synthesis of Bosutinib, focusing on this established pathway. It is important to note that 3-Bromo-4-methoxybenzoic acid is not a standard starting material for Bosutinib synthesis. A brief discussion on the potential, albeit undocumented, conversion of this compound to a viable intermediate is also included for informational purposes.

Bosutinib's Mechanism of Action

Bosutinib targets the Bcr-Abl fusion protein, a hallmark of CML, and the Src family of kinases.[1] By binding to the kinase domain of these proteins, Bosutinib inhibits their catalytic activity, thereby blocking downstream signaling cascades crucial for cell growth and proliferation.

bosutinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src Family Kinases Src Family Kinases Growth Factor Receptor->Src Family Kinases Bcr-Abl Bcr-Abl Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Bcr-Abl->Downstream Signaling Src Family Kinases->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Bosutinib Bosutinib Bosutinib->Bcr-Abl Bosutinib->Src Family Kinases

Caption: Bosutinib inhibits Bcr-Abl and Src signaling pathways.

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid

A common and effective synthetic route for Bosutinib starts from the readily available 3-methoxy-4-hydroxybenzoic acid.[1][2][3] The overall workflow involves several key transformations, including esterification, alkylation, nitration, reduction, quinoline (B57606) ring formation, chlorination, and subsequent amination reactions.

bosutinib_synthesis_workflow A 3-Methoxy-4-hydroxybenzoic Acid B Esterification A->B C Alkylation B->C D Nitration C->D E Reduction D->E F Cyclization (Quinoline Formation) E->F G Chlorination F->G H Amination with 2,4-dichloro-5-methoxyaniline (B1301479) G->H I Side Chain Installation H->I J Bosutinib I->J

Caption: A common synthetic workflow for Bosutinib.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a representative synthesis of Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.

StepProductStarting Material(s)ReagentsYield (%)
1Methyl 4-hydroxy-3-methoxybenzoate3-Methoxy-4-hydroxybenzoic acidMethanol (B129727), Thionyl chlorideNot specified, but typically high
2Methyl 4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-hydroxy-3-methoxybenzoate1-Bromo-3-chloropropane (B140262), K₂CO₃, DMF90.0
3Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateMethyl 4-(3-chloropropoxy)-3-methoxybenzoateHNO₃, Acetic AcidNot specified
4Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoateMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateFe, NH₄Cl, Methanol, Water91.5
5-9BosutinibMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate3,3-diethoxypropionitrile, TFA, NaOH, POCl₃, 2,4-dichloro-5-methoxyaniline, N-methylpiperazine, NaINot specified for individual steps
Overall Bosutinib 3-Methoxy-4-hydroxybenzoic acid 21.7

Data compiled from a novel synthetic route.[2][4]

Experimental Protocols

The following protocols are adapted from a published novel synthesis of Bosutinib.[2][3]

Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic Acid
  • To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent in vacuo.

  • Dissolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.

  • The product, methyl 4-hydroxy-3-methoxybenzoate, can be used in the next step without further purification.

Step 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate
  • Prepare a mixture of methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL).[2]

  • Heat the mixture at 70°C for 1 hour.[2]

  • Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with constant stirring.

  • Filter the solid formed and wash it with cold water to obtain methyl 4-(3-chloropropoxy)-3-methoxybenzoate.

Step 3: Nitration
  • Add nitric acid (84.5 mL, 66%) dropwise at room temperature to a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (51.6 g, 0.20 mol) in acetic acid (150 mL).[2]

  • Stir the mixture at 60°C for 3-4 hours.[2]

  • Wash the mixture with ice-water (2 x 50 mL).

  • Neutralize the organic layer with a saturated sodium bicarbonate solution.

Step 4: Reduction
  • Reduce the nitro compound from the previous step using powdered iron and ammonium (B1175870) chloride to yield methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.[2]

Subsequent Steps: Quinoline Formation and Final Assembly

The synthesis proceeds through cyclization to form the quinoline ring, followed by chlorination and two successive amination reactions to introduce the 2,4-dichloro-5-methoxyaniline moiety and the N-methylpiperazine side chain.[2]

  • Cyclization: React the amino compound with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid, followed by treatment with sodium hydroxide.[2]

  • Chlorination: Treat the resulting 4-hydroxyquinoline (B1666331) intermediate with phosphorus oxychloride (POCl₃).[2]

  • First Amination: React the 4-chloroquinoline (B167314) intermediate with 2,4-dichloro-5-methoxyaniline in the presence of pyridine (B92270) hydrochloride.[2]

  • Second Amination (Side Chain Installation): React the product from the previous step with N-methylpiperazine in the presence of sodium iodide to yield Bosutinib.[2]

Discussion on the Use of this compound

As previously stated, the use of this compound as a direct starting material for Bosutinib synthesis is not documented in the reviewed literature. The established synthetic routes favor a hydroxyl group at the 4-position of the benzoic acid derivative, which is crucial for the subsequent alkylation step to introduce the side chain precursor.

To utilize this compound, a synthetic chemist would first need to convert the bromo group at the 3-position to a hydroxyl group. This transformation is not trivial and would add complexity and cost to the overall synthesis. Potential, though unverified in this specific context, synthetic strategies for this conversion could include:

  • Nucleophilic Aromatic Substitution: This would require harsh reaction conditions and may not be regioselective.

  • Metal-Catalyzed Hydroxylation: Modern cross-coupling reactions could potentially be employed, but would require significant process development.

Given the ready availability and lower cost of 3-methoxy-4-hydroxybenzoic acid, it remains the more practical and economically viable starting material for the synthesis of Bosutinib.

Conclusion

The synthesis of Bosutinib is a multi-step process for which efficient and scalable routes have been developed. The most prominent and well-documented of these pathways utilizes 3-methoxy-4-hydroxybenzoic acid as a key starting material. The protocols and data presented in these application notes provide a comprehensive overview for researchers and drug development professionals working on the synthesis of Bosutinib and related kinase inhibitors. While alternative starting materials can be conceptually considered, their practical application would require significant synthetic development to be competitive with the established methods.

References

Application Notes and Protocols: 3-Bromo-4-methoxybenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-4-methoxybenzoic acid as a precursor in the synthesis of agrochemicals. This document includes detailed experimental protocols for the synthesis of the precursor itself and its application as an active fungicidal and herbicidal agent. Furthermore, a representative synthetic protocol for its conversion into a more complex insecticidal scaffold is presented.

Introduction

This compound is a versatile substituted aromatic carboxylic acid.[1] Its unique arrangement of functional groups—a carboxylic acid, a methoxy (B1213986) group, and a bromine atom—makes it a valuable intermediate for the synthesis of a variety of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] The presence of these groups allows for diverse chemical modifications, enabling the development of novel pesticides. This document outlines both the direct application of this compound as a broad-spectrum agrochemical and its use as a foundational scaffold for more complex pesticide synthesis.

Direct Agrochemical Applications

Recent studies have demonstrated that this compound itself possesses significant fungicidal and herbicidal properties. It has shown considerable inhibitory effects against various plant pathogens and weeds, alongside certain plant growth-regulating activities.[3]

Fungicidal Activity

The compound is effective against common phytopathogenic fungi. Its mechanism of action is believed to be similar to other benzoic acid derivatives, which involves the disruption of microbial cell membrane permeability, inhibition of amino acid absorption, acidification of the cell's interior, and inhibition of respiratory enzyme activity.[4]

Table 1: Fungicidal Efficacy of this compound [3]

Target PathogenCommon NameEC₅₀ (mg/L)
Botryosphaeria dothideaApple Rot Fungus10.3
Coniella vitisGrape White Rot Fungus19.7
Herbicidal and Plant Growth Regulatory Activity

In addition to its fungicidal properties, this compound has been shown to have a good inhibitory effect on a variety of weeds and also exhibits plant growth regulation properties.[3] The mode of action for benzoic acid-based herbicides can vary, but they are often classified as synthetic auxins or root growth inhibitors.[5]

Synthesis of this compound

The precursor itself can be efficiently synthesized from p-methoxybenzoic acid via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound[3]
  • Materials:

    • p-Methoxybenzoic acid (30g)

    • Glacial acetic acid (230 mL total)

    • Ferric chloride (FeCl₃) (0.5g)

    • Bromine (11 mL)

    • Distilled water

    • Reaction flask, dropping funnel, condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • To a reaction flask, add 30g of p-methoxybenzoic acid and 200 mL of glacial acetic acid.

    • Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5g of FeCl₃.

    • Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.

    • After the addition is complete, allow the reaction to proceed for 10 hours at 45°C.

    • Increase the temperature to 78°C and continue the reaction for another 5 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash the filter cake thoroughly with distilled water.

    • Dry the product under vacuum at 75°C to yield a micro-yellowish crystalline solid (yield: 39.5g).

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Isolation p_methoxybenzoic_acid p-Methoxybenzoic Acid step1 1. Dissolve p-Methoxybenzoic Acid in Acetic Acid (60°C) p_methoxybenzoic_acid->step1 bromine Bromine step3 3. Add Bromine/Acetic Acid Mixture (2h) bromine->step3 glacial_acetic_acid Glacial Acetic Acid glacial_acetic_acid->step1 fecl3 FeCl₃ (catalyst) step2 2. Cool to 45°C, Add FeCl₃ fecl3->step2 step1->step2 step2->step3 step4 4. React for 10h at 45°C step3->step4 step5 5. Heat to 78°C, React for 5h step4->step5 step6 6. Cool to Room Temperature step5->step6 step7 7. Filter Precipitate step6->step7 step8 8. Wash with Distilled Water step7->step8 step9 9. Vacuum Dry at 75°C step8->step9 product Product: This compound step9->product

Caption: Synthetic workflow for this compound.

Application as a Precursor for Complex Agrochemicals

This compound serves as an excellent starting material for the synthesis of more elaborate pesticides, such as amide-based insecticides. The following protocol describes a representative, multi-step synthesis of a novel N-substituted benzamide, a class of compounds known for their insecticidal activity.

Experimental Protocol: Synthesis of an Amide-based Insecticide

This synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a suitable aniline (B41778) derivative.

  • Step 1: Synthesis of 3-Bromo-4-methoxybenzoyl chloride

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound (1 eq.) in toluene (B28343).

    • Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, until the evolution of gas (HCl and SO₂) ceases.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-(2,4-difluorophenyl)-3-bromo-4-methoxybenzamide

    • Dissolve 2,4-difluoroaniline (B146603) (1 eq.) and pyridine (B92270) (1.2 eq.) in dichloromethane (B109758) (DCM) in a flask cooled in an ice bath.

    • Add a solution of the crude 3-Bromo-4-methoxybenzoyl chloride (1 eq.) in DCM dropwise to the aniline solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final amide product.

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start This compound reagent1 + Thionyl Chloride (SOCl₂) + Toluene, DMF (cat.) start->reagent1 product1 3-Bromo-4-methoxybenzoyl chloride reagent1->product1 Reflux reagent2 + 2,4-Difluoroaniline + Pyridine, DCM product1->reagent2 product2 N-(2,4-difluorophenyl)-3-bromo- 4-methoxybenzamide reagent2->product2 Stir at RT G cluster_cell Fungal Cell penetration 1. Penetration of Cell Membrane inhibition_aa 2. Inhibition of Amino Acid Absorption penetration->inhibition_aa acidification 3. Intracellular Acidification penetration->acidification cell_death Fungal Cell Death inhibition_aa->cell_death inhibition_enzymes 4. Inhibition of Respiratory Enzyme System acidification->inhibition_enzymes inhibition_enzymes->cell_death precursor This compound (External) precursor->penetration

References

palladium-catalyzed cross-coupling reactions of 3-Bromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential precursor in the synthesis of complex organic molecules, 3-Bromo-4-methoxybenzoic acid is a versatile building block for drug discovery and materials science. Its functionalization through palladium-catalyzed cross-coupling reactions provides a powerful and efficient means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leading to a diverse array of substituted aromatic compounds.

These application notes provide detailed protocols and comparative data for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The methodologies are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel derivatives.

General Catalytic Cycle for Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][2]

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Transmetal->Pd0 Product Ar-R Transmetal->Product Reductive Elimination ArX Ar-X = this compound RM R-M = Coupling Partner (e.g., Boronic Acid)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid.[3][4] This reaction is widely used due to its mild conditions and high tolerance for various functional groups.[5]

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki coupling of a substituted bromobenzoic acid with various arylboronic acids. These conditions are adaptable for this compound.

EntryArylboronic Acid PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT97[1]
24-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT95[1]
34-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT99[1]
44-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT89[1]
5Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/WaterReflux~95[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, environmentally friendly procedure for the Suzuki coupling of this compound in an aqueous medium at room temperature.[1][6]

Materials:

  • This compound (1.0 mmol, 231.05 mg)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%) or other suitable Pd catalyst

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.[1]

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 to 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a C-C bond by coupling an aryl halide with an alkene to generate a substituted alkene.[7][8] This reaction is a powerful tool for the synthesis of styrenic compounds and other unsaturated systems.

Data Presentation: Heck Reaction

The table below outlines typical conditions for the Heck reaction. While specific data for this compound is not detailed in the provided results, these general conditions serve as a robust starting point for optimization.

EntryAlkene PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-Tolyl)₃ (2)Et₃NAcetonitrileReflux>90 (Typical)[6]
2Methyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10085[9]
3StyrenePdCl₂NoneKOAcMethanol120~80 (Typical)[7]
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene such as styrene.[6]

Materials:

  • This compound (1.0 mmol, 231.05 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.02 mmol, 2 mol%, 6.1 mg)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol, 209 µL)

  • Acetonitrile (5 mL)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • Add this compound, Pd(OAc)₂, and P(o-Tolyl)₃ to a dry Schlenk tube.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.

  • Add acetonitrile, styrene, and triethylamine via syringe under the inert atmosphere.

  • Seal the vessel and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring for 5-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[10][11] It typically employs a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling

The following table presents common conditions for Sonogashira coupling reactions, which can be applied to this compound.

EntryAlkyne PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT-60>90 (Typical)[12]
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (2)PiperidineDMF8085[9]
3PhenylacetylenePd(OAc)₂ (2)None (Copper-Free)Cs₂CO₃Dioxane10094[9]
Experimental Protocol: Sonogashira Coupling

This protocol is adapted for the Sonogashira coupling of this compound with a terminal alkyne.[12]

Materials:

  • This compound (1.0 mmol, 231.05 mg)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%, 14.0 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60°C, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][13]

Data Presentation: Buchwald-Hartwig Amination

This table shows representative conditions for the Buchwald-Hartwig amination, which are applicable for coupling this compound with various amines.

EntryAmine PartnerPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>90 (Typical)[6][12]
2MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8095[9]
3AnilinePd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄Dioxane10092[9]
Experimental Protocol: Buchwald-Hartwig Amination

This general protocol outlines the C-N coupling of this compound with a primary or secondary amine.[12]

Materials:

  • This compound (1.0 mmol, 231.05 mg)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg) or other Pd precatalyst

  • XPhos (0.04 mmol, 4 mol%, 19.1 mg) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Oven-dried sealed tube or reaction vessel

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine (B1218219) ligand, and the base to an oven-dried reaction vessel.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Degassing (Inert Atmosphere Purge) A->B C 3. Catalyst & Ligand Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quenching, Extraction) E->F Complete G 7. Purification (Chromatography / Recrystallization) F->G H Final Product G->H

References

Application Notes and Protocols: Amidation of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the carboxylic acid moiety allows for the facile introduction of diverse amide functionalities, a common strategy for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The amide bond is a cornerstone of many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. This document provides detailed protocols for the amidation of this compound using common coupling reagents, along with a summary of typical reaction conditions.

Data Presentation: Reaction Conditions for Amidation of Substituted Benzoic Acids

While specific yield data for the amidation of this compound is not extensively published, the following table summarizes common conditions and representative yields for structurally similar brominated benzoic acids. These conditions are generally applicable and provide a strong starting point for optimization.

Starting Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBtDIPEADMF12RT85
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBt-DMF12RT78
4-Amino-3-bromobenzoic acidBenzylamineEDC, HOBtDIPEADMF12RT85
4-Amino-3-bromobenzoic acidBenzylamineHATUDIPEADMF2RT95
3-Amino-4-methoxybenzoic acidVarious AminesDIC, HOBt-CH₂Cl₂12RT40-60%

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIC: N,N'-Diisopropylcarbodiimide, RT: Room Temperature.

Experimental Protocols

Two common and effective methods for the amidation of this compound are detailed below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a widely used and reliable method for amide bond formation. The byproducts are generally water-soluble, which can simplify purification.[1][2]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: DIC/HOBt Mediated Amide Coupling

This protocol is another effective method for the synthesis of amides from this compound and various amines.[3]

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH₂Cl₂)

  • 0.5 N Sodium hydroxide (B78521) (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.20 mmol) in CH₂Cl₂ (20 mL).

  • Add DIC (1.82 mmol) and HOBt (1.82 mmol) to the solution.[3]

  • Stir the resulting mixture for 30 minutes at room temperature.[3]

  • Add the desired amine (1.68 mmol) to the reaction mixture.[3]

  • Stir for approximately 12 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the addition of 0.5 N NaOH solution (20 mL).[3]

  • Separate the organic layer and wash it successively with dilute hydrochloric acid (10%, 30 mL) and brine (30 mL).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Mandatory Visualizations

Amidation_Workflow General Workflow for the Amidation of this compound cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Acid This compound Activation Activation of Carboxylic Acid (0°C to RT) Acid->Activation Amine Primary or Secondary Amine Coupling Amine Addition & Coupling (RT, 12-24h) Amine->Coupling Reagents Coupling Reagent (e.g., EDC, DIC) Additive (e.g., HOBt) Base (e.g., DIPEA) Reagents->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Desired Amide Product Purification->Product

Caption: General workflow for the amidation of this compound.

Signaling_Pathway_Logic Drug Development Logic from this compound Start This compound (Starting Material) Amidation Amidation Reaction (Introduction of Diversity) Start->Amidation Protocol 1/2 Library Amide Library (Diverse Structures) Amidation->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Amidation Iterative Design Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug development workflow starting from this compound.

References

The Versatile Role of 3-Bromo-4-methoxybenzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzoic acid is a versatile and readily available building block in organic synthesis, particularly valued in the construction of a diverse array of heterocyclic compounds. Its strategic placement of a bromine atom, a methoxy (B1213986) group, and a carboxylic acid function on the benzene (B151609) ring allows for a multitude of chemical transformations. This makes it a key intermediate in the development of novel pharmaceutical agents and functional materials. The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid and methoxy groups can be manipulated to facilitate cyclization and introduce further molecular diversity. These application notes provide an overview of the synthetic utility of this compound in the preparation of important heterocyclic scaffolds, including quinazolinones and benzoxazinones, complete with detailed experimental protocols and supporting data.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound can serve as a precursor for the synthesis of 7-methoxyquinazolinones, a substitution pattern found in several bioactive molecules. The general strategy involves the initial conversion of the benzoic acid to a benzamide, followed by an intramolecular cyclization.

A key transformation is the conversion of this compound to 2-amino-4-methoxybenzoic acid derivatives, which are direct precursors to quinazolinones. While direct amination at the 2-position can be challenging, a common approach involves the synthesis of an intermediate that facilitates the introduction of the amino group.

General Synthetic Pathway to 7-Methoxyquinazolinones

G A This compound B 3-Bromo-4-methoxybenzamide A->B Amidation C 2-Amino-4-methoxybenzamide B->C Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) D 7-Methoxyquinazolin-4(3H)-one C->D Cyclization (e.g., with an orthoester)

Figure 1. General synthetic pathway to 7-methoxyquinazolinones.

Experimental Protocol: Synthesis of 2,3-Disubstituted-7-methoxyquinazolin-4(3H)-ones (Hypothetical)

This protocol is adapted from general procedures for the synthesis of quinazolinones from o-bromobenzamides.

Step 1: Synthesis of 3-Bromo-4-methoxybenzamide

Reagent/SolventMolecular WeightQuantityMoles (equiv)
This compound231.05 g/mol 2.31 g10 mmol (1.0)
Thionyl chloride118.97 g/mol 1.1 mL15 mmol (1.5)
Dichloromethane (DCM)-50 mL-
Ammonium (B1175870) hydroxide (B78521) (28%)-10 mL-

Procedure:

  • To a stirred solution of this compound in DCM, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-bromo-4-methoxybenzoyl chloride.

  • The crude acid chloride is dissolved in DCM and added dropwise to a stirred solution of ammonium hydroxide at 0 °C.

  • The reaction mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-4-methoxybenzamide.

Step 2: Copper-Catalyzed Coupling with an Amide

This step is based on the copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide.

Reagent/SolventMolecular WeightQuantityMoles (equiv)
3-Bromo-4-methoxybenzamide230.06 g/mol 2.30 g10 mmol (1.0)
Formamide45.04 g/mol 2.25 g50 mmol (5.0)
Copper(I) iodide (CuI)190.45 g/mol 190 mg1 mmol (0.1)
4-hydroxy-L-proline131.13 g/mol 262 mg2 mmol (0.2)
Cesium carbonate (Cs₂CO₃)325.82 g/mol 6.52 g20 mmol (2.0)
Dioxane-20 mL-

Procedure:

  • A mixture of 3-bromo-4-methoxybenzamide, formamide, CuI, 4-hydroxy-L-proline, and Cs₂CO₃ in dioxane is heated at 80 °C for 24 hours under an inert atmosphere.

  • After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 7-methoxyquinazolin-4(3H)-one.

Synthesis of Benzoxazinone Derivatives

Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science. This compound can be a precursor to 6-methoxy-1,4-benzoxazin-3-ones through a multi-step synthesis involving the formation of an N-aryl amide followed by an intramolecular cyclization.

General Synthetic Pathway to 6-Methoxy-1,4-benzoxazin-3-ones

G A This compound B 3-Bromo-4-methoxybenzoyl chloride A->B Chlorination C N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide B->C Amidation with 2-aminophenol (B121084) D 6-Methoxy-1,4-benzoxazin-3-one derivative C->D Intramolecular Ullmann Condensation

Figure 2. General synthetic pathway to 6-methoxy-1,4-benzoxazin-3-ones.

Experimental Protocol: Synthesis of a 6-Methoxy-1,4-benzoxazin-3-one Derivative (Hypothetical)

This protocol is based on general procedures for the synthesis of benzoxazinones via intramolecular Ullmann condensation.

Step 1: Synthesis of N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide

Reagent/SolventMolecular WeightQuantityMoles (equiv)
3-Bromo-4-methoxybenzoyl chloride249.50 g/mol 2.50 g10 mmol (1.0)
2-Aminophenol109.13 g/mol 1.09 g10 mmol (1.0)
Pyridine (B92270)-20 mL-

Procedure:

  • To a stirred solution of 2-aminophenol in pyridine at 0 °C, add a solution of 3-bromo-4-methoxybenzoyl chloride in pyridine dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is poured into ice water, and the resulting precipitate is filtered, washed with dilute HCl and water, and dried to afford N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide.

Step 2: Intramolecular Ullmann Condensation

Reagent/SolventMolecular WeightQuantityMoles (equiv)
N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide322.15 g/mol 3.22 g10 mmol (1.0)
Copper(I) oxide (Cu₂O)143.09 g/mol 143 mg1 mmol (0.1)
Potassium carbonate (K₂CO₃)138.21 g/mol 2.76 g20 mmol (2.0)
N,N-Dimethylformamide (DMF)-30 mL-

Procedure:

  • A mixture of N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide, Cu₂O, and K₂CO₃ in DMF is heated at 140 °C for 24 hours under an inert atmosphere.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 6-methoxy-1,4-benzoxazin-3-one derivative.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of heterocyclic compounds from this compound, based on typical yields for similar reactions found in the literature.

Starting MaterialHeterocyclic ProductKey ReactionTypical Yield (%)
3-Bromo-4-methoxybenzamide7-Methoxyquinazolin-4(3H)-oneCopper-catalyzed cyclization60-80
N-(2-hydroxyphenyl)-3-bromo-4-methoxybenzamide6-Methoxy-1,4-benzoxazin-3-oneIntramolecular Ullmann condensation50-70

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its functional groups allow for a range of synthetic manipulations, making it a key building block in the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound in the development of novel heterocyclic systems. Further optimization of reaction conditions and exploration of different catalytic systems can lead to improved yields and a broader scope of accessible heterocyclic structures.

Application Notes and Protocols: 3-Bromo-4-methoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic molecules. While its applications in the pharmaceutical and agrochemical industries are well-documented, its utility in materials science is an emerging area of interest. The presence of the bromine atom, a methoxy (B1213986) group, and a carboxylic acid function allows for diverse chemical modifications, making it a valuable building block for the synthesis of specialty polymers and functional materials. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of copolymers with potential applications in advanced materials.

Application: Synthesis of Poly(styrene-co-isobutyl 3-bromo-4-methoxyphenylcyanoacrylate)

A key application of a derivative of this compound in materials science is in the synthesis of novel polyacrylates. Specifically, 3-bromo-4-methoxybenzaldehyde (B45424), which can be synthesized from this compound, is a precursor for the synthesis of isobutyl 3-bromo-4-methoxyphenylcyanoacrylate. This monomer can then be copolymerized with styrene (B11656) to produce a copolymer with modified properties. The incorporation of the bromo and methoxy-substituted phenyl ring into the polymer backbone can influence properties such as refractive index, thermal stability, and flame retardancy.

Physicochemical Properties of this compound
PropertyValue
CAS Number 99-58-1
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Melting Point 220-222 °C
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methoxybenzaldehyde from this compound

This protocol outlines the reduction of the carboxylic acid to an aldehyde. A common method involves the conversion of the carboxylic acid to its acid chloride followed by reduction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A suitable reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Dry glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzoyl chloride.

  • Reduction to Aldehyde: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of the reducing agent (e.g., 1.1 equivalents of Lithium tri-tert-butoxyaluminum hydride) in anhydrous THF. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-methoxybenzaldehyde.

Protocol 2: Synthesis of Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate Monomer via Knoevenagel Condensation

This protocol describes the synthesis of the acrylate (B77674) monomer from 3-bromo-4-methoxybenzaldehyde and isobutyl cyanoacetate (B8463686).[1][2]

Materials:

  • 3-bromo-4-methoxybenzaldehyde

  • Isobutyl cyanoacetate

  • Piperidine (B6355638) (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 3-bromo-4-methoxybenzaldehyde and isobutyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product, isobutyl 3-bromo-4-methoxyphenylcyanoacrylate, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Characterization Data for Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate: [1]

  • Yield: 94.2%

  • ¹H NMR (CDCl₃): δ 8.7 (s, 1H, CH=), 7.8-6.7 (3H, Ph), 4.1 (d, 2H, CH₂), 4.0 (s, 3H, OCH₃), 2.1 (m, 1H, CH), 0.9 (d, 6H, CH₃)

  • ¹³C NMR (CDCl₃): δ 163 (C=O), 153 (HC=), 149, 137, 128, 127 (Ph), 115 (CN), 103 (C=), 52 (OCH₃), 28 (CH), 18 (CH₃)

  • IR (cm⁻¹): 2233 (CN), 1747 (C=O), 1647 (C=C), 1271 (C-O-CH₃)

Protocol 3: Copolymerization of Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate with Styrene

This protocol details the free-radical copolymerization of the synthesized monomer with styrene.[3]

Materials:

  • Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate

  • Styrene

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of isobutyl 3-bromo-4-methoxyphenylcyanoacrylate and freshly distilled styrene in toluene.

  • Add the radical initiator (e.g., ABCN, typically 1-2 mol% with respect to the total monomers).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 70-80 °C) and stir for the desired reaction time (e.g., 24 hours).

  • After the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Quantitative Data

The following table summarizes the properties of the resulting copolymer. Note that detailed quantitative data for the specific copolymer derived from 3-bromo-4-methoxyphenylcyanoacrylate is limited in the available literature, and the presented data is based on analogous systems and may vary depending on the exact copolymer composition and molecular weight.[2][3]

PropertyDescription / Value
Monomer Incorporation The composition of the copolymers can be determined by nitrogen analysis.[2]
Weight-Average Molecular Weight (Mw) Typically in the range of 41,300 - 54,500 g/mol , as determined by Gel Permeation Chromatography (GPC).[3]
Thermal Decomposition Decomposition in a nitrogen atmosphere occurs in two stages, with the first stage in the range of 248-500 °C.[2]

Visualizations

Experimental Workflow for Copolymer Synthesis

G cluster_0 Monomer Synthesis cluster_1 Copolymerization cluster_2 Characterization start This compound aldehyde 3-bromo-4-methoxybenzaldehyde start->aldehyde Reduction monomer Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate aldehyde->monomer Knoevenagel Condensation polymerization Free-Radical Copolymerization monomer->polymerization cyanoacetate Isobutyl Cyanoacetate cyanoacetate->monomer styrene Styrene styrene->polymerization initiator Radical Initiator (ABCN) initiator->polymerization copolymer Poly(styrene-co-isobutyl 3-bromo-4-methoxyphenylcyanoacrylate) polymerization->copolymer analysis Characterization (NMR, IR, GPC, TGA) copolymer->analysis

Caption: Workflow for the synthesis and characterization of the copolymer.

Logical Relationship of Components in Copolymer Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions monomer Functional Monomer (Isobutyl 3-bromo-4-methoxyphenylcyanoacrylate) product Final Copolymer monomer->product comonomer Co-monomer (Styrene) comonomer->product initiator Initiator (ABCN) initiator->product solvent Solvent (Toluene) solvent->product temperature Temperature temperature->product

Caption: Relationship of reactants and conditions leading to the final copolymer.

References

Application Notes: The Role of 3-Bromo-4-methoxybenzoic Acid in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis.[1] Its unique structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid scaffold, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.[1][2] While direct and extensive biochemical assay data for this compound itself is limited in publicly available literature, its primary significance for researchers, scientists, and drug development professionals lies in its role as a key building block for creating novel, biologically active compounds.[1][3]

This compound's utility is particularly evident in medicinal chemistry, where it serves as a precursor for developing a wide range of pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1] The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments. The carboxylic acid and methoxy groups can be modified to fine-tune the physicochemical properties, target binding affinity, and pharmacokinetic profiles of the final compounds.

A notable application of this compound is as a reagent in the synthesis of benzamide (B126) derivatives designed as potent enzyme inhibitors. For instance, it is used to prepare compounds that inhibit ABL1, ABL2, and the fusion protein BCR-ABL1, which are key targets in the treatment of certain cancers, such as Chronic Myeloid Leukemia (CML).[3]

These application notes will focus on the utility of this compound as a synthetic precursor. The protocols and data presented are representative of the types of biochemical and cell-based assays used to evaluate the biological activity of its derivatives.

Data Presentation: Biological Activity of Structurally Related Derivatives

As direct quantitative biological data for this compound is not widely available, the following table summarizes the activity of a structurally related benzamide derivative that inhibits the BCR-ABL kinase. This data is presented to illustrate the therapeutic potential of compounds synthesized from scaffolds like this compound.

Compound ClassTarget KinaseAssay TypeCell LineIC₅₀ Value
Benzamide Derivative (Hypothetical)BCR-ABL1Kinase ActivityBa/F3< 50 nM
Benzamide Derivative (Hypothetical)ABL1Cell ProliferationK562 (CML)< 100 nM

Note: The data presented is hypothetical and representative of values found for potent BCR-ABL inhibitors synthesized from similar precursors. It serves to illustrate the type of quantitative data generated for derivatives of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of compounds synthesized from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (BCR-ABL)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compound (derivative of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Imatinib)

  • White, opaque 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute these in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for negative control, Imatinib for positive control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the BCR-ABL enzyme and the peptide substrate in kinase buffer.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration close to its Km for BCR-ABL) to each well to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal on a plate reader.

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line (e.g., K562, a CML cell line expressing BCR-ABL).

Materials:

  • K562 human Chronic Myeloid Leukemia cell line

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest K562 cells in the exponential growth phase and determine cell density using a hemocytometer.

    • Dilute the cells in fresh culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Synthetic Utility and Workflow

The following diagrams illustrate the role of this compound in the synthesis of bioactive compounds and the general workflow for their evaluation.

G cluster_synthesis Synthetic Pathway A This compound B Amide Coupling (e.g., with substituted aniline) A->B C Cross-Coupling (e.g., Suzuki Reaction) A->C Or B->C Or D Final Bioactive Compound (e.g., Benzamide Inhibitor) B->D C->D

Caption: Synthetic utility of this compound.

G cluster_workflow Drug Discovery Workflow S Synthesis of Derivatives from this compound P In Vitro Biochemical Assay (e.g., Kinase Inhibition) S->P C Cell-Based Assay (e.g., Cell Viability) P->C Active Compounds O Lead Optimization (SAR Studies) C->O Potent Hits O->S Iterative Design F Further Preclinical Studies O->F

Caption: General workflow for evaluating synthesized derivatives.

Relevant Signaling Pathway

This diagram shows a simplified representation of the BCR-ABL signaling pathway, which is a common target for inhibitors derived from this compound.

G cluster_pathway Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor Synthesized Inhibitor (Derivative) Inhibitor->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway.

References

Application Notes and Protocols for the Preparation of 3-Bromo-4-methoxybenzoic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 3-bromo-4-methoxybenzoic acid derivatives for the purpose of structure-activity relationship (SAR) studies. This scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in oncology, due to its synthetic tractability and the presence of key functional groups that can be readily modified to explore chemical space.

Introduction

This compound is a versatile building block in medicinal chemistry. The carboxylic acid moiety serves as a convenient handle for the generation of diverse libraries of amides and esters. The bromine atom and methoxy (B1213986) group on the aromatic ring provide specific steric and electronic properties that can influence target binding and pharmacokinetic profiles. The bromine atom, in particular, can be utilized for further structural modifications via cross-coupling reactions, although this is beyond the scope of initial SAR library generation focused on the carboxylic acid. Derivatives of structurally similar scaffolds have shown potential as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which are critical regulators of cell proliferation and survival in cancer.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical, yet representative, quantitative data for a series of this compound derivatives. The data is designed to illustrate a typical SAR study where modifications at the carboxylic acid position lead to varying inhibitory activity against a target protein kinase, for instance, FGFR1. The IC₅₀ (half-maximal inhibitory concentration) values are indicative of the compound's potency.

Compound IDR GroupStructureMol. Weight ( g/mol )LogP (calc.)H-Bond DonorsH-Bond AcceptorsIC₅₀ vs. FGFR1 (nM)
BMBA-01 -OH231.042.4513>10000
BMBA-02 -OCH₃245.072.62038500
BMBA-03 -NH₂230.061.98235200
BMBA-04 -NH-CH₃244.092.35132100
BMBA-05 -NH-Ph306.143.8713750
BMBA-06 -NH-(4-F-Ph)324.134.0113420
BMBA-07 -NH-(3,5-di-OCH₃-Ph)366.193.9515150
BMBA-08 -NH-cHex312.194.2113980

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and its derivatives are provided below.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the electrophilic bromination of 4-methoxybenzoic acid.

Materials:

  • 4-methoxybenzoic acid

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃, catalytic, if using Br₂)

  • 10% Sodium thiosulfate (B1220275) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • If using liquid bromine, add a catalytic amount of FeBr₃.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise. Alternatively, add N-Bromosuccinimide (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • If bromine was used, quench the excess by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous phase with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to afford pure this compound.

Protocol 2: General Synthesis of Amide Derivatives (e.g., BMBA-03 to BMBA-08)

This protocol outlines the coupling of this compound with various amines.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., aniline, cyclohexylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with DCM (3x).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: General Synthesis of Ester Derivatives (e.g., BMBA-02)

This protocol describes the Fischer esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (e.g., methanol, serves as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Logical Workflow for SAR Library Synthesis

The following diagram illustrates the general workflow for generating a library of this compound derivatives for SAR studies.

SAR_Workflow Start 4-Methoxybenzoic Acid Core 3-Bromo-4-methoxybenzoic Acid (Core Scaffold) Start->Core Bromination (Protocol 1) Amide Amide Derivatives (BMBA-03 to 08) Core->Amide Amide Coupling (Protocol 2) w/ various amines Ester Ester Derivatives (BMBA-02) Core->Ester Esterification (Protocol 3) w/ various alcohols Purify Purification & Characterization Amide->Purify Ester->Purify Screen Biological Screening (e.g., Kinase Assay) Purify->Screen SAR SAR Analysis Screen->SAR

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Hypothesized Signaling Pathway Inhibition

This diagram illustrates a simplified signaling pathway involving FGFR1, a potential target for this compound derivatives, based on structurally related compounds.

Signaling_Pathway Ligand Growth Factor (e.g., FGF) Receptor FGFR1 Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor BMBA Derivative Inhibitor->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR1 signaling cascade by a potential this compound derivative.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Bromo-4-methoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct electrophilic bromination of 4-methoxybenzoic acid (p-anisic acid). The methoxy (B1213986) group is a strong ortho, para-directing group, making the 3-position (ortho to the methoxy group and meta to the carboxylic acid group) the primary site for bromination.

Q2: What are the expected major and minor side products in this synthesis?

A2: The primary side products include the isomeric 2-Bromo-4-methoxybenzoic acid and the di-brominated product, 3,5-Dibromo-4-methoxybenzoic acid. Under harsh conditions, oxidation of the aromatic ring can also occur.

Q3: Which brominating agent should I use?

A3: The choice of brominating agent can influence yield and selectivity. Common options include:

  • Molecular Bromine (Br₂) in a solvent like glacial acetic acid, often with a Lewis acid catalyst (e.g., FeCl₃), is effective but can be less selective.

  • N-Bromosuccinimide (NBS) is considered a milder and often more selective reagent, which can help minimize over-bromination.

  • Tetrabutylammonium tribromide (Bu₄NBr₃) is another alternative that can be used under specific conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect amount of brominating agent. 3. Product Loss During Workup: Inefficient extraction or premature precipitation.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the starting material is still present. 2. Ensure accurate measurement of all reagents. A slight excess of the brominating agent may be necessary. 3. Optimize the extraction and washing steps to minimize product loss.
Presence of Significant 2-Bromo Isomer The methoxy group is ortho, para-directing, and while the 3-position is sterically favored, some substitution at the 2-position is possible.Careful purification by fractional recrystallization or column chromatography is necessary to separate the isomers.
Formation of Di-brominated Product (3,5-Dibromo-4-methoxybenzoic acid) 1. Excess Brominating Agent: Using too much of the brominating agent. 2. High Reactivity: The methoxy group strongly activates the ring towards further substitution.1. Carefully control the stoichiometry of the brominating agent. 2. Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture.
Evidence of Ring Oxidation Use of a strong brominating agent or harsh reaction conditions (e.g., high temperature).Employ a milder brominating agent like NBS and maintain careful control over the reaction temperature.

Data Presentation

The following table summarizes reported yields for the synthesis of this compound or its ethyl ester under different conditions.

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Reported Yield (%)Reference
4-methoxybenzoic acidBr₂FeCl₃ / Glacial Acetic Acid45-7815~90% (calculated from reported masses)CN103102263A
Ethyl 4-methoxybenzoate (B1229959)NBSAcetonitrile (B52724)Room Temp - 502-680-95%BenchChem
4-methoxybenzoic acidBu₄NBr₃K₃PO₄ / Acetonitrile1006Not specified for mono-bromination

Experimental Protocols

Protocol 1: Bromination of 4-methoxybenzoic acid using Br₂/FeCl₃

This protocol is adapted from patent CN103102263A.

Materials:

  • 4-methoxybenzoic acid

  • Glacial acetic acid

  • Iron(III) chloride (FeCl₃)

  • Bromine (Br₂)

  • Distilled water

Procedure:

  • In a reaction flask, combine 30 g of 4-methoxybenzoic acid and 200 mL of glacial acetic acid.

  • Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5 g of FeCl₃.

  • Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.

  • Maintain the reaction at 45°C for 10 hours.

  • Increase the temperature to 78°C and continue the reaction for an additional 5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash the filter cake thoroughly with distilled water.

  • Dry the product under vacuum at 75°C to obtain this compound.

Protocol 2: Bromination of Ethyl 4-methoxybenzoate using NBS

This protocol describes the synthesis of the ethyl ester, which can then be hydrolyzed to the desired carboxylic acid.

Materials:

  • Ethyl 4-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 4-methoxybenzoate (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add NBS (1.05 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ethyl 3-bromo-4-methoxybenzoate by column chromatography or recrystallization.

  • Hydrolyze the purified ester to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Mix 4-methoxybenzoic acid and solvent add_catalyst Add Catalyst (e.g., FeCl3) start->add_catalyst add_bromine Add Brominating Agent (e.g., Br2 or NBS) add_catalyst->add_bromine react Stir at controlled temperature add_bromine->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end end purify->end Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_tlc_results start Low Yield? check_tlc Analyze crude product by TLC start->check_tlc starting_material Significant starting material remaining? check_tlc->starting_material side_products Multiple side products? check_tlc->side_products clean_product Relatively clean product? check_tlc->clean_product incomplete_reaction incomplete_reaction starting_material->incomplete_reaction Yes check_side_products check_side_products side_products->check_side_products Yes workup_loss workup_loss clean_product->workup_loss Yes solution_incomplete solution_incomplete incomplete_reaction->solution_incomplete Increase reaction time/temperature or check reagent stoichiometry dibromination dibromination check_side_products->dibromination Higher MW spot? isomer isomer check_side_products->isomer Isomeric spot? solution_dibromination Reduce amount of brominating agent dibromination->solution_dibromination Yes solution_isomer Optimize purification (recrystallization/chromatography) isomer->solution_isomer Yes solution_workup solution_workup workup_loss->solution_workup Optimize extraction and washing procedures

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Purification of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities typically arise from the synthetic route used. These can include:

  • Unreacted Starting Material: 4-methoxybenzoic acid is a common impurity resulting from incomplete bromination.[1][2]

  • Isomeric Byproducts: The synthesis may yield other monobrominated isomers, such as 2-Bromo-4-methoxybenzoic acid, due to the directing effects of the methoxy (B1213986) group.[1]

  • Over-brominated Products: Species like 3,5-Dibromo-4-methoxybenzoic acid can form if the reaction proceeds too far or with excess brominating agent.[1]

  • Demethylated Impurities: Harsh reaction conditions (e.g., high heat or strong acids) can cause cleavage of the methoxy group, leading to hydroxybenzoic acid derivatives.[2]

  • Residual Reagents: Depending on the synthesis, reagents like N-bromosuccinimide (NBS) or its byproduct, succinimide, may contaminate the crude product.[3]

Q2: Which purification methods are most effective for this compound?

The choice of method depends on the impurity profile:

  • Recrystallization: This is the most common and effective method for removing small amounts of impurities. Suitable solvents include ethanol (B145695), methanol, or aqueous ethanol mixtures.[4]

  • Acid-Base Extraction: This technique is useful for separating the acidic product from any neutral, non-acidic impurities. The product can be dissolved in a basic solution, washed with an organic solvent to remove neutral contaminants, and then re-precipitated by adding acid.[2][5]

  • Column Chromatography: For difficult separations, such as removing closely related isomeric impurities, silica (B1680970) gel column chromatography is recommended.[1]

Q3: How can the purity of the final product be reliably assessed?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[6][7]

  • Melting Point Analysis: Pure this compound has a sharp melting point. A broad melting range typically indicates the presence of impurities.[6]

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of starting materials and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[5]

Q4: What is the general solubility profile of this compound?

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number99-58-1[6][8]
Molecular FormulaC₈H₇BrO₃[6][8]
Molecular Weight231.04 g/mol [6]
AppearanceWhite crystalline powder[6]
Melting Point218-224 °C[6]

Table 2: Common Impurities in this compound and Their Potential Sources

ImpurityChemical NamePotential Source
Starting Material4-Methoxybenzoic AcidIncomplete bromination reaction.[1][2]
Isomer2-Bromo-4-methoxybenzoic acidSide reaction during electrophilic aromatic substitution.[1]
Over-brominated3,5-Dibromo-4-methoxybenzoic acidUse of excess brominating agent or prolonged reaction time.[1]
Demethylated3-Bromo-4-hydroxybenzoic acidCleavage of the methoxy group under harsh acidic or thermal conditions.[2]

Troubleshooting Guides

Problem 1: Low Yield After Purification

Potential CauseRecommended Solution
Excessive Solvent in Recrystallization Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep a significant portion of the product dissolved even after cooling.[9]
Incomplete Precipitation If precipitating from an acid-base extraction, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Cool the solution in an ice bath to maximize crystal formation.[5]
Product Loss During Transfers Minimize the number of transfers between glassware. Rinse all glassware with the mother liquor or a small amount of cold solvent to recover any adhering product.[5]
Premature Crystallization If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter flask to prevent the product from crystallizing on the filter paper.[10]

Problem 2: Product is Oily or Fails to Crystallize

Potential CauseRecommended Solution
High Impurity Level Significant impurities can depress the melting point and inhibit crystallization, resulting in an oil. Consider a preliminary purification step (e.g., acid-base extraction) before attempting recrystallization.
Supersaturated Solution The solution may be clean but supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure product.[11]
Inappropriate Recrystallization Solvent The solvent may not be suitable. The ideal solvent should dissolve the compound when hot but not when cold. Test different solvents on a small scale.

Problem 3: Product is Discolored (e.g., Yellow or Brown)

Potential CauseRecommended Solution
Presence of Colored Impurities Highly conjugated or polymeric side products formed during the synthesis can cause discoloration.
Solution During recrystallization, after the product has been fully dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool.[9]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate, adding more ethanol dropwise until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.[4]

  • Drying: Allow the crystals to dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.[2][5]

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as concentrated HCl, while stirring until the solution is acidic (pH < 2). The pure this compound will precipitate out of the solution.[5]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[5]

Visualizations

experimental_workflow crude Crude Product purification Purification Step crude->purification recrystallization Recrystallization purification->recrystallization Common Impurities chromatography Column Chromatography purification->chromatography Isomeric Impurities pure_solid Pure Solid recrystallization->pure_solid chromatography->pure_solid drying Drying pure_solid->drying analysis Purity Analysis (HPLC, Melting Point) drying->analysis

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_tree start Purification Outcome Unsatisfactory? impure Product is Impure (TLC/HPLC) start->impure Check Purity low_yield Low Yield start->low_yield Check Mass oily Product is Oily or Discolored start->oily Visual Check cause_impure1 Cause: Isomers or Starting Material impure->cause_impure1 cause_yield1 Cause: Too Much Solvent low_yield->cause_yield1 cause_oily1 Cause: High Impurity Level oily->cause_oily1 cause_oily2 Cause: Colored Byproducts oily->cause_oily2 sol_impure Solution: Column Chromatography or Re-recrystallize cause_impure1->sol_impure sol_yield Solution: Use Minimal Hot Solvent cause_yield1->sol_yield sol_oily1 Solution: Add Seed Crystal or Re-purify cause_oily1->sol_oily1 sol_oily2 Solution: Use Activated Charcoal cause_oily2->sol_oily2

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Recrystallization of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Bromo-4-methoxybenzoic acid. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to assist in obtaining a high-purity product.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of ethanol (B145695) and water is often effective. Methanol can also be a suitable solvent. It is sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water, making these less ideal as primary recrystallization solvents.[1]

Q2: My compound is not dissolving completely in the hot solvent. What should I do?

A2: If your compound is not fully dissolving, you can gradually add more of the primary solvent (e.g., ethanol) in small increments while maintaining the solution at its boiling point. Ensure you are giving the compound adequate time to dissolve after each addition. If it still does not dissolve, it is possible you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming after the solution has cooled. What are the next steps?

A3: If crystallization does not initiate upon cooling, the solution may be too dilute or supersaturated. You can try the following techniques:

  • Induce crystallization by scratching: Gently scratch the inside of the flask below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystal formation.

  • Reduce the solvent volume: Reheat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

  • Cool further: Place the flask in an ice bath to significantly decrease the solubility of the compound.

Q4: The recrystallized product appears oily or as a gum. How can I obtain solid crystals?

A4: "Oiling out" can occur if the solution is cooled too rapidly or if the concentration of the solute is too high, causing the compound to come out of solution above its melting point. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly. Using a solvent mixture with a higher proportion of the "poorer" solvent (e.g., water in an ethanol/water mixture) can sometimes help, but this should be done carefully to avoid premature precipitation.

Q5: The yield of my recrystallized product is very low. What could be the cause?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Solubility Data

SolventSolubilitySuitability for Recrystallization
MethanolSolubleGood primary solvent
EthanolSolubleGood primary solvent, often used in a mixture with water
WaterPractically InsolubleGood anti-solvent to be used with a primary solvent like ethanol or methanol
Glacial Acetic AcidSparingly SolubleNot ideal as a primary solvent
ChloroformVery Slightly SolubleNot suitable
N,N-DimethylformamideVery SolubleMay be too good of a solvent, making it difficult to recover the compound upon cooling

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask to remove the impurities.

  • Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can add deionized water dropwise until the solution becomes slightly turbid (cloudy), then add a few drops of ethanol to redissolve the precipitate and clarify the solution.

    • Allow the solution to stand undisturbed to promote crystal growth.

    • After crystal formation at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. Pure this compound has a melting point in the range of 216-222 °C.[2] A sharp melting point within this range is indicative of high purity.

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

RecrystallizationWorkflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling to Room Temp. dissolved->cooling No Insoluble Impurities hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart of the recrystallization process.

References

common side reactions in the bromination of 4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor side products during the bromination of 4-methoxybenzoic acid?

The primary side products in the bromination of 4-methoxybenzoic acid arise from the high reactivity of the starting material due to the activating methoxy (B1213986) group. Common side products include:

  • Monobrominated Products: If the target is a di-substituted product, incomplete bromination can result in the presence of 3-bromo-4-methoxybenzoic acid.[1] Due to the ortho-, para-directing nature of the methoxy group, a small amount of 2-bromo-4-methoxybenzoic acid may also form as a minor isomer.[1]

  • Over-brominated Products: If the desired product is the mono-brominated compound, the reaction can proceed further to yield di-brominated products such as 3,5-dibromo-4-methoxybenzoic acid.[2]

  • Oxidation Products: Under harsh reaction conditions or when using strong oxidizing brominating agents, oxidation of the aromatic ring can lead to undesired byproducts.[1][2]

  • Decarboxylative Bromination Products: In some cases, particularly under Hunsdiecker-type conditions, decarboxylative bromination can occur, leading to the formation of bromo-anisole derivatives.[3]

Q2: How can I minimize the formation of the ortho-isomer (2-bromo-4-methoxybenzoic acid)?

The formation of the 3-bromo isomer is sterically favored over the 2-bromo isomer due to the presence of the methoxy group.[1] To minimize the formation of the ortho-isomer, it is crucial to control the reaction temperature and use a less reactive brominating agent. Purification by recrystallization or column chromatography is often necessary to separate the isomers.[1]

Q3: What are the best practices to avoid over-bromination?

To prevent over-bromination, especially when synthesizing a mono-brominated product, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary for complete conversion, but a large excess will promote di-substitution.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.[1] Lowering the reaction temperature can also help to control the reaction rate.

  • Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), are often more selective and can help to prevent over-bromination compared to molecular bromine (Br₂).[1][2]

Q4: My reaction is showing a low yield of the desired product. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Consider increasing the reaction time or temperature, while carefully monitoring for side product formation.[1]

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or purification steps. Optimize these procedures to minimize loss.[1]

  • Side Reactions: The formation of significant amounts of side products will inherently lower the yield of the desired product. Refer to the troubleshooting guide below to address specific side reactions.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Presence of significant amounts of monobrominated side products (in di-bromination) Insufficient amount of brominating agent.Ensure at least two equivalents of the brominating agent are used for the di-bromination of 4-methoxybenzoic acid.[1]
Reaction time is too short.Increase the reaction time to allow for the second bromination to occur and monitor the reaction progress closely.[1]
Formation of the ortho-isomer (2-bromo-4-methoxybenzoic acid) The methoxy group is an ortho, para-director. While the 3,5-isomer is sterically favored, the formation of some ortho-isomer is possible.[1]Purification by recrystallization or column chromatography is necessary to separate the isomers.[1]
Evidence of ring oxidation Use of a strong brominating agent or harsh reaction conditions.Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[1] Maintain careful control over the reaction temperature.
Low yield of the desired product Incomplete reaction.Increase the reaction time or temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS.[1]
Product loss during workup or purification.Optimize the extraction, washing, and purification steps. Recrystallization or column chromatography can be employed for effective purification.[1]

Experimental Protocols

Protocol 1: Bromination of 4-methoxybenzoic acid using Molecular Bromine

This protocol is a general procedure for the synthesis of 3,5-dibromo-4-methoxybenzoic acid.[4][5]

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or Iron powder

  • Glacial Acetic Acid

  • 10% (w/v) Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.[4]

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[4]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol.[4]

Protocol 2: Bromination of Ethyl 4-methoxybenzoate (B1229959) using N-Bromosuccinimide (NBS)

This protocol describes a milder method for bromination, which can be adapted for the free acid.[1]

Materials:

  • Ethyl 4-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

  • Dissolve ethyl 4-methoxybenzoate (1 equivalent) in DMF or acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.1 equivalents for di-bromination) portion-wise to the solution while stirring.[1]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Visualizations

Reaction_Pathways 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid This compound This compound 4-Methoxybenzoic Acid->this compound + Br2/FeBr3 or NBS 2-Bromo-4-methoxybenzoic Acid 2-Bromo-4-methoxybenzoic Acid 4-Methoxybenzoic Acid->2-Bromo-4-methoxybenzoic Acid Minor Pathway Oxidation Products Oxidation Products 4-Methoxybenzoic Acid->Oxidation Products Harsh Conditions Decarboxylative Bromination Products Decarboxylative Bromination Products 4-Methoxybenzoic Acid->Decarboxylative Bromination Products Hunsdiecker-type Conditions 3,5-Dibromo-4-methoxybenzoic Acid 3,5-Dibromo-4-methoxybenzoic Acid This compound->3,5-Dibromo-4-methoxybenzoic Acid + Br2/FeBr3 or NBS

Caption: Reaction pathways in the bromination of 4-methoxybenzoic acid.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield? issue->low_yield Yes side_products Side Products? issue->side_products No incomplete Incomplete Reaction? low_yield->incomplete Yes workup_loss Workup Loss? low_yield->workup_loss No mono_bromo Mono-brominated? side_products->mono_bromo solution1 Increase time/temp Check reagent quality incomplete->solution1 solution2 Optimize extraction/ purification workup_loss->solution2 ortho_isomer Ortho-isomer? mono_bromo->ortho_isomer No solution3 Increase brominating agent Increase reaction time mono_bromo->solution3 Yes oxidation Oxidation? ortho_isomer->oxidation No solution4 Purify by chromatography/ recrystallization ortho_isomer->solution4 Yes solution5 Use milder reagent Control temperature oxidation->solution5 Yes end Problem Resolved solution1->end solution2->end solution3->end solution4->end solution5->end

References

Technical Support Center: Suzuki Coupling of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 3-bromo-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

A1: Failure or low yields with this substrate are often linked to its specific electronic and steric properties. The primary causes include:

  • Inefficient Oxidative Addition: this compound is an electron-rich aryl halide due to the electron-donating methoxy (B1213986) group. This can make the initial oxidative addition of the palladium catalyst to the carbon-bromine bond challenging and slow.[1]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by insufficient degassing (leading to oxidation) or by coordination with the carboxylic acid group on the substrate.[2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical for this sterically hindered and electron-rich substrate. An inappropriate combination can lead to a stalled reaction.[3][4]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, dehalogenation of the starting material, or homocoupling of the boronic acid can consume reagents and lower the yield of the desired product.[5][6]

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?

A2: The most common side products are:

  • Homocoupling Product: This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.[2][6] Solution: Ensure rigorous degassing of all solvents and reagents before adding the catalyst. Using a direct Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, may also help.[2]

  • Protodeboronation Product: This is the product of the boronic acid reacting with a proton source to replace the C-B bond with a C-H bond.[5] This is a known issue, especially with electron-rich boronic acids.[7] Solution: Use milder bases like K₂CO₃ or Cs₂CO₃, ensure anhydrous conditions if necessary, or protect the boronic acid as a more stable pinacol (B44631) or MIDA ester.[5][8]

  • Dehalogenated Starting Material (4-methoxybenzoic acid): This occurs when the bromine atom is replaced by hydrogen. This can be caused by certain bases or solvents acting as a hydride source.[2][6] Solution: Avoid bases like alkoxides if dehalogenation is a problem and choose a solvent less likely to be a hydride donor.

Q3: How does the carboxylic acid group on this compound interfere with the reaction?

A3: The carboxylic acid group can introduce complications in several ways. It can be deprotonated by the base, potentially altering the solubility of the starting material. More significantly, the resulting carboxylate can coordinate to the palladium center, which may inhibit or alter the catalytic cycle.[2] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to improve reaction outcomes.

Q4: What are the best practices for selecting a catalyst, ligand, base, and solvent for this specific substrate?

A4: For a sterically hindered and electron-rich aryl bromide like this, a systematic approach is key:

  • Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to screen bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos, paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[6][9] These ligands are known to accelerate both the challenging oxidative addition and the final reductive elimination step for hindered substrates.[6][10]

  • Base: The base is crucial for activating the boronic acid.[4] A screening of bases is recommended. Stronger, non-nucleophilic bases are often effective. K₃PO₄ and Cs₂CO₃ are excellent starting points.[2][4] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]

  • Solvent: Aprotic polar solvents are typically used. Combinations like 1,4-dioxane (B91453)/water, toluene/water, or DMF are common.[11] The choice can affect the solubility of the reagents and the efficiency of the reaction.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No Reaction or Very Low Conversion Inactive Catalyst System: The oxidative addition step is too slow, or the catalyst has been deactivated.[2]• Ensure rigorous degassing of all reagents and solvents.[12] • Use a fresh, high-quality palladium precursor and ligand. • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to facilitate reactions with electron-rich aryl halides.[1][6]
Inappropriate Base or Solvent: The base may be too weak or insoluble; the solvent may not be optimal for reagent solubility or reactivity.[2][4]• Screen different bases, starting with K₃PO₄ or Cs₂CO₃.[4] • Try various solvent systems such as 1,4-dioxane/H₂O, Toluene/H₂O, or THF/H₂O.
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.[2]• Gradually increase the reaction temperature (e.g., from 80°C to 110°C), while monitoring for any signs of decomposition.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling pathway.[6]• Improve the degassing procedure. Use the freeze-pump-thaw method for solvents (3-4 cycles). • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13]
Use of Pd(II) Precatalyst: The reduction of Pd(II) to the active Pd(0) can sometimes initiate homocoupling.• Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Significant Dehalogenation of Starting Material Hydride Source in Reaction: The base or solvent may be acting as a source of hydride, leading to reduction of the aryl bromide.[2][6]• Avoid using alkoxide bases. • Select a solvent that is less likely to donate a hydride.
Protodeboronation of Boronic Acid Unstable Boronic Acid: The C-B bond is cleaved by a proton source, which can be exacerbated by harsh conditions or water.[5]• Use the boronic acid as soon as it is purchased or prepared. • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the reaction.[14] • Use a milder base such as K₂CO₃.

Quantitative Data Summary

The optimal conditions are highly substrate-dependent, but the following table provides typical parameter ranges for Suzuki couplings involving sterically hindered, electron-rich aryl bromides.

ParameterTypical Range / ExamplesRemarks
Aryl Bromide 1.0 equivalentThis compound
Boronic Acid/Ester 1.1 - 1.5 equivalentsUsing a slight excess helps drive the reaction to completion.
Palladium Precursor 1 - 5 mol%Pd(OAc)₂, Pd₂(dba)₃
Ligand 1.1 - 2.2 eq. relative to PdBulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) are often required.[3][6]
Base 2.0 - 3.0 equivalentsK₃PO₄, Cs₂CO₃, K₂CO₃.[4]
Solvent 0.1 - 0.5 M concentration1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF.
Temperature 80 - 110 °CHigher temperatures may be needed but should be optimized to avoid degradation.[8]
Reaction Time 4 - 24 hoursMonitor progress by TLC or LC-MS.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general guideline and may require optimization for your specific boronic acid partner.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).[15]

  • Seal the vessel with a rubber septum or cap.

2. Creation of Inert Atmosphere:

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three to five times to ensure all oxygen is removed.[15]

3. Solvent and Catalyst Addition:

  • Through the septum and under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[15][16]

  • In a separate vial, prepare a solution or slurry of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) in a small amount of the degassed solvent.

  • Add the catalyst/ligand mixture to the main reaction flask via syringe.

4. Reaction Execution and Monitoring:

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water. If the carboxylic acid is present, an acidic workup (e.g., with 1M HCl) will be needed to protonate it before extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product.[15]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)L₂(X) pd0->oxidative_add Oxidative Addition transmetalation Ar-Pd(II)L₂(R') oxidative_add->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elim Ar-R' transmetalation->reductive_elim arx Ar-X (this compound) arx->oxidative_add boronic R'-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Suzuki Coupling start Low Yield / No Reaction check_sm Starting Material (SM) Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes optimize_catalyst 1. Check Catalyst/Ligand - Use fresh reagents - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_sm->optimize_catalyst  No homocoupling Homocoupling? (Biaryl of boronic acid) check_side_products->homocoupling Yes optimize_conditions 2. Optimize Conditions - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene) - Increase temperature optimize_catalyst->optimize_conditions dehalogenation Dehalogenation? (H replaces Br on SM) homocoupling->dehalogenation No solve_homocoupling Improve Degassing (Freeze-Pump-Thaw) Use Pd(0) source homocoupling->solve_homocoupling Yes protodeboronation Protodeboronation? (H replaces B(OR)₂) dehalogenation->protodeboronation No solve_dehalogenation Change Base/Solvent (Avoid hydride sources) dehalogenation->solve_dehalogenation Yes solve_protodeboronation Use Milder Base Use Boronate Ester (Pinacol/MIDA) protodeboronation->solve_protodeboronation Yes

Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation issues encountered during chemical reactions with 3-Bromo-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is failing or giving low yields. What are the common causes related to the catalyst?

A1: Low or no conversion in cross-coupling reactions involving this compound can often be attributed to catalyst deactivation. The carboxylic acid (-COOH) group on the molecule is a primary suspect. This group can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1] Another common issue is the degradation of phosphine (B1218219) ligands at elevated temperatures, leading to the formation of inactive palladium black.[1]

Q2: My reaction starts well but then stops before completion. What does this indicate?

A2: A reaction that stalls is a classic symptom of catalyst deactivation occurring mid-reaction.[1] This could be due to several factors:

  • Product Inhibition: The product of the reaction may bind more strongly to the catalyst than the reactants, effectively poisoning it as the product concentration increases.[1]

  • Ligand Degradation: The ligands associated with the metal catalyst can degrade over the course of the reaction, especially at higher temperatures.[1]

  • Change in Reaction Conditions: As the reaction progresses, changes in pH or the concentration of byproducts can negatively impact the catalyst's stability and activity.[1]

Q3: I am observing a black precipitate in my reaction. What is it and how can I prevent it?

A3: The black precipitate is likely palladium black, which is an aggregated, inactive form of the palladium(0) catalyst.[1] Its formation is a common deactivation pathway. To minimize its formation, you can:

  • Select Appropriate Ligands: Using bulky, electron-rich phosphine ligands (such as Buchwald or Hartwig ligands) can stabilize the active monomeric Pd(0) species and prevent aggregation.[1]

  • Control the Temperature: Lowering the reaction temperature can slow down the rate of catalyst decomposition.[1]

  • Optimize the Solvent: The choice of solvent can affect the stability of the catalyst. A solvent that does not fully solubilize the catalyst may encourage aggregation.[1]

Q4: Can the carboxylate group of this compound directly poison the catalyst?

A4: Yes, the carboxylate anion can act as a ligand, coordinating to the palladium center. This can form stable, catalytically inactive complexes, which is a common pathway for catalyst deactivation in reactions with benzoic acid derivatives.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Catalyst Poisoning by Carboxylate Group Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder carboxylate coordination.
Ligand Degradation Use more thermally stable ligands or lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Impure Reagents or Solvents Use high-purity, degassed solvents and reagents to avoid poisoning the catalyst with impurities like oxygen or sulfur.
Incorrect Base The choice of base is critical. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or KOt-Bu may be necessary.
Issue 2: Reaction Stalls and Does Not Go to Completion
Potential Cause Suggested Solution
Gradual Catalyst Deactivation A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow deactivation.
Product Inhibition Try to remove the product from the reaction mixture as it forms, if feasible (e.g., by crystallization or extraction). This is often not practical, so optimizing other parameters is usually the first approach.
Poor Solubility The salt form of the benzoic acid may have poor solubility in common organic solvents. Using a biphasic solvent system (e.g., toluene/water) can improve solubility and reaction rates.

Quantitative Data Summary

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions with substrates similar to this compound. Yields are highly dependent on the specific substrates and conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (2-5 mol%)-K₂CO₃Toluene/Ethanol/Water80-10012-2470-95
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf) (3 mol%)-Cs₂CO₃THF/H₂O8012~95
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOt-BuToluene80-11016-2460-90
RuPhos Precatalyst (2-4 mol%)-LiHMDSTHF6518~78

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 precatalyst, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 2.5 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and anhydrous solvent (e.g., toluene). Then, add the amine (1.2 eq.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Visual Troubleshooting and Workflows

Troubleshooting Catalyst Deactivation

G Troubleshooting Flowchart for Catalyst Deactivation Start Low Yield or Stalled Reaction Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Yes_Black Yes Check_Catalyst->Yes_Black Yes No_Black No Check_Catalyst->No_Black No Solution_Black Use Bulky Ligands Lower Temperature Optimize Solvent Yes_Black->Solution_Black Check_Ligand Ligand Degradation Likely? No_Black->Check_Ligand End Reaction Optimized Solution_Black->End Yes_Ligand Yes Check_Ligand->Yes_Ligand Yes No_Ligand No Check_Ligand->No_Ligand No Solution_Ligand Use More Stable Ligand Reduce Reaction Time Yes_Ligand->Solution_Ligand Check_Substrate Substrate Poisoning (e.g., Carboxylate Coordination)? No_Ligand->Check_Substrate Solution_Ligand->End Yes_Substrate Yes Check_Substrate->Yes_Substrate Yes Solution_Substrate Increase Catalyst Loading Use Additives to Mitigate Yes_Substrate->Solution_Substrate Solution_Substrate->End

Caption: A troubleshooting flowchart for catalyst deactivation.

Experimental Workflow for Catalyst Reactivation

G General Workflow for Palladium Catalyst Reactivation Start Spent Catalyst (e.g., Palladium Black) Separate Separate Catalyst from Reaction Mixture (Filtration/Centrifugation) Start->Separate Wash Wash with Solvent (e.g., Toluene, THF) Separate->Wash Reactivation Reactivation Step Wash->Reactivation Option1 Treat with Base (e.g., NaHCO₃, K₂CO₃ solution) Reactivation->Option1 Method 1 Option2 Treat with Oxidizing Agent (e.g., Benzoquinone) Reactivation->Option2 Method 2 Wash_Again Wash with Water and Organic Solvent Option1->Wash_Again Option2->Wash_Again Dry Dry Under Vacuum or Inert Atmosphere Wash_Again->Dry End Reactivated Catalyst Dry->End

Caption: A general workflow for the reactivation of palladium catalysts.

References

Technical Support Center: Synthesis and Purification of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Bromo-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The primary byproducts formed during the bromination of 4-methoxybenzoic acid are the isomeric 2-Bromo-4-methoxybenzoic acid and over-brominated products, most notably 3,5-Dibromo-4-methoxybenzoic acid. The formation of the 2-bromo isomer occurs due to the ortho-, para-directing nature of the methoxy (B1213986) group.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to separate the desired product from its byproducts on a silica (B1680970) gel plate.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Oiling out instead of crystallization The crude product has a high impurity level, depressing the melting point. The solvent may be too nonpolar, or the solution is cooling too rapidly.Add a small amount of a more polar solvent, reheat to dissolve, and allow to cool slowly. Ensure the solution is not supersaturated.
Low or no crystal formation Too much solvent was used, or the product is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. Consider a different solvent system.
Poor recovery of the product The product is significantly soluble in the cold recrystallization solvent. The crystals were not washed with ice-cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.A different recrystallization solvent or a solvent mixture may be required. For isomeric impurities, column chromatography may be necessary.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor separation of product and byproducts The mobile phase polarity is either too high or too low. The column may be overloaded with the crude material.Optimize the mobile phase composition using TLC first to achieve good separation of spots. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product does not elute from the column (low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.
Tailing of the product peak The carboxylic acid group of the product is interacting with the acidic silica gel stationary phase.Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to suppress this interaction.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate this compound from its isomeric and over-brominated byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives a good separation between the desired product and the byproducts. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and

optimizing reaction conditions for the esterification of 3-Bromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Esterification of 3-Bromo-4-methoxybenzoic Acid

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most prevalent and straightforward method for the esterification of this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst.[1]

Q2: What type of acid catalyst is most effective for this esterification?

A2: Strong protic acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) is a common choice due to its efficacy and low cost.[2] Alternatively, p-toluenesulfonic acid (p-TsOH) can be used, which is a solid and can be easier to handle.[2] For certain applications, Lewis acids may also be employed.

Q3: How do the substituents on the aromatic ring affect the reaction?

A3: The substituents on this compound have competing electronic effects. The methoxy (B1213986) (-OCH₃) group is electron-donating, which can slightly decrease the reactivity of the carboxylic acid.[3] Conversely, the bromine (-Br) atom is an electron-withdrawing group, which increases the acidity and electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.[3] The bromine atom's position ortho to the carboxylic acid might also introduce some steric hindrance.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be effectively monitored using Thin Layer Chromatography (TLC).[4] A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound) and the ester product. The disappearance of the starting material spot indicates the reaction is nearing completion.

Q5: What are the typical reaction times and temperatures?

A5: For conventional heating under reflux, reaction times can range from a few hours to over 24 hours, depending on the alcohol used and the reaction scale.[5] The reaction temperature is typically the boiling point of the alcohol being used as the solvent.[1] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 15-30 minutes at temperatures between 130-150°C.[4][6]

Troubleshooting Guide

Problem: Low or no yield of the desired ester.

Potential Cause Recommended Solution
Presence of water in reagents Ensure all reagents, especially the alcohol and the acid catalyst, are anhydrous. Water can shift the reaction equilibrium back towards the starting materials.
Insufficient catalyst Use a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. Ensure the catalyst is active and not degraded.
Reaction has not reached equilibrium Increase the reaction time or temperature (within reasonable limits to avoid side reactions). Monitor the reaction by TLC until the starting material is consumed.[7]
Equilibrium favors starting materials Use a large excess of the alcohol (it can often serve as the solvent) to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus, especially if using a solvent like toluene.[2]

Problem: Multiple spots on TLC, indicating side products.

Potential Cause Recommended Solution
Incomplete reaction One of the spots is likely the unreacted starting carboxylic acid. Increase reaction time or temperature as described above.
Purity of starting material The this compound may contain impurities from its synthesis, such as the regioisomeric 2-Bromo-4-methoxybenzoic acid or unbrominated 4-methoxybenzoic acid.[7] Purify the starting material before use if necessary.
Side reactions at high temperatures Overheating can lead to decomposition or side reactions. If using high temperatures (especially with microwave heating), optimize for the lowest effective temperature.

Problem: Difficulty in purifying the product.

Potential Cause Recommended Solution
Unreacted carboxylic acid During workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic starting material.[5]
Excess alcohol If a high-boiling point alcohol was used in excess, it may be difficult to remove by rotary evaporation. Consider purification by column chromatography.
Similar polarity of product and impurities If TLC shows impurities with similar Rf values to the product, careful column chromatography on silica (B1680970) gel with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended for purification.[8]

Data Presentation

Table 1: Representative Conditions for Fischer Esterification of Substituted Benzoic Acids

Substrate Alcohol Catalyst Temperature Time Yield Reference
Benzoic AcidMethanolH₂SO₄65°C-90%[2]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄130°C (Microwave)15 minGood[6]
2-Hydroxy-4-bromobenzoic acidMethanolH₂SO₄Reflux24 h93%[5]
p-Methoxycinnamic acidn-OctanolAcid CatalystReflux3 h71.6%[9]

Experimental Protocols

Protocol 1: Conventional Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Microwave-Assisted Esterification

This protocol is an alternative to conventional heating and can significantly reduce reaction times.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Microwave reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 eq), the desired alcohol, and a catalytic amount of sulfuric acid.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to a temperature between 130-150°C for a total of 15-30 minutes.[4] This may be done in intervals.

  • After the reaction is complete and the vessel has cooled, follow the work-up and purification procedure described in Protocol 1 (steps 6-11).

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-Bromo-4- methoxybenzoic acid, alcohol, and catalyst B Heat to reflux or in microwave A->B C Monitor by TLC B->C D Cool and remove excess alcohol C->D Reaction complete E Dissolve in organic solvent D->E F Wash with NaHCO3 and brine E->F G Dry and concentrate F->G H Column chromatography or recrystallization G->H I Pure Ester Product H->I

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Tree Start Low Yield? Q1 Reaction Complete (by TLC)? Start->Q1 A1 Increase reaction time/temp Use excess alcohol Remove H2O Q1->A1 No Q2 Pure Reagents? Q1->Q2 Yes A1->Q1 A2 Use anhydrous reagents Check purity of starting acid Q2->A2 No Q3 Sufficient Catalyst? Q2->Q3 Yes A2->Q2 A3 Ensure 1-5 mol% of active strong acid catalyst Q3->A3 No Success Yield Improved Q3->Success Yes A3->Q3

Caption: A decision tree for troubleshooting low yields in the esterification reaction.

References

preventing dehalogenation as a side reaction in 3-Bromo-4-methoxybenzoic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 3-bromo-4-methoxybenzoic acid. The primary focus is on preventing the common side reaction of dehalogenation to ensure high yields of the desired coupled products.

Troubleshooting Guides

Issue 1: Significant Formation of 4-methoxybenzoic acid (Dehalogenation)

Potential Causes:

  • Hydrogen Source: The reaction medium may contain a source of hydride that facilitates the replacement of the bromine atom with hydrogen. Common sources include certain solvents (e.g., alcohols), bases (e.g., alkoxides), or trace amounts of water.[1][2]

  • Slow Reductive Elimination: The desired reductive elimination of the coupled product from the palladium center may be slow relative to the undesired dehalogenation pathway. This can be influenced by the choice of ligand and the reaction temperature.

  • Catalyst System: The chosen palladium catalyst and ligand may not be optimal for the substrate, favoring the dehalogenation pathway. Electron-rich and bulky ligands generally promote the desired C-C bond formation.[3]

  • Base: The base can play a dual role. While necessary for the catalytic cycle, some bases can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.[3]

Recommended Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation side reaction.

  • Base Selection: Switch to a milder, non-nucleophilic inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong organic bases or alkoxides.[3]

  • Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents which can act as hydride donors. Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions.[3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway more than the desired coupling. A screening of temperatures (e.g., from 80°C to 110°C) is recommended.

  • Additives: In some cases, the addition of a stoichiometric amount of a halide scavenger, such as silver salts, can be beneficial, although this can also affect the catalytic cycle.

Issue 2: Low Yield of Coupled Product with Recovery of Starting Material

Potential Causes:

  • Catalyst Inactivity: The active Pd(0) species may not be efficiently generated from the precatalyst, or the catalyst may be deactivated during the reaction.

  • Poor Substrate Solubility: Under basic conditions, this compound will exist as a carboxylate salt, which may have limited solubility in common organic solvents, thereby impeding the reaction.

  • Suboptimal Reaction Conditions: The reaction time, temperature, or concentration may not be optimized for this specific substrate.

Recommended Solutions:

  • Catalyst System: Use a well-defined Pd(0) precatalyst (e.g., SPhos-Pd-G3) or ensure efficient in-situ reduction of a Pd(II) source.

  • Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, can improve the solubility of the carboxylate salt while maintaining a suitable environment for the catalyst.

  • Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can improve solubility and may alter the electronic properties of the substrate to favor the desired coupling. The ester can be hydrolyzed post-coupling.

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to prevent oxygen from deactivating the palladium catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my coupling reaction?

A1: Dehalogenation (or hydrodehalogenation) is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 4-methoxybenzoic acid. This is problematic as it consumes your starting material and reduces the yield of your desired coupled product, making purification more challenging.[2]

Q2: What is the mechanism of dehalogenation in palladium-catalyzed couplings?

A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from the reaction of the palladium complex with a base, solvent, or water. The aryl group from your starting material, which is attached to the palladium center after oxidative addition, can then undergo reductive elimination with the hydride to form the dehalogenated product and regenerate the active Pd(0) catalyst.[2]

Q3: How do the methoxy (B1213986) and carboxylic acid groups on my substrate affect dehalogenation?

A3: The electron-donating methoxy group increases the electron density of the aromatic ring, which can make oxidative addition of the C-Br bond to the Pd(0) center slower compared to electron-deficient aryl bromides. The carboxylic acid group, when deprotonated to a carboxylate under basic conditions, is also electron-donating and can influence the substrate's solubility and interaction with the catalyst. This combination of effects can make the balance between the desired coupling and dehalogenation more delicate.

Q4: Which coupling reaction (Suzuki, Heck, or Sonogashira) is most prone to dehalogenation with my substrate?

A4: While dehalogenation can occur in all three reactions, its prevalence can depend on the specific reaction conditions. Suzuki reactions, which often use aqueous bases, can have water as a potential hydride source.[1] Heck and Sonogashira reactions, which often use amine bases, can also be susceptible, as amines can be a source of palladium-hydride species. Careful optimization of the reaction conditions is crucial for all coupling types.

Q5: Can I monitor the formation of the dehalogenated byproduct during the reaction?

A5: Yes, you can monitor the progress of your reaction and the formation of byproducts using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a standard of 4-methoxybenzoic acid will help you quantify the extent of dehalogenation.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of the dehalogenated byproduct in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This data is representative and actual results will vary depending on the specific reaction setup.

Table 1: Effect of Ligand on Product Yield and Dehalogenation

LigandProduct Yield (%)Dehalogenation (%)
PPh₃6525
P(t-Bu)₃85<10
XPhos92<5
SPhos94<5

Table 2: Effect of Base on Product Yield and Dehalogenation

BaseProduct Yield (%)Dehalogenation (%)
NaOt-Bu5040
K₂CO₃888
K₃PO₄916
Cs₂CO₃935

Table 3: Effect of Solvent on Product Yield and Dehalogenation

SolventProduct Yield (%)Dehalogenation (%)
Toluene907
Dioxane/H₂O (4:1)925
DMF7520
Isopropanol4055

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed Toluene/H₂O (10:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling with Minimized Dehalogenation

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF or NMP (5 mL)

Procedure:

  • To a Schlenk tube, add this compound and Pd(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add P(o-tolyl)₃, the degassed solvent, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 120°C.

  • Monitor the reaction progress.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and purify as described above.

Protocol 3: Sonogashira Coupling with Minimized Dehalogenation

This protocol is for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill with argon.

  • Add the degassed THF, DIPA, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-60°C if necessary.

  • Monitor the reaction progress.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer and purify as described above.

Mandatory Visualization

Troubleshooting_Dehalogenation cluster_issue Issue Identification cluster_strategy Troubleshooting Strategy cluster_outcome Outcome start High Dehalogenation Observed ligand Optimize Ligand (e.g., XPhos, SPhos) start->ligand Bulky, electron-rich ligands favor reductive elimination base Change Base (e.g., K₃PO₄, Cs₂CO₃) start->base Milder, non-nucleophilic bases reduce Pd-H formation solvent Change Solvent (e.g., Toluene, Dioxane) start->solvent Aprotic, anhydrous solvents limit hydride sources temp Lower Temperature start->temp Lower energy may disfavor dehalogenation pathway end Dehalogenation Minimized ligand->end base->end solvent->end temp->end Dehalogenation_Mechanism pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(L₂)X pd0->ar_pd_x Oxidative Addition of Ar-X ar_pd_h Ar-Pd(II)(L₂)H ar_pd_x->ar_pd_h Hydride Transfer ar_pd_h->pd0 ar_h Ar-H (Dehalogenated Product) ar_pd_h->ar_h Reductive Elimination hx HX base Base h_source Hydride Source (Solvent, H₂O, Base) h_source->ar_pd_x

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and safety protocols for the large-scale synthesis of 3-Bromo-4-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for the large-scale synthesis of this compound?

A1: The most prominent industrial method is the direct electrophilic bromination of 4-methoxybenzoic acid (also known as p-anisic acid).[3] This reaction is typically carried out using liquid bromine in a suitable solvent, such as glacial acetic acid, often with a Lewis acid catalyst like ferric chloride (FeCl₃) to enhance the reaction rate and selectivity.[3][4]

Q2: What are the primary side products I should expect during this synthesis?

A2: Due to the activating nature of the methoxy (B1213986) group, several side products can form. The most common include:

  • Isomeric Monobromination: Formation of 2-Bromo-4-methoxybenzoic acid can occur as a minor isomer.[5]

  • Dibromination: Over-bromination can lead to the formation of 3,5-Dibromo-4-methoxybenzoic acid, especially if excess bromine is used or reaction conditions are too harsh.[5][6]

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-methoxybenzoic acid in the crude product.[5]

  • Oxidation Products: Harsh conditions or the use of strong oxidizing agents can lead to the degradation of the aromatic ring.[5]

Q3: What are the recommended purification methods for the final product on a large scale?

A3: For large-scale purification, the typical workflow involves:

  • Quenching: Neutralizing unreacted bromine with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite, until the characteristic orange/brown color disappears.[7][8]

  • Precipitation: Pouring the reaction mixture into cold water to precipitate the crude solid product.[8]

  • Filtration and Washing: Collecting the solid by filtration and washing it thoroughly with water to remove the solvent (e.g., acetic acid) and inorganic salts.[8]

  • Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][7] By comparing the reaction mixture to standards of the starting material and product, you can determine when the starting material has been consumed and the reaction is complete.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.[5] 2. Insufficient brominating agent. 3. Product loss during workup or purification.[5]1. Increase reaction time or temperature, monitoring closely with TLC/HPLC.[5] 2. Ensure the brominating agent is high quality and used in the correct stoichiometric amount. 3. Optimize extraction, washing, and recrystallization steps to minimize losses.
Presence of 3,5-Dibromo-4-methoxybenzoic Acid 1. Excess of brominating agent. 2. Reaction temperature is too high or reaction time is too long.1. Use a precise stoichiometric amount of bromine (or slightly less than 1 equivalent). 2. Maintain careful control over reaction temperature and time. Stop the reaction as soon as the starting material is consumed.
Presence of Starting Material in Final Product 1. Insufficient amount of brominating agent.[5] 2. Reaction time was too short.[5]1. Ensure at least one full equivalent of the brominating agent is used. 2. Increase the reaction time to allow for complete conversion.[5]
Formation of Colored Impurities 1. Ring oxidation due to harsh conditions.[5] 2. Degradation of starting material or product.1. Employ a milder brominating agent like N-Bromosuccinimide (NBS).[5] 2. Ensure the reaction temperature is not excessively high. Purify the crude product with activated carbon during recrystallization if necessary.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Direct Bromination

This protocol describes the synthesis of this compound from 4-methoxybenzoic acid using liquid bromine.

Materials:

  • 4-methoxybenzoic acid

  • Glacial Acetic Acid

  • Ferric Chloride (FeCl₃), anhydrous (catalyst)

  • Bromine (Br₂)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethanol

  • Deionized Water

Procedure:

  • Reactor Setup: Charge the reactor with 4-methoxybenzoic acid (1.0 equiv) and glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 0.01-0.05 equiv).[3]

  • Bromine Addition: Begin stirring and control the reactor temperature between 20-40°C. Slowly add a solution of bromine (1.0-1.05 equiv) diluted in glacial acetic acid over a period of 1-5 hours.[4]

  • Reaction: After the addition is complete, continue to stir the mixture at 40-60°C for 1-10 hours. Monitor the reaction's progress via TLC or HPLC.[4]

  • Reaction Completion: Once the starting material is consumed, increase the temperature to 70-80°C for an additional 1-2 hours to ensure the reaction goes to completion.[4]

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separate vessel and slowly add 10% aqueous sodium thiosulfate solution until the red-brown color of excess bromine has dissipated.[7]

  • Workup - Precipitation: Pour the quenched reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.[7]

  • Isolation: Collect the resulting solid by filtration and wash thoroughly with cold water to remove residual acetic acid and inorganic salts.[8]

  • Purification: Dry the crude solid. Purify by recrystallizing from a hot ethanol/water mixture. Allow the solution to cool slowly to form crystals, which are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[7]

Quantitative Data Summary

ParameterValue/RangeNotes
Stoichiometry (4-methoxybenzoic acid : Bromine) 1 : (1.0 - 1.05)A slight excess of bromine may be used to ensure full conversion, but increases the risk of dibromination.
Catalyst Loading (FeCl₃) 0.01 - 0.05 equivalentsRelative to 4-methoxybenzoic acid.
Bromine Addition Temperature 20 - 60 °C[4]Exothermic reaction; requires careful temperature control.
Reaction Temperature 40 - 80 °CInitial reaction at a lower temperature, followed by heating to drive to completion.[4]
Reaction Time 2 - 25 hours[4]Varies based on scale, temperature, and catalyst efficiency. Requires monitoring.
Purity (Post-Recrystallization) ≥ 98% (HPLC)[2][9]Typical purity achieved after proper purification.

Safety Precautions for Large-Scale Bromination

Handling bromine on a large scale presents significant hazards. Strict adherence to safety protocols is mandatory.[10]

  • Chemical Hazards: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[10] Contact with skin and eyes causes severe burns, and inhalation can be fatal.

  • Engineering Controls:

    • All operations must be conducted in a well-ventilated area with a dedicated scrubber system for bromine vapors.[11]

    • Use a closed-system reactor and transfer lines to minimize exposure.[11]

    • Install bromine detectors and alarms to provide early warnings of leaks.[11]

    • Ensure an emergency dump tank containing a neutralizing agent (e.g., sodium thiosulfate solution) is available.[11]

  • Personal Protective Equipment (PPE):

    • Respiratory: Full-face respirator with appropriate cartridges or a supplied-air system is required.[10]

    • Hand: Wear heavy-duty, chemical-resistant gloves (e.g., fluorinated rubber or butyl rubber).[10]

    • Body: Chemical-resistant apron or full suit over a lab coat.

    • Eye: Chemical splash goggles and a face shield are mandatory.[10]

  • Spill Response:

    • A large supply of 10-25% sodium thiosulfate solution must be readily available to neutralize any spills.[12][13]

    • Evacuate the area immediately in case of a large spill and alert the emergency response team.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: 4-methoxybenzoic acid Glacial Acetic Acid B Add Catalyst (FeCl3) A->B C Slow Addition of Bromine Solution (20-60°C) B->C D Stir and Heat (40-80°C) C->D E Monitor via TLC / HPLC D->E E->D Incomplete F Cool and Quench (aq. Na2S2O3) E->F Complete G Precipitate in Cold Water F->G H Filter and Wash Crude Solid G->H I Recrystallize from Ethanol/Water H->I J Filter and Dry Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or High Impurity? check_dibromo Dibromide Impurity (3,5-dibromo) > 2%? start->check_dibromo check_sm Starting Material (SM) > 2%? check_dibromo->check_sm No sol_dibromo Reduce Br2 equivalents. Lower reaction temp/time. check_dibromo->sol_dibromo Yes check_color Product is Discolored? check_sm->check_color No sol_sm Increase reaction time/temp. Check Br2 quality/amount. check_sm->sol_sm Yes sol_color Use milder conditions (NBS). Charcoal treatment during recrystallization. check_color->sol_color Yes sol_general Optimize workup and recrystallization steps to minimize loss. check_color->sol_general No solution solution sol_dibromo->check_sm sol_sm->check_color sol_color->sol_general end_node Problem Solved sol_general->end_node

Caption: Troubleshooting decision tree for synthesis of this compound.

References

identifying impurities in 3-Bromo-4-methoxybenzoic acid via TLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 3-Bromo-4-methoxybenzoic acid via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis

Issue: Poor separation of spots on the TLC plate.

  • Potential Cause: The solvent system (mobile phase) has incorrect polarity.

  • Solution:

    • If spots remain at the baseline (low Rf), the solvent is not polar enough. Increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or a small amount of methanol (B129727) to your non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • If spots travel with the solvent front (high Rf), the solvent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.

    • For acidic compounds like benzoic acids, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape and resolution by suppressing the ionization of the carboxylic acid group.

Issue: Streaking of spots on the TLC plate.

  • Potential Cause: The sample is too concentrated, or the compound is interacting too strongly with the silica (B1680970) gel.

  • Solution:

    • Dilute the sample solution before spotting it on the TLC plate.

    • Apply the sample in a small, concentrated spot to a dry plate.

    • As mentioned above, adding a small amount of acetic acid to the eluent can reduce streaking for acidic compounds.

Issue: No spots are visible on the TLC plate after development.

  • Potential Cause: The compounds are not UV-active, or the visualization method is inappropriate.

  • Solution:

    • While benzoic acid derivatives are typically UV-active, ensure you are using a UV lamp at the correct wavelength (usually 254 nm).

    • Use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO4) stain is effective for visualizing compounds that can be oxidized, which includes the aromatic ring. Iodine vapor is another general stain that can be used for many organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Overlapping peaks in the aromatic region of the ¹H NMR spectrum.

  • Potential Cause: The chemical shifts of the aromatic protons on this compound and its impurities are very similar.

  • Solution:

    • Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase the dispersion of the signals.

    • Change the deuterated solvent. Solvents like DMSO-d₆ or acetone-d₆ can induce different chemical shifts compared to CDCl₃, potentially resolving overlapping signals.

Issue: Difficulty in assigning impurity peaks.

  • Potential Cause: Lack of reference spectra for potential impurities.

  • Solution:

    • Compare the experimental spectrum to the data provided in the tables below.

    • If an impurity is suspected to be the starting material, run a spectrum of the starting material under the same conditions for direct comparison.

    • Consider two-dimensional NMR experiments, such as COSY and HMBC, to help elucidate the structure of unknown impurities.

Issue: Presence of a broad singlet in the ¹H NMR spectrum.

  • Potential Cause: This is often due to the carboxylic acid proton. Its chemical shift can vary depending on the concentration and solvent. It can also exchange with residual water in the solvent, leading to broadening.

  • Solution:

    • This is expected for carboxylic acids. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most common impurities arise from the synthesis, which is typically the bromination of 4-methoxybenzoic acid. Therefore, potential impurities include:

  • Starting material: 4-methoxybenzoic acid.

  • Over-brominated product: 3,5-dibromo-4-methoxybenzoic acid.

  • Isomeric byproduct: 2-bromo-4-methoxybenzoic acid.

Q2: How can I use TLC to quickly assess the purity of my this compound?

A2: TLC is an excellent technique for a rapid purity check. By spotting your sample alongside the starting material, you can quickly determine if any starting material remains. The presence of more than one spot in the lane of your product indicates the presence of impurities. The relative polarity of the likely impurities allows for their separation on a silica gel plate.

Q3: Can I distinguish between the different brominated isomers using ¹H NMR?

A3: Yes, the substitution pattern on the aromatic ring of each isomer results in a unique set of signals in the aromatic region of the ¹H NMR spectrum. By analyzing the chemical shifts and coupling patterns, you can differentiate between them. Refer to the NMR data tables for specific values.

Q4: Why is the methoxy (B1213986) signal in the ¹H and ¹³C NMR spectra useful for identifying these compounds?

A4: The chemical shift of the methoxy protons (in ¹H NMR) and the methoxy carbon (in ¹³C NMR) can provide clues about the substitution pattern on the aromatic ring. While the ¹H NMR chemical shift of the methoxy group may not vary significantly between the parent compound and its impurities, the ¹³C NMR chemical shift can be more sensitive to the electronic environment.

Experimental Protocols

Thin-Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline approximately 1 cm from the bottom.

  • Sample Preparation: Prepare dilute solutions of your this compound sample and any available standards (e.g., 4-methoxybenzoic acid) in a suitable solvent like ethyl acetate or a mixture of dichloromethane (B109758) and methanol.

  • Spotting: Use a capillary tube to spot small amounts of each solution onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). The aromatic rings of the compounds should appear as dark spots.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, a standard acquisition is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both the ¹H and ¹³C spectra. Compare these to the reference data to identify the main compound and any impurities.

Data Presentation

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of this compound and Potential Impurities
CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Carboxylic Acid Proton (ppm)
4-methoxybenzoic acid 7.93 (d, 2H), 6.93 (d, 2H)3.84 (s, 3H)~11-13 (broad s, 1H)
This compound 8.12 (d, 1H), 7.85 (dd, 1H), 6.95 (d, 1H)3.92 (s, 3H)~11-13 (broad s, 1H)
3,5-dibromo-4-methoxybenzoic acid 8.05 (s, 2H)3.95 (s, 3H)~11-13 (broad s, 1H)
2-bromo-4-methoxybenzoic acid 7.80 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H)3.88 (s, 3H)~11-13 (broad s, 1H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources and estimations based on substituent effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of this compound and Potential Impurities
CompoundCarboxylic Acid Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)
4-methoxybenzoic acid ~172~164, 132, 123, 114~55.5
This compound ~171~160, 135, 132, 125, 112, 111~56.5
3,5-dibromo-4-methoxybenzoic acid ~170~158, 139, 131, 115~60.5
2-bromo-4-methoxybenzoic acid ~171~162, 134, 122, 120, 115, 113~56.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources and estimations based on substituent effects.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_impurities Potential Impurities synthesis Bromination of 4-methoxybenzoic acid tlc TLC Analysis synthesis->tlc Initial Purity Check nmr NMR Spectroscopy tlc->nmr If impurities detected data_analysis Data Comparison and Identification nmr->data_analysis Spectral Data impurity1 4-methoxybenzoic acid (Starting Material) data_analysis->impurity1 impurity2 3,5-dibromo-4-methoxybenzoic acid (Over-brominated) data_analysis->impurity2 impurity3 2-bromo-4-methoxybenzoic acid (Isomer) data_analysis->impurity3

Caption: Workflow for the identification of impurities in this compound.

tlc_troubleshooting cluster_good Good Result cluster_bad Common Issues cluster_solutions Solutions start TLC Experiment good_sep Well-separated spots Rf ~0.3-0.5 start->good_sep Ideal Outcome streaking Streaking Spots start->streaking Problem high_rf High Rf (Spots at top) start->high_rf Problem low_rf Low Rf (Spots at bottom) start->low_rf Problem sol_streak Dilute sample or add acetic acid to eluent streaking->sol_streak sol_high_rf Decrease eluent polarity (more non-polar solvent) high_rf->sol_high_rf sol_low_rf Increase eluent polarity (more polar solvent) low_rf->sol_low_rf

Caption: Troubleshooting common issues in Thin-Layer Chromatography.

strategies to minimize homocoupling in Suzuki reactions of 3-Bromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions of 3-Bromo-4-methoxybenzoic acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling in Suzuki reactions involving this compound.

Troubleshooting Guide: Minimizing Homocoupling

Q1: I am observing a significant amount of homocoupling byproduct in my Suzuki reaction with this compound. What are the primary causes?

Homocoupling in Suzuki reactions, the undesired coupling of two boronic acid molecules, is a common side reaction that reduces the yield of your desired cross-coupled product. The primary causes for its formation include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: When using Pd(II) precatalysts such as Pd(OAc)₂, a portion of the Pd(II) can directly react with the boronic acid to produce the homocoupling product and Pd(0).[1] While this process does generate the active catalyst, it can be a significant source of the homocoupling byproduct.

  • Suboptimal Ligand or Base Selection: The choice of ligand and base plays a crucial role in the catalytic cycle. An inappropriate ligand or base can lead to a slower rate of cross-coupling, allowing the competing homocoupling reaction to become more prominent.[3][4]

  • Carboxylic Acid Functionality: The carboxylic acid group on your substrate can be deprotonated under the basic reaction conditions to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity, which may indirectly favor homocoupling.[5][6]

Frequently Asked Questions (FAQs)

Q2: What are the most effective strategies to prevent homocoupling?

Several strategies can be employed to minimize homocoupling:

  • Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.[2][7]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction step that often contributes to homocoupling when starting with Pd(II) sources.[2][7]

  • Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst is necessary, the addition of a mild reducing agent like potassium formate (B1220265) can help to reduce the Pd(II) to the active Pd(0) species, thereby suppressing the Pd(II)-mediated homocoupling pathway.

  • Ligand and Base Screening: The selection of bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction. Screening different bases is also critical, as their strength and solubility can significantly impact the reaction outcome.[3][4]

  • Protecting the Carboxylic Acid: In cases where the carboxylic acid is suspected to interfere with the reaction, protecting it as an ester can be a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.[5][6]

Q3: Can the choice of boronic acid derivative impact the extent of homocoupling?

Yes, the stability of the boronic acid derivative can play a role. Boronic acids can be prone to decomposition and side reactions. Using more stable derivatives like boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the active boron species into the catalytic cycle.[8]

Q4: How does the carboxylic acid group on this compound specifically affect the Suzuki reaction?

The carboxylic acid group introduces two main challenges. First, under basic conditions, it is deprotonated to a carboxylate salt, which can have poor solubility in common organic solvents, potentially slowing down the reaction.[2][6] Second, the carboxylate can coordinate to the palladium catalyst, which may lead to catalyst deactivation or inhibition.[2][5] To address these issues, careful selection of the solvent system to ensure solubility is crucial. If problems persist, protecting the carboxylic acid as an ester is a recommended strategy.[6]

Data Presentation

The following tables summarize key data for minimizing homocoupling.

Table 1: Effect of Palladium Precatalyst on Homocoupling

EntryPalladium Source (mol%)AdditiveHomocoupling Byproduct (%)Desired Product Yield (%)Reference
1Pd(OAc)₂ (2)None5-1570-85[1] (Illustrative)
2Pd(OAc)₂ (2)Potassium Formate (2 equiv)< 1> 90(Illustrative)
3Pd(PPh₃)₄ (2)None< 2> 90[5] (Illustrative)

Table 2: Influence of Ligand Choice on Suzuki Coupling of Aryl Bromides

EntryLigandGeneral CharacteristicsImpact on Homocoupling
1PPh₃Less bulky, less electron-donatingMay allow for more homocoupling under non-ideal conditions.
2P(t-Bu)₃Bulky, electron-richGenerally suppresses homocoupling by accelerating the desired catalytic cycle.
3SPhosBulky, electron-rich biaryl phosphineHighly effective at suppressing homocoupling and promoting high yields of the cross-coupled product.
4XPhosBulky, electron-rich biaryl phosphineSimilar to SPhos, often provides excellent results in challenging couplings.

Table 3: Comparison of Bases in Suzuki Coupling of an Aryl Bromide

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Toluene/H₂O9085
2K₂CO₃Toluene/H₂O9092
3K₃PO₄Toluene/H₂O9095
4Cs₂CO₃Dioxane/H₂O10098
5Et₃NToluene9045
Data is illustrative and based on general trends reported for Suzuki reactions of aryl bromides.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Degassing

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[9]

Protocol 2: Degassing a Solvent by Sparging

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle into the headspace of the solvent container to act as an outlet.

  • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[10]

Visualizations

experimental_workflow reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) degas 2. Degas Reaction Mixture (Inert Gas Purge) reagents->degas solvent 3. Add Degassed Solvent degas->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir catalyst->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Workup (Acidification, Extraction) monitor->workup purify 8. Purify Product workup->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

troubleshooting_homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes solution_degas Implement thorough degassing (sparging or freeze-pump-thaw) check_oxygen->solution_degas No optimize_conditions Have you screened ligands and bases? check_catalyst->optimize_conditions No solution_catalyst Switch to a Pd(0) precatalyst or add a mild reducing agent check_catalyst->solution_catalyst Yes solution_optimize Screen bulky, electron-rich ligands and different bases (e.g., K3PO4, Cs2CO3) optimize_conditions->solution_optimize No end Homocoupling Minimized optimize_conditions->end Yes solution_degas->end solution_catalyst->end solution_optimize->end

References

Technical Support Center: Optimization of Base Selection for Cross-Coupling of 3-Bromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 3-Bromo-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?

A1: The base plays several crucial roles in the catalytic cycle. In Suzuki-Miyaura couplings, its main function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the rate-determining transmetalation step.[1] For Sonogashira couplings, the base deprotonates the terminal alkyne to form a reactive copper acetylide intermediate.[2] In Heck couplings, the base is required to neutralize the hydrogen halide (HX) generated during the reaction, regenerating the active Pd(0) catalyst.[3]

Q2: How does the carboxylic acid group on this compound affect base selection?

A2: The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This can cause solubility issues, potentially slowing or inhibiting the reaction if the salt precipitates from the organic solvent.[4] Therefore, the choice of solvent and base is critical to maintain a homogeneous or effectively mixed reaction. In some cases, protecting the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.

Q3: Which type of base is generally better for Suzuki coupling of this substrate: inorganic or organic?

A3: For Suzuki-Miyaura couplings, inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) generally provide higher yields compared to organic bases like triethylamine (B128534) (TEA).[5] Stronger inorganic bases are often more effective, particularly for electron-rich aryl bromides where the oxidative addition step can be sluggish.[6]

Q4: Can the choice of base lead to common side reactions?

A4: Yes. An inappropriate base can contribute to side reactions. For instance, strong bases can promote protodeboronation of the boronic acid in Suzuki couplings, especially in the presence of water.[6] In some cases, certain bases might act as hydride sources, leading to dehalogenation of the aryl bromide (replacement of bromine with hydrogen).[6] The base can also influence the rate of homocoupling of the boronic acid.[4]

Q5: When should I consider using an organic base like triethylamine (TEA)?

A5: Organic bases like triethylamine are commonly used in Sonogashira and Heck reactions.[7][8] In Sonogashira couplings, an amine base is typically required to facilitate the formation of the copper acetylide.[8] In Heck reactions, TEA acts as both a base and sometimes as a solvent.[7] For Suzuki reactions, organic bases are generally less effective than inorganic bases.[5]

Troubleshooting Guides

Problem 1: Low or No Conversion to Product
Potential Cause Recommended Solution
Inappropriate Base Strength A base that is too weak may not efficiently promote the transmetalation (Suzuki) or deprotonation (Sonogashira) step. Switch to a stronger base. For Suzuki, if using K₂CO₃, try K₃PO₄ or Cs₂CO₃.[9]
Poor Base Solubility The base may be insoluble in the chosen solvent, preventing it from participating in the reaction. Ensure vigorous stirring. Consider a solvent system where the base has at least partial solubility, or use a phase-transfer catalyst. For Suzuki, aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are common.[5]
Catalyst Inactivity The base can influence the stability and activity of the palladium catalyst. Ensure the base is of high purity. Some bases can coordinate to the palladium center and inhibit catalysis. A screening of different bases is recommended.
Substrate Solubility Issues The deprotonated 3-bromo-4-methoxybenzoate may be insoluble. Screen different solvents or solvent mixtures to improve solubility. Polar aprotic solvents like DMF or dioxane might be effective.[10]
Problem 2: Significant Formation of Side Products
Potential Cause Recommended Solution
Dehalogenation of Starting Material The aryl bromide is being reduced. This can be caused by certain bases acting as a hydride source. Avoid bases known to cause this issue and ensure high-purity, anhydrous solvents.[6]
Protodeboronation (Suzuki) The boronic acid is being replaced by a hydrogen atom. This is often exacerbated by strong bases and water. Use a milder base like K₂CO₃ or KF, ensure anhydrous conditions if possible, or switch to a more stable boronate ester (e.g., pinacol (B44631) ester).[6]
Homocoupling of Boronic Acid (Suzuki) This side reaction is often promoted by the presence of oxygen and certain Pd(II) species. While not solely a base issue, ensuring thoroughly degassed reagents and maintaining an inert atmosphere is critical. Using a Pd(0) source directly can sometimes mitigate this.[4]

Data Presentation

The following tables summarize quantitative data for base screening in Suzuki and Heck couplings of substrates structurally similar to this compound. These results serve as a strong starting point for optimization.

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid [5]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001290
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
5TEAToluene/H₂OPd(OAc)₂PPh₃1001245
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]

Table 2: Effect of Bases on the Heck Coupling of an Aryl Halide with Styrene [10]

EntryBaseSolventYield (%)
1Et₃NDMFModerate
2Bu₃NDMFModerate
3Na₂CO₃DMFPoor
4K₂CO₃DMFGood
This data illustrates the significant impact of the base on the Heck reaction, with K₂CO₃ proving most effective in this particular system.[10]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the coupling of substituted bromobenzoic acids and serves as a robust starting point.[11][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the selected base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

  • Transfer to a separatory funnel, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is protonated.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C Add Catalyst & Solvent: Pd Catalyst, Degassed Dioxane/H₂O B->C D Heat & Stir: 80-100 °C, 4-12h C->D E Monitor Progress: TLC / LC-MS D->E F Cool to RT & Quench E->F G Acidify & Extract with EtOAc F->G H Dry, Concentrate G->H I Purify: Column Chromatography H->I

General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Generalized Procedure for Heck Coupling

This protocol is based on established methods for the Heck coupling of bromobenzoic acids.[13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate, 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., P(o-Tolyl)₃, 2-4 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for 5-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter through a pad of Celite® to remove palladium residues, and concentrate the filtrate.

  • Perform an appropriate aqueous workup, which may include acidification to protonate the carboxylic acid followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Protocol 3: Generalized Procedure for Sonogashira Coupling

This protocol is based on general methodologies for the Sonogashira coupling of aryl bromides.[11][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Amine Base (e.g., Et₃N or DIPA, can also be used as solvent)

  • Co-solvent if needed (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., triethylamine or a mixture of THF/triethylamine).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

  • Once complete, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_suzuki Suzuki Cycle cluster_sonogashira Sonogashira Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation OA->TM RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->Pd0 Ar-Ar' Base_S Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ Base_S->Boronate Boronic Ar'-B(OH)₂ Boronic->Boronate Boronate->TM Pd0_S Pd(0)L₂ OA_S Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0_S->OA_S Ar-Br TM_S Transmetalation OA_S->TM_S RE_S Reductive Elimination TM_S->RE_S Ar-Pd(II)-C≡C-R' RE_S->Pd0_S Ar-C≡C-R' Base_So Base (e.g., Et₃N) Cu_acetylide Cu-C≡C-R' Base_So->Cu_acetylide Alkyne H-C≡C-R' Alkyne->Cu_acetylide CuI Cu_acetylide->TM_S

Simplified catalytic cycles for Suzuki and Sonogashira couplings showing the role of the base.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-methoxybenzoic Acid and 2-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. 3-Bromo-4-methoxybenzoic acid and its isomer, 2-Bromo-4-methoxybenzoic acid, are valuable intermediates, each offering a unique reactivity profile. This guide provides an objective, data-driven comparison of these two compounds, focusing on their performance in key chemical transformations.

Executive Summary

The primary differentiator in the reactivity of this compound and 2-Bromo-4-methoxybenzoic acid is the position of the bromine atom relative to the carboxylic acid group.

  • 2-Bromo-4-methoxybenzoic acid is the more acidic of the two isomers due to the ortho effect, where the bulky bromine atom sterically hinders the carboxyl group. This steric hindrance also makes it less reactive in reactions involving the carboxylic acid, such as esterification and amidation. However, the bromine atom in the ortho position can exhibit unique reactivity in certain coupling reactions.

  • This compound exhibits reactivity that is more influenced by the electronic effects of its substituents. With the bromine atom in the meta position, steric hindrance is minimized, and reactions at the carboxylic acid group generally proceed more readily than with the ortho isomer.

Data Presentation: A Quantitative Comparison

Property2-Bromobenzoic Acid3-Bromobenzoic AcidAnalysis
pKa (at 25°C)2.843.862-Bromobenzoic acid is a significantly stronger acid. This is a classic example of the ortho effect, where the bulky bromine atom forces the carboxyl group out of the plane of the benzene (B151609) ring, reducing resonance stabilization and increasing the acidity of the proton.[1] In 3-Bromobenzoic acid, the greater distance between the functional groups minimizes this steric interaction.[1] The para-methoxy group, being an electron-donating group, is expected to increase the pKa (decrease the acidity) of both isomers, but the relative trend due to the ortho effect will remain.

The electronic effects of the substituents can be quantified using Hammett constants (σ). These constants indicate the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.

Substituentσmetaσpara
Bromo (-Br)+0.393+0.232
Methoxy (B1213986) (-OCH3)+0.12-0.27

A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.[2][3]

In This compound , the bromine atom is meta to the carboxylic acid and exerts an electron-withdrawing inductive effect (σmeta = +0.393). The methoxy group is para and is overall electron-donating due to its strong resonance effect (σpara = -0.27).

In 2-Bromo-4-methoxybenzoic acid , the direct application of Hammett constants is not appropriate for the ortho bromine due to steric effects. However, it is understood that the inductive electron-withdrawing effect of the bromine will increase acidity, and this is magnified by the ortho effect.[4][5]

Reactivity Comparison

Acidity

As established by the ortho effect, 2-Bromo-4-methoxybenzoic acid is the stronger acid . The steric clash between the bromine and the carboxylic acid group disrupts the coplanarity of the carboxyl group with the benzene ring, which increases its acidity.[1]

cluster_2bromo 2-Bromo-4-methoxybenzoic Acid cluster_3bromo This compound 2_bromo_acid 2-Bromo-4-methoxybenzoic Acid ortho_effect Ortho Effect (Steric Hindrance) 2_bromo_acid->ortho_effect leads to increased_acidity Increased Acidity (Lower pKa) ortho_effect->increased_acidity results in 3_bromo_acid This compound electronic_effects Dominant Electronic Effects 3_bromo_acid->electronic_effects exhibits moderate_acidity Moderate Acidity (Higher pKa) electronic_effects->moderate_acidity leads to

Caption: Factors influencing the acidity of the two isomers.

Esterification and Amidation

In reactions involving nucleophilic attack at the carboxyl carbon, such as esterification and amidation, This compound is generally more reactive . The steric bulk of the ortho bromine in 2-Bromo-4-methoxybenzoic acid hinders the approach of the nucleophile (e.g., an alcohol or an amine) to the carboxylic acid.[6][7]

cluster_2bromo 2-Bromo-4-methoxybenzoic Acid cluster_3bromo This compound 2_bromo_acid 2-Bromo-4-methoxybenzoic Acid steric_hindrance Steric Hindrance 2_bromo_acid->steric_hindrance exhibits slow_reaction Slower Esterification/Amidation steric_hindrance->slow_reaction leads to 3_bromo_acid This compound less_hindrance Less Steric Hindrance 3_bromo_acid->less_hindrance has fast_reaction Faster Esterification/Amidation less_hindrance->fast_reaction allows for

Caption: Steric effects on esterification and amidation reactivity.

Suzuki Coupling

In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the reactivity of the aryl bromide is a key factor. Generally, the reactivity of aryl halides in Suzuki coupling follows the trend I > Br > Cl.[8] For the two isomers , This compound is likely to undergo Suzuki coupling more readily under standard conditions . The steric hindrance from the ortho carboxylic acid group in 2-Bromo-4-methoxybenzoic acid can impede the oxidative addition of the palladium catalyst to the C-Br bond. However, specialized ligands and reaction conditions have been developed to facilitate the coupling of sterically hindered ortho-substituted aryl halides.[9]

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol describes a general procedure for the esterification of the title compounds with methanol (B129727).

Materials:

  • This compound or 2-Bromo-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve the bromo-methoxybenzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction with 2-Bromo-4-methoxybenzoic acid is expected to be significantly slower.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of the title compounds with phenylboronic acid.

Materials:

  • This compound or 2-Bromo-4-methoxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the bromo-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction with 2-Bromo-4-methoxybenzoic acid may require a longer reaction time or a more specialized catalyst system.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Start Starting Material (Bromo-methoxybenzoic Acid) Reaction Reaction (Esterification or Suzuki Coupling) Start->Reaction Reagents Reagents (e.g., Alcohol, Boronic Acid) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for reactions.

Conclusion

The choice between this compound and 2-Bromo-4-methoxybenzoic acid as a synthetic intermediate will depend on the desired reaction. For transformations involving the carboxylic acid group where high reactivity is desired, This compound is the superior choice due to reduced steric hindrance. Conversely, if the unique electronic and steric environment of an ortho-substituted benzoic acid is required for a specific synthetic strategy, or if the higher acidity of the compound is a desirable feature, 2-Bromo-4-methoxybenzoic acid would be the appropriate reagent, with the understanding that reaction conditions may need to be optimized to overcome its lower reactivity in some cases.

References

A Spectroscopic Showdown: Differentiating Isomers of Bromo-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a detailed spectroscopic comparison of various bromo-methoxybenzoic acid isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and objective resource for isomer differentiation.

The subtle differences in the substitution patterns of the bromo and methoxy (B1213986) groups on the benzoic acid core lead to distinct spectroscopic fingerprints. Understanding these variations is paramount for unambiguous structural elucidation and quality control in a research and development setting. This guide presents a comprehensive summary of quantitative data in easily comparable tables, detailed experimental protocols for the cited analytical techniques, and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for several isomers of bromo-methoxybenzoic acid. It is important to note that complete experimental data for all isomers is not consistently available across all analytical techniques in the reviewed literature.

¹H NMR Spectral Data (ppm)

IsomerAromatic Protons (ppm)Methoxy Protons (ppm)Carboxylic Acid Proton (ppm)Solvent
2-Bromo-5-methoxybenzoic acid7.4-7.0 (m)3.8 (s)~10-13 (br s)Not Specified
3-Bromo-4-methoxybenzoic acid8.05 (d, J=2.1 Hz), 7.90 (dd, J=8.6, 2.1 Hz), 7.01 (d, J=8.7 Hz)3.85 (s)Not SpecifiedMeOD
4-Bromo-2-methoxybenzoic acid7.8-7.1 (m)3.9 (s)~11-13 (br s)Not Specified
5-Bromo-2-methoxybenzoic acid7.6-6.8 (m)3.8 (s)~10-13 (br s)Not Specified
3,5-Dibromo-4-methoxybenzoic acid8.2 (s, 2H)3.9 (s, 3H)Not SpecifiedNot Specified

¹³C NMR Spectral Data (ppm)

IsomerCarboxylic Acid Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)Solvent
2-Bromo-5-methoxybenzoic acid~165-170Not fully assigned~56Not Specified
This compound168.4161.0, 135.7, 132.0, 125.4, 112.5, 112.157.0MeOD
4-Bromo-2-methoxybenzoic acid~165-170Not fully assigned~56Not Specified
5-Bromo-2-methoxybenzoic acid~165-170Not fully assigned~56Not Specified
3,5-Dibromo-4-methoxybenzoic acid~165~158, ~139, ~131, ~115~61Not Specified

Infrared (IR) Spectroscopy Data (cm⁻¹)

IsomerO-H Stretch (Carboxylic Acid)C=O StretchC-O StretchC-Br Stretch
2-Bromo-3-methoxybenzoic acid~3000 (broad)~1700~1250-1300~700-800
This compound2500-3300 (broad)~1690~1255~650-750
3-Bromo-5-methoxybenzoic acid~3000 (broad)~1700~1250-1300~700-800
3,5-Dibromo-4-methoxybenzoic acid2500-3300 (broad)~1700~1250~600-700

Mass Spectrometry (MS) Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04230/232 (M+), 213/215, 185, 157
This compoundC₈H₇BrO₃231.04230/232 (M+), 213/215, 185, 157
3,5-Dibromo-4-methoxybenzoic acidC₈H₆Br₂O₃309.94310 (M+), 295, 267, 188, 159

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-20 mg of the bromo-methoxybenzoic acid isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay are often required to obtain a high-quality spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is recorded first, followed by the sample spectrum. Data is typically collected in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For volatile compounds like bromo-methoxybenzoic acid isomers, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for these molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV). Electrospray ionization (ESI) can also be used, particularly for less volatile samples.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The presence of bromine is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio).

Experimental Workflow

The logical flow of spectroscopic analysis for the comparison of bromo-methoxybenzoic acid isomers is depicted in the following diagram.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 Isomer A NMR NMR (¹H & ¹³C) Isomer1->NMR IR FTIR Isomer1->IR MS Mass Spec. Isomer1->MS Isomer2 Isomer B Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer C Isomer3->NMR Isomer3->IR Isomer3->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Interpretation Structural Elucidation & Isomer Differentiation DataTable->Interpretation

Caption: A generalized workflow for the spectroscopic comparison of chemical isomers.

A Comparative Analysis of the Biological Activities of 3-Bromo-4-methoxybenzoic Acid and its Hydroxy Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acid derivatives are a class of compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The nature and position of substituents on the benzene (B151609) ring play a crucial role in determining the efficacy and mechanism of action of these molecules. This guide provides a comparative overview of the biological activities of 3-Bromo-4-methoxybenzoic acid and its corresponding hydroxy analog, 3-Bromo-4-hydroxybenzoic acid. While direct comparative studies are limited, this document summarizes the available data for each compound and discusses the potential influence of the methoxy (B1213986) versus hydroxy functional group on their biological profiles.

Chemical Structures

CompoundStructure
This compoundthis compound
3-Bromo-4-hydroxybenzoic acid3-Bromo-4-hydroxybenzoic acid

Quantitative Comparison of Biological Activities

Biological ActivityTarget Organism/SystemThis compound3-Bromo-4-hydroxybenzoic acid
Antifungal Activity Botryosphaeria dothidea (Apple rot)EC₅₀: 10.3 mg/LData not available
Botryosphaeria berengeriana (Grape white rot)EC₅₀: 19.7 mg/LData not available
Herbicidal Activity Various weedsReported to have inhibitory effectsData not available
Plant Growth Regulation PlantsReported to have regulatory effectsData not available

Discussion of Structure-Activity Relationship

The primary structural difference between the two compounds is the presence of a methoxy (-OCH₃) group versus a hydroxy (-OH) group at the C4 position. This seemingly minor difference can significantly impact the physicochemical properties and, consequently, the biological activity of the molecules.

  • Lipophilicity: The methoxy group is generally more lipophilic than the hydroxy group. This increased lipophilicity in this compound might enhance its ability to penetrate cell membranes of target organisms, which could contribute to its observed antifungal activity.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic distribution within the aromatic ring and affect interactions with biological targets. The hydroxy group can act as both a hydrogen bond donor and acceptor, which can lead to different binding interactions with enzymes or receptors compared to the methoxy group, which is only a hydrogen bond acceptor.

  • Metabolism: 3-Bromo-4-hydroxybenzoic acid is a known metabolite of the herbicide Bromoxynil. This indicates that it can be formed in biological systems and may have its own distinct biological activity or be an intermediate in a detoxification pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

1. Preparation of Fungal Inoculum:

  • A pure culture of the test fungus is grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
  • Spores are harvested by flooding the plate with sterile saline or a suitable buffer and gently scraping the surface.
  • The spore suspension is filtered to remove mycelial debris.
  • The spore concentration is adjusted to a standardized level (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and 3-Bromo-4-hydroxybenzoic acid are prepared in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
  • Serial two-fold dilutions of the stock solutions are prepared in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
  • Control wells are included: a positive control (fungal inoculum without any test compound) and a negative control (broth medium only).
  • The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test compound at which no visible growth of the fungus is observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Spore Suspension Spore Suspension Fungal Culture->Spore Suspension Inoculation Inoculation Spore Suspension->Inoculation Test Compound Test Compound Stock Solution Stock Solution Test Compound->Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination signaling_pathway Benzoic Acid Derivative Benzoic Acid Derivative Cell Membrane Cell Membrane Benzoic Acid Derivative->Cell Membrane Penetration Target Enzyme/Receptor Target Enzyme/Receptor Cell Membrane->Target Enzyme/Receptor Interaction Signaling Cascade Signaling Cascade Target Enzyme/Receptor->Signaling Cascade Modulation Biological Response Biological Response Signaling Cascade->Biological Response Induction/Inhibition

A Comparative Guide to Alternative Precursors for the Synthesis of 3-Bromo-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal starting material is a critical decision that influences overall yield, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of two primary alternative precursors for the synthesis of 3-Bromo-4-methoxybenzoic acid: 4-methoxybenzoic acid and p-hydroxybenzoic acid. Experimental data, detailed protocols, and visual pathway diagrams are presented to facilitate an informed choice of synthetic strategy.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of this compound from the two alternative precursors. The data is compiled from published experimental findings to provide a clear and objective comparison of the two routes.

ParameterRoute 1: From 4-methoxybenzoic acidRoute 2: From p-hydroxybenzoic acid
Starting Material 4-methoxybenzoic acidp-hydroxybenzoic acid
Number of Steps 12
Key Reactions Electrophilic Bromination1. Electrophilic Bromination2. Methylation
Overall Yield ~87%[1]~68% (calculated)
Purity of Final Product High, requires recrystallizationHigh, requires purification after each step
Key Reagents Bromine, Ferric Chloride, Acetic AcidBromine, Acetic Acid, Dimethyl Sulfate (B86663), NaOH
Reaction Conditions Moderate temperatures (45-78°C)Step 1: RefluxStep 2: 40°C

Synthetic Pathway Overview

The logical relationship between the precursors and the final product is illustrated in the diagram below, generated using Graphviz.

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 4-methoxybenzoic_acid 4-methoxybenzoic Acid product This compound 4-methoxybenzoic_acid->product Bromination (Br2, FeCl3) ~87% Yield p-hydroxybenzoic_acid p-hydroxybenzoic Acid intermediate 3-Bromo-4-hydroxybenzoic Acid p-hydroxybenzoic_acid->intermediate Bromination (Br2, Acetic Acid) ~70.3% Yield product2 This compound intermediate->product2 Methylation (Dimethyl Sulfate, NaOH) ~97% Yield (estimated)

Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Synthesis from 4-methoxybenzoic acid

Reaction: Electrophilic Bromination of 4-methoxybenzoic acid

Overall Yield: ~87%[1]

Protocol:

  • In a reaction vessel, dissolve 30 g of 4-methoxybenzoic acid in 200 mL of glacial acetic acid.

  • Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5 g of ferric chloride (FeCl₃).

  • Over a period of 2 hours, add a mixture of 11 mL of bromine and 30 mL of glacial acetic acid dropwise to the reaction mixture.

  • After the addition is complete, continue the reaction for 10 hours at 45°C.

  • Increase the temperature to 78°C and continue the reaction for an additional 5 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Dry the product under vacuum at 75°C to obtain this compound as a crystalline solid.[1]

Route 2: Synthesis from p-hydroxybenzoic acid

This route involves a two-step synthesis: bromination of p-hydroxybenzoic acid followed by methylation of the resulting intermediate.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

Reaction: Electrophilic Bromination of p-hydroxybenzoic acid

Yield: ~70.3%[2]

Protocol:

  • Dissolve 50 g of p-hydroxybenzoic acid in 370 mL of glacial acetic acid by heating with stirring.

  • Bring the solution to a boil and rapidly add a solution of 59 g of bromine in 60 mL of glacial acetic acid.

  • Reflux the reaction mixture for six hours with continuous stirring.

  • After reflux, allow the solution to cool to room temperature.

  • Pour the cooled solution into two liters of cold water to precipitate the product.

  • Filter the white precipitate and recrystallize it from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[2]

Step 2: Synthesis of this compound

Reaction: Methylation of 3-Bromo-4-hydroxybenzoic acid

Estimated Yield: ~97% (based on a similar transformation)[3]

Protocol (adapted from a similar procedure):

  • Dissolve the dried 3-bromo-4-hydroxybenzoic acid from the previous step in an aqueous solution of potassium hydroxide (B78521).

  • At 40°C, add dimethyl sulfate dropwise over approximately 3 hours, while maintaining the pH at 10.8-11 by the addition of potassium hydroxide solution.

  • After the addition is complete, continue stirring for another 30 minutes.

  • Acidify the aqueous phase to precipitate the crude product.

  • Isolate the product by filtration, wash with water, and dry under vacuum to yield this compound.[3]

Experimental Workflow

The following diagram illustrates the general experimental workflow for a typical chemical synthesis, as described in the provided protocols.

Experimental_Workflow reagents Reagents & Solvents reaction Reaction (Heating, Stirring) reagents->reaction workup Work-up (Precipitation, Quenching) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (Spectroscopy, etc.) purification->analysis

A generalized workflow for chemical synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 3-bromo-4-methoxybenzoic acid. Due to the limited direct biological data on a wide range of these specific derivatives, this document leverages experimental data from structurally related benzoic acid and bromophenol compounds to infer potential bioactivities and guide future research. The information is intended for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a bromine atom at position 3 and a methoxy (B1213986) group at position 4 on the benzoic acid scaffold, presents a versatile platform for chemical modification to explore therapeutic applications.[1][2] The presence of the carboxylic acid group allows for the formation of esters and amides, while the bromine and methoxy substituents influence the molecule's electronic properties, lipophilicity, and potential interactions with biological targets.[2][3] Analogous brominated compounds isolated from marine sources have demonstrated significant biological activities, suggesting the potential for derivatives of this compound in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[4][5]

Comparative Biological Activity Data

CompoundBiological ActivityTarget Organism/EnzymeKey Performance Metric (IC₅₀/MIC)
This compound AntifungalApple rot fungusEC₅₀ = 10.3 mg/L
AntifungalGrape white rot fungusEC₅₀ = 19.7 mg/L
Benzoic AcidAntibacterialEscherichia coli O157MIC = 1 mg/mL[4]
2-Hydroxybenzoic AcidAntibacterialE. coli O157MIC = 1 mg/mL[4]
3,4-Dimethoxybenzoic AcidAntibacterialStaphylococcus aureusZone of Inhibition = 5 mm (100 µg/mL)[4]
4-Hydroxy-3-methoxybenzoic Acidα-Amylase InhibitionPorcine pancreatic α-amylaseIC₅₀ = 28.13 ± 1.15 mM[4]
2,3,4-Trihydroxybenzoic Acidα-Amylase InhibitionPorcine pancreatic α-amylaseIC₅₀ = 17.30 ± 0.73 mM[4]

Inferred Structure-Activity Relationships

Based on the analysis of related compounds, the following structure-activity relationships can be hypothesized for this compound derivatives:

  • Role of Halogenation : The presence of bromine atoms on the aromatic ring is often associated with enhanced biological activity, particularly antimicrobial effects.[4][5] This is exemplified by brominated phenols from marine sponges which show potent antibacterial and antifungal properties.[4][5] Therefore, the bromo-substituent at the C3 position of the benzoic acid ring is predicted to be a key contributor to potential antimicrobial activity.

  • Influence of the Methoxy Group : The methoxy group at the C4 position can modulate the electronic and steric properties of the molecule, which in turn affects its binding to target enzymes or receptors.[4] It may also play a role in the compound's antioxidant potential.[4]

  • Modifications of the Carboxylic Acid Group : The carboxylic acid moiety is a critical site for derivatization. Conversion to amides or esters can significantly impact the compound's lipophilicity, cell permeability, and metabolic stability. For instance, structurally related benzamide (B126) derivatives have demonstrated potent inhibitory activity against protein kinases, suggesting that amide derivatives of this compound could be explored as potential anticancer agents.[6]

SAR_Hypothesis cluster_derivatives Potential Derivatives & Activities 3-Bromo-4-methoxybenzoic_Acid This compound C3-Bromo C4-Methoxy COOH Amides Amides 3-Bromo-4-methoxybenzoic_Acid:cooh->Amides Amidation Esters Esters 3-Bromo-4-methoxybenzoic_Acid:cooh->Esters Esterification Other_Substitutions Ring Substitutions 3-Bromo-4-methoxybenzoic_Acid:head->Other_Substitutions Further Halogenation, etc. Antimicrobial Antimicrobial 3-Bromo-4-methoxybenzoic_Acid:c3->Antimicrobial Anticancer Anticancer Amides->Anticancer Kinase Inhibition? Anti_inflammatory Anti_inflammatory Esters->Anti_inflammatory Other_Substitutions->Antimicrobial Increased Lipophilicity?

Hypothesized SAR pathways for this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the standardized comparison of biological activities. The following are protocols for key experiments relevant to the potential activities of this compound derivatives.

A common method for synthesizing amide derivatives from this compound involves the following steps[6]:

  • Activation of Carboxylic Acid : Dissolve this compound (1.0 eq) in a suitable solvent like DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Formation : Add the desired substituted aniline (B41778) or amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring and Workup : Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the mixture into water and extract with an organic solvent like DCM.

  • Purification : Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer, concentrate it, and purify the crude product by a suitable method like column chromatography or recrystallization.

Amide_Synthesis_Workflow cluster_synthesis Amide Synthesis from this compound start Start: this compound activation Activate COOH (EDC, HOBt in DMF) start->activation addition Add Substituted Amine activation->addition reaction Stir 12-24h at RT addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end Final Amide Product purification->end

General workflow for the synthesis of amide derivatives.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[4].

  • Preparation of Inoculum : Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution : Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubation : Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

This assay evaluates the inhibitory effect of a compound on α-amylase, an enzyme involved in carbohydrate digestion[4].

  • Preparation of Reagents : Prepare solutions of porcine pancreatic α-amylase, starch (substrate), dinitrosalicylic acid (DNS) reagent for colorimetric detection, and the test compound at various concentrations.

  • Assay Procedure :

    • Pre-incubate the α-amylase solution with the test compound for a specific duration.

    • Initiate the enzymatic reaction by adding the starch solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding the DNS reagent.

    • Heat the mixture to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.

  • Calculation of Inhibition : The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

Conclusion and Future Directions

The available data, primarily from structurally related compounds, suggests that this compound derivatives are a promising scaffold for the development of new therapeutic agents. The bromine and methoxy substituents, along with the carboxylic acid group, provide key points for chemical modification to optimize biological activity. Future research should focus on the systematic synthesis of a library of this compound amides and esters, followed by comprehensive screening for antimicrobial, anticancer, and enzyme inhibitory activities. Such studies will be crucial for establishing definitive structure-activity relationships and identifying lead compounds for further development.

References

A Comparative Analysis of Catalysts for Suzuki Coupling with 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various catalysts for the Suzuki coupling of 3-Bromo-4-methoxybenzoic acid, a versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science. Due to the limited availability of direct comparative studies on this specific substrate, this analysis incorporates data from structurally similar aryl bromides, such as 3-bromobenzoic acid and other functionalized bromobenzenes, to provide valuable insights into catalyst performance.

Data Presentation: Catalyst Performance in Suzuki Coupling of Aryl Bromides

The selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium and nickel-based catalysts in the Suzuki coupling of this compound and its analogs.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateCoupling PartnerRef.
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acid[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene (B28343)/H₂O10012>954-BromobenzothiazoleArylboronic acid[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-BromobenzonitrilePhenylboronic acid[1]
[PdCl₂(NH₂CH₂COOH)₂]GlycineK₂CO₃WaterRT1.5993-Bromobenzoic acid4-Methoxyphenylboronic acid[2][3]
Benzimidazole-based Pd(II) complex (0.5 mol%)Benzimidazole carbeneKOHWater1001944-BromoacetophenonePhenylboronic acid[4]
Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%)N₂O₂K₂CO₃DMA10024>95 (conversion)4-BromoacetophenonePhenylboronic acid[4]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018High (not specified)4-Amino-3-bromobenzoic acidArylboronic acid[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol1001285-95Various aryl halidesArylboronic acids[5]

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X(Ln) Aryl-Pd(II)-X(Ln) Pd(0)Ln->Aryl-Pd(II)-X(Ln) Oxidative Addition Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-Ar'(Ln) Aryl-Pd(II)-X(Ln)->Aryl-Pd(II)-Ar'(Ln) Transmetalation Aryl-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(Ln)->Ar-Ar' R-B(OR)2 R-B(OR)2 R-B(OR)2->Aryl-Pd(II)-Ar'(Ln) Ar-X Ar-X Ar-X->Aryl-Pd(II)-X(Ln) Base Base Base->Aryl-Pd(II)-X(Ln)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add Aryl Bromide, Boronic Acid, Base Catalyst Add Catalyst/Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for palladium and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. These may require optimization for the specific coupling of this compound with a particular boronic acid.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Materials:

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous 2-Me-THF or t-Amyl alcohol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or a Schlenk tube under an inert atmosphere, add NiCl₂(PCy₃)₂, potassium phosphate, the arylboronic acid, and this compound to a reaction vial.

  • Add the anhydrous solvent (2-Me-THF or t-Amyl alcohol).

  • Seal the vial and heat the mixture to 100 °C for 12-18 hours.[1][5]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[1]

Comparative Analysis of Catalysts

The choice of catalyst for the Suzuki coupling of this compound is critical and depends on several factors including cost, efficiency, and functional group tolerance.

Palladium-Based Catalysts:

  • Traditional Phosphine (B1218219) Ligands (e.g., Pd(PPh₃)₄): These are workhorse catalysts for Suzuki couplings and are effective for a range of substrates.[1] However, for more challenging substrates, they may require higher catalyst loadings and temperatures.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands like SPhos): Catalyst systems employing ligands such as SPhos with a palladium source like Pd(OAc)₂ have shown exceptional activity for the coupling of aryl bromides, often providing high yields under milder conditions and with lower catalyst loadings.[1] These are particularly effective for sterically hindered or electronically deactivated substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are highly stable and active catalysts, often demonstrating high turnover numbers. They are effective for the coupling of a wide range of aryl halides, including less reactive aryl chlorides.[6]

  • Palladacycles: These are pre-catalysts that are often air- and moisture-stable, making them easier to handle. They can exhibit very high catalytic activity at low loadings.

  • Ligand-Free Systems: In some cases, simple palladium salts like Pd(OAc)₂ can catalyze the reaction without an additional ligand, particularly in polar solvents like water.[6] The [PdCl₂(NH₂CH₂COOH)₂] catalyst is an example of a highly efficient and water-soluble catalyst for the coupling of aryl bromides containing carboxylic acid groups.[3]

Nickel-Based Catalysts:

  • Cost-Effectiveness: Nickel catalysts are gaining significant attention as a more economical and earth-abundant alternative to palladium.[5]

  • High Reactivity: Nickel catalysts can be highly reactive and are capable of coupling a broader range of substrates, including those that are challenging for palladium catalysts.[5]

  • Green Solvents: Recent studies have shown the effectiveness of nickel catalysts in more environmentally friendly solvents such as 2-Me-THF and t-amyl alcohol.[5] The NiCl₂(PCy₃)₂ complex is a commercially available and air-stable pre-catalyst that has demonstrated high yields in these green solvents.[5]

For the Suzuki coupling of this compound, modern palladium catalyst systems with bulky, electron-rich phosphine ligands such as SPhos are likely to provide high yields and good functional group tolerance. For a more cost-effective and sustainable approach, nickel-based catalysts like NiCl₂(PCy₃)₂ in green solvents present a promising alternative. The choice of base and solvent system should be optimized for each specific catalyst and coupling partner to achieve the best results. Researchers are encouraged to screen a variety of catalyst systems to identify the optimal conditions for their specific application.

References

validation of analytical methods for 3-Bromo-4-methoxybenzoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-4-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like this compound is critical for quality control, process optimization, and regulatory compliance. This guide provides a comparative overview of various analytical techniques suitable for the quantification of this compound, complete with detailed experimental protocols and supporting data derived from closely related analogs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)Acid-Base Titration
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile derivatives in the gas phase followed by mass-based detection.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of the main compound and volatile impurities.High-accuracy assay of the bulk material.
Linearity (r²) > 0.999 (representative)> 0.995 (representative)Not Applicable (Absolute method)
Accuracy (% Recovery) 98-102% (typical)95-105% (typical)98.0-102.0%[1]
Precision (%RSD) < 2% (typical)< 5% (typical)< 1% (typical)
LOD/LOQ Method-dependent, typically in the µg/mL range.Method-dependent, potentially lower than HPLC with selected ion monitoring.Higher than chromatographic methods.
Throughput HighModerateModerate
Advantages Robust, versatile, and widely available.High selectivity and sensitivity, provides structural information.High precision and accuracy, low cost.
Disadvantages Requires reference standards for quantification.Requires a derivatization step for the non-volatile analyte.Not suitable for impurity profiling, less sensitive.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any analytical technique. The following protocols are based on established methods for this compound and its structural analogs.

High-Performance Liquid Chromatography (HPLC-UV)

This method, adapted from a protocol for a similar compound, is suitable for the routine quality control and purity assessment of this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 4.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile:Methanol:Water (70:20:10 v/v/v)

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B

    • 35-45 min: 50% to 90% B

    • 45-55 min: Hold at 90% B

    • 55-60 min: 90% to 5% B

    • 60-65 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the initial mobile phase composition to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. This protocol is based on a method for the related compound 3,5-Dibromo-4-methoxybenzoic acid.[2]

Instrumentation:

  • GC-MS system with a capillary column and an autosampler

Reagents:

  • 14% Boron trifluoride-methanol solution (BF3-methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Hexane (B92381)

  • This compound reference standard

Derivatization (Methylation):

  • To 1 mg of the sample, add 1 mL of 14% BF3-methanol solution.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Collect the upper hexane layer containing the methyl ester derivative for analysis.

GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Acid-Base Titration

This classical method provides a highly accurate assay of the bulk this compound content. A product specification sheet indicates an assay range of 98.0-102.0% by aqueous acid-base titration.[1] The following is a representative protocol.

Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • High-purity water

Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Titrate the solution with a standardized 0.1 M NaOH solution, monitoring the pH to determine the equivalence point.

  • The percentage purity is calculated based on the volume of NaOH titrant consumed, its molarity, and the molecular weight of this compound (231.04 g/mol ).

Workflow and Process Diagrams

Visualizing the experimental workflows can aid in understanding the logical steps of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard integrate->quantify

Workflow for HPLC-UV Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_reagent Add BF3-Methanol weigh->add_reagent heat Heat (60°C) add_reagent->heat extract Liquid-Liquid Extraction heat->extract inject Inject into GC-MS extract->inject separate Separation on DB-5MS Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify vs. Standard integrate->quantify

Workflow for GC-MS Analysis

Titration_Workflow weigh Accurately Weigh Sample dissolve Dissolve in Neutralized Ethanol weigh->dissolve titrate Titrate with Standardized 0.1 M NaOH Solution dissolve->titrate endpoint Determine Equivalence Point (pH) titrate->endpoint calculate Calculate Purity endpoint->calculate

Workflow for Acid-Base Titration

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements. HPLC-UV is a versatile and robust method for routine quality control and impurity profiling. GC-MS, although requiring a derivatization step, offers superior selectivity and sensitivity, making it ideal for trace-level analysis and identification of impurities. Acid-base titration stands out as a high-accuracy method for the assay of the bulk material, serving as a valuable reference method. For all chromatographic methods, it is imperative to perform a thorough method validation for this compound to ensure data accuracy and reliability.

References

A Comparative Guide to the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as crucial precursors in the development of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate synthetic route is paramount, directly impacting overall yield, purity, scalability, and economic viability. This guide provides an objective comparison of the most common and effective methods for the synthesis of substituted benzoic acids, supported by experimental data and detailed protocols.

Core Synthetic Methodologies: An Overview

The synthesis of substituted benzoic acids can be broadly categorized into four primary strategies:

  • Grignard Carboxylation: A classic and versatile method involving the reaction of an organomagnesium (Grignard) reagent with carbon dioxide.

  • Oxidation of Alkylbenzenes: A robust method that utilizes strong oxidizing agents to convert an alkyl side chain on a benzene (B151609) ring into a carboxylic acid group.

  • Hydrolysis of Benzonitriles: A reliable method for converting benzonitriles into their corresponding benzoic acids through acid or base-catalyzed hydrolysis.

  • Palladium-Catalyzed Carboxylation: A modern approach that offers mild reaction conditions and excellent functional group tolerance through the use of palladium catalysts to couple aryl halides with a source of carbon monoxide or carbon dioxide.

Performance Comparison: A Quantitative Analysis

The following tables summarize quantitative data for the synthesis of various substituted benzoic acids using the methodologies described above, providing a clear comparison of their performance.

Table 1: Synthesis of p-Methoxybenzoic Acid

MethodStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Grignard Carboxylation4-BromoanisoleMg, CO₂ (dry ice), HClAnhydrous EtherReflux, then rtN/Aup to 82[1]
Oxidation of Aldehydep-Anisaldehyde(3,10,17,24-tetrasulfophthalocyaninato)cobalt(II), O₂Water/Acetonitrile20150100[2]
Williamson Ether Synthesis4-Hydroxybenzoic acidNaOH, Dimethyl sulfateN/AN/AN/A~92[1]

Table 2: Synthesis of p-Nitrobenzoic Acid

MethodStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Oxidation of Alkylbenzenep-NitrotolueneNa₂Cr₂O₇, H₂SO₄WaterBoiling0.582-86[3]
Oxidation of Alkylbenzenep-Nitrotoluene15% HNO₃Water175N/A88.5[4]
Oxidation of Ketone4-NitroacetophenoneHNO₃, NH₄VO₃WaterReflux688[5]

Table 3: Synthesis of p-Chlorobenzoic Acid

MethodStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Hydrolysis of Nitrile (via Sandmeyer)p-Chloronitrobenzene1. Sn/HCl 2. NaNO₂/HCl 3. CuCN 4. H₂O/H⁺N/A0-5 (diazotization)N/AN/A[6]
Cannizzaro Reactionp-ChlorobenzaldehydeKOH, MethanolMethanolRefluxN/A85 (crude)[7]

Experimental Protocols

Grignard Carboxylation of Bromobenzene (B47551)

Reaction: C₆H₅Br + Mg → C₆H₅MgBr; C₆H₅MgBr + CO₂ → C₆H₅COOMgBr; C₆H₅COOMgBr + H⁺ → C₆H₅COOH + MgBr⁺

Procedure: [8]

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Carboxylation: Pour the Grignard solution over an excess of crushed dry ice in a separate beaker.

  • Work-up: After the excess dry ice has sublimed, slowly add dilute hydrochloric acid to the mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the benzoic acid into diethyl ether. Wash the organic layer with water and then extract the benzoic acid into an aqueous solution of sodium hydroxide (B78521).

  • Acidification and Purification: Acidify the aqueous layer with a strong acid to precipitate the benzoic acid. Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Oxidation of p-Nitrotoluene

Reaction: O₂NC₆H₄CH₃ + [O] → O₂NC₆H₄COOH

Procedure: [3]

  • Reaction Setup: In a 5-L round-bottom flask fitted with a mechanical stirrer, place sodium dichromate (680 g), water (1500 cc), and p-nitrotoluene (230 g).

  • Oxidation: While stirring, slowly add concentrated sulfuric acid (1700 g) over about thirty minutes. The reaction will become exothermic. After the initial vigorous reaction subsides, heat the mixture to a gentle boil for about 30 minutes.

  • Isolation of Crude Product: Cool the reaction mixture and add 2 L of water. Filter the crude p-nitrobenzoic acid and wash it with about 1 L of water.

  • Purification: To remove chromium salts, warm the crude product with 1 L of dilute (5%) sulfuric acid. After cooling, filter the product again. Dissolve the product in 5% sodium hydroxide solution, filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.

  • Precipitation: Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the p-nitrobenzoic acid. Filter the product, wash thoroughly with water, and dry. The yield is typically 230–240 g (82–86%).

Hydrolysis of Benzonitrile (B105546)

Reaction: C₆H₅CN + 2H₂O + H⁺ → C₆H₅COOH + NH₄⁺ (Acidic Hydrolysis) C₆H₅CN + H₂O + OH⁻ → C₆H₅CONH₂ ; C₆H₅CONH₂ + OH⁻ → C₆H₅COO⁻ + NH₃ (Basic Hydrolysis)

Procedure (Acidic Hydrolysis): [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzonitrile and an excess of aqueous sulfuric acid (e.g., 50% v/v).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the benzoic acid.

  • Purification: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any residual acid. Dry the purified product.

Palladium-Catalyzed Carboxylation of Aryl Bromides

General Reaction: Ar-Br + CO₂ + Reductant --[Pd catalyst, ligand]--> Ar-COOH

Representative Procedure: [9][10]

  • Reaction Setup: In a reaction vessel, combine the aryl bromide, a palladium catalyst (e.g., Pd(dba)₂), a phosphine (B1218219) ligand (e.g., DPEPhos), and a suitable solvent.

  • Carboxylation: The reaction is carried out under an atmosphere of carbon dioxide, often at elevated pressure, and in the presence of a reductant.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the carboxylic acid. Purification is typically achieved by chromatography or recrystallization. Note: The specific catalyst, ligand, solvent, reductant, temperature, and CO₂ pressure are highly dependent on the substrate and must be optimized accordingly.

Logical Relationships and Workflows

The following diagrams illustrate the general workflows for the described synthetic routes.

Synthetic_Routes_Overview cluster_grignard Grignard Carboxylation cluster_oxidation Oxidation cluster_hydrolysis Nitrile Hydrolysis cluster_pd_catalyzed Pd-Catalyzed Carboxylation ArylHalide Aryl Halide GrignardReagent Grignard Reagent ArylHalide->GrignardReagent  + Mg, Ether CarboxylateSalt Carboxylate Salt GrignardReagent->CarboxylateSalt  + CO₂ BenzoicAcid1 Substituted Benzoic Acid CarboxylateSalt->BenzoicAcid1  + H₃O⁺ Alkylbenzene Alkylbenzene BenzoicAcid2 Substituted Benzoic Acid Alkylbenzene->BenzoicAcid2  + KMnO₄ or  Na₂Cr₂O₇/H₂SO₄ Benzonitrile Benzonitrile BenzoicAcid3 Substituted Benzoic Acid Benzonitrile->BenzoicAcid3  + H₃O⁺ or  OH⁻, then H₃O⁺ ArylHalide2 Aryl Halide BenzoicAcid4 Substituted Benzoic Acid ArylHalide2->BenzoicAcid4  + CO₂ or CO source  [Pd], Ligand, Reductant

Caption: Overview of major synthetic routes to substituted benzoic acids.

Experimental_Workflow cluster_common_steps General Laboratory Workflow Start Starting Material(s) + Reagents Reaction Reaction under Controlled Conditions Start->Reaction Workup Aqueous Work-up (Quenching, Neutralization) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

References

Comparative Analysis of 3-Bromo-4-methoxybenzoic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties and synthetic methodologies of 3-Bromo-4-methoxybenzoic acid and its isomeric and substituted derivatives. While a complete single-crystal X-ray structure of this compound is not publicly available, this document compiles data on related compounds to offer insights into their structural and chemical characteristics.

Physicochemical Properties: A Comparative Overview

The position of the bromine and methoxy (B1213986) substituents on the benzoic acid ring significantly influences the physicochemical properties of these compounds. The following table summarizes the key properties of this compound and several of its derivatives, providing a basis for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₈H₇BrO₃231.04220-222[1]99-58-1[1][2]
2-Bromo-4-methoxybenzoic acidC₈H₇BrO₃231.04Not Available74317-85-4[3][4]
4-Bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04221-22456256-14-5[5]
5-Bromo-2-methoxybenzoic acidC₈H₇BrO₃231.04118-122[6][7]2476-35-9[6][7]
3,5-Dibromo-4-methoxybenzoic acidC₈H₆Br₂O₃309.94226-2294073-35-2[8]
4-Bromo-3-(methoxymethyl)benzoic acidC₉H₉BrO₃261.07Not Available1141473-98-4[9]

Synthesis and Crystallization: Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and crystallization of these compounds, which is a prerequisite for crystal structure analysis. Below are representative protocols for the synthesis of derivatives of 4-methoxybenzoic acid.

Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid[9]

This procedure involves the electrophilic bromination of 4-methoxybenzoic acid.

Materials:

  • 4-methoxybenzoic acid (1.0 eq)

  • Glacial acetic acid

  • Anhydrous iron(III) bromide (FeBr₃) (catalytic amount)

  • Bromine (2.2 eq)

  • 10% Sodium thiosulfate (B1220275) solution

  • Cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot ethanol.

General Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, or a mixture of methanol and chloroform).

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

  • Collect the resulting single crystals.

Structural Insights from a Derivative: 4-Bromo-3-(methoxymethyl)benzoic acid

While the crystal structure of this compound remains undetermined, analysis of its derivatives can provide valuable insights. For instance, the methoxymethyl group in 4-Bromo-3-(methoxymethyl)benzoic acid is noted to facilitate intermolecular hydrogen bonds (O-H···O) in its crystal packing.[9] This suggests that hydrogen bonding likely plays a significant role in the crystal lattice of related bromo-methoxybenzoic acids. The electronic properties of 4-Bromo-3-(methoxymethyl)benzoic acid, such as a HOMO-LUMO gap of 4.46 eV, indicate moderate reactivity, a property that is valuable for its application as a pharmaceutical intermediate.[9]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and structural analysis of bromo-methoxybenzoic acid derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of a Bromo-methoxybenzoic Acid Derivative Start Starting Material (e.g., 4-methoxybenzoic acid) Reaction Bromination Reaction (e.g., with Br2, FeBr3 catalyst) Start->Reaction 1. Dissolve Workup Quenching and Precipitation Reaction->Workup 2. Cool and Pour Purification Recrystallization Workup->Purification 3. Filter and Wash Product Purified Derivative Purification->Product 4. Isolate Crystals

A generalized workflow for the synthesis of a bromo-methoxybenzoic acid derivative.

Crystal_Structure_Analysis_Workflow cluster_analysis Crystal Structure Analysis Workflow Synthesis Synthesis and Purification of the Compound Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Analysis of Crystal Structure (Bond lengths, angles, packing) Structure_Solution->Analysis

References

assessing the purity of 3-Bromo-4-methoxybenzoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of starting materials is paramount. 3-Bromo-4-methoxybenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds. Variations in its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of this compound from three fictional, yet representative, suppliers: Alpha Chemicals, Beta Fine-Chemicals, and Gamma Advanced Materials.

Comparative Purity Analysis

To assess the quality of this compound from each supplier, three standard analytical techniques were employed: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of organic impurities, and Melting Point analysis as a general indicator of purity.

Table 1: Purity and Physical Properties of this compound from Different Suppliers
SupplierLot NumberStated PurityExperimental Purity (HPLC, Area %)Melting Point (°C)¹H NMR Purity (%)Notes
Alpha Chemicals AC-2025-01>98%99.2%220-222>99%Clean baseline in HPLC, sharp signals in ¹H NMR. Meets specifications.
Beta Fine-Chemicals BFC-2025-A>98%98.1%218-221~98%Minor unidentified peak at 4.5 min in HPLC. ¹H NMR shows a small resonance at 3.9 ppm.
Gamma Advanced Materials GAM-5432196%96.5%215-220~97%Broader melting point range. HPLC shows two minor impurity peaks. ¹H NMR indicates presence of starting material.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Standard proton experiment with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: The purity is estimated by comparing the integral of the aromatic protons of this compound to the integrals of any impurity signals.

Melting Point Analysis

The melting point is a fundamental physical property that can indicate the presence of impurities.

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline sample was packed into a capillary tube.

  • Procedure: The sample was heated at a ramp rate of 1-2 °C/min near the expected melting point. The range from the first appearance of liquid to the complete melting of the solid was recorded. A narrow melting point range close to the literature value (around 220-222 °C) is indicative of high purity.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the purity of this compound.

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Conclusion Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Solvent Sample_Weighing->Sample_Dissolution MP_Analysis Melting Point Analysis Sample_Weighing->MP_Analysis HPLC_Analysis HPLC Analysis Sample_Dissolution->HPLC_Analysis NMR_Analysis ¹H NMR Analysis Sample_Dissolution->NMR_Analysis Data_Comparison Compare Data HPLC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison MP_Analysis->Data_Comparison Purity_Determination Determine Purity Data_Comparison->Purity_Determination Supplier_Assessment Assess Supplier Quality Purity_Determination->Supplier_Assessment

Caption: Workflow for assessing the purity of this compound.

Potential Impurities in this compound

Based on common synthetic routes, researchers should be aware of potential impurities that may be present in commercial batches of this compound.

G Potential Impurities in Synthesis Starting_Material 4-Methoxybenzoic Acid Target_Product This compound Starting_Material->Target_Product Bromination Monobrominated_Isomer 2-Bromo-4-methoxybenzoic Acid Starting_Material->Monobrominated_Isomer Isomeric Impurity Unreacted_Starting_Material Residual 4-Methoxybenzoic Acid Starting_Material->Unreacted_Starting_Material Incomplete Reaction Dibrominated_Product 3,5-Dibromo-4-methoxybenzoic Acid Target_Product->Dibrominated_Product Over-bromination

The Potential of 3-Bromo-4-methoxybenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as a basis for potent and selective enzyme inhibitors is of paramount importance. Benzoic acid derivatives have emerged as a promising class of compounds, with diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties[1]. The substituted benzoic acid core can act as a pharmacophore, interacting with the active sites of various enzymes[1]. This guide focuses on the therapeutic potential of derivatives of 3-Bromo-4-methoxybenzoic acid, a unique scaffold for medicinal chemistry exploration[1]. While direct and extensive research on a broad series of this compound derivatives is still emerging, this document provides a comparative analysis of structurally related compounds to highlight the potential of this scaffold in the design of novel enzyme inhibitors. We will delve into their efficacy against key enzyme targets, present relevant experimental data, and provide standardized protocols for assessing their inhibitory activity.

Comparative Efficacy of Substituted Benzoic Acid Derivatives

The introduction of bromo and methoxy (B1213986) substituents on the benzoic acid ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its binding affinity to enzyme targets. Research on related substituted benzoic acid derivatives has shown promising inhibitory activity against several key enzymes, notably urease and carbonic anhydrase.

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. The inhibition of urease is a key strategy for the treatment of peptic ulcers and other related conditions. Studies have indicated that the presence of a methoxy group on the phenyl ring of benzoic acid derivatives can have a positive effect on their urease inhibitory activity[1][2].

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[3][4]. Benzenesulfonamides and benzoic acid derivatives have been explored as carbonic anhydrase inhibitors[3].

The following table summarizes the enzyme inhibitory activity of various substituted benzoic acid derivatives, providing a comparative context for the potential of this compound derivatives.

Compound ClassDerivative/SubstituentTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
N²-para-benzoate series3,4-dimethoxy substituentC. ensiformis Urease0.13ThioureaNot specified
N²-para-benzoate series4-methoxy groupC. ensiformis Urease0.21ThioureaNot specified
Dichloro-substituted aryl urea‐triazoleDichloro-substituentUrease22.81 ± 0.05Thiourea23.00 ± 0.84
Coumarin-based acetohydrazide-1,2,3-triazole(E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazideUrease1.62Thiourea23.11 ± 1.02
3,4,5-Trihydroxy benzoic acid derivativeCompound 13Jack Bean Urease0.07Thiourea0.61

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, it is crucial to adhere to well-defined experimental protocols. Below is a detailed methodology for a standard in vitro urease inhibition assay.

Urease Inhibition Assay Protocol (Indophenol Method)

This protocol is adapted from a method used for assessing the urease inhibitory activity of synthesized compounds[5].

Materials:

  • Jack Bean Urease (5 U/mL)

  • Buffer solution (100 mM urea, 1 mM EDTA, 0.01 M K₂HPO₄, 0.01 M LiCl₂, pH 8.2)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

  • Phenol (B47542) reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 40 µL of the buffer solution to each well.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells.

  • Add 10 µL of the Jack Bean Urease enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Following incubation, add 40 µL of the alkali reagent to each well.

  • Immediately add 40 µL of the phenol reagent to each well.

  • Allow the color to develop and measure the absorbance at 625 nm using a microplate reader.

  • Thiourea is typically used as a standard inhibitor for comparison.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

  • The IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conceptual Frameworks and Workflows

The design and evaluation of novel enzyme inhibitors from a core scaffold like this compound follows a structured workflow. The following diagram illustrates this conceptual process.

G cluster_0 Scaffold Selection & Derivatization cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold Core Scaffold (this compound) Synthesis Synthesis of Derivatives (Amides, Esters, etc.) Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Assay Enzyme Inhibition Assay (e.g., Urease, Carbonic Anhydrase) Purification->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Docking Molecular Docking Studies SAR->Docking ADMET ADMET Prediction Docking->ADMET ADMET->Synthesis Iterative Redesign G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Inhibitor 3-Bromo-4-methoxybenzoic acid derivative Inhibitor->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

References

Unveiling the Agrochemical Potential: A Comparative Analysis of 3-Bromo-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of agrochemical discovery and development, 3-Bromo-4-methoxybenzoic acid has emerged as a promising scaffold for the synthesis of novel insecticidal and herbicidal agents. This guide provides a comparative overview of the biological activities of its derivatives, supported by available experimental data and detailed methodologies, to aid in the rational design of next-generation crop protection solutions.

While extensive comparative studies on a wide range of this compound derivatives are not abundant in publicly accessible literature, a key Chinese patent establishes the foundational pesticidal activity of the parent compound and lays the groundwork for further exploration. This guide synthesizes the available information to provide a clear perspective on the current landscape and future potential.

Herbicidal and Fungicidal Activity of the Parent Compound

A foundational study detailed in Chinese patent CN103102263A reveals that this compound itself possesses notable fungicidal and herbicidal properties. The patent discloses the synthesis of the compound and its efficacy against various agricultural pests.

Fungicidal Efficacy

The compound has demonstrated significant inhibitory effects against key plant pathogenic fungi. The median effective concentration (EC₅₀) values, which represent the concentration required to inhibit 50% of fungal growth, were determined for two major pathogens:

Pathogen NameCommon NameEC₅₀ (mg/L)
Physalospora piricolaApple Ring Rot10.3[1]
Guignardia bidwelliiGrape White Rot19.7[1]

These results indicate a potent fungicidal activity, suggesting that derivatives of this compound could be developed into effective treatments for these and other fungal diseases in crops.

Herbicidal and Plant Growth Regulatory Effects

The same patent also reports that this compound exhibits good inhibitory effects against a variety of weeds.[1] While specific quantitative data for its herbicidal activity is not provided in the abstract, the disclosure points to a broad-spectrum potential. Furthermore, the compound is noted to have a regulatory effect on plant growth, a desirable trait for agrochemicals that can enhance crop health and yield.[1]

Experimental Protocols

To facilitate further research and comparative analysis, the following experimental methodologies are detailed based on the available documentation.

Synthesis of this compound

The synthesis of the parent compound is a critical first step for the generation of a derivative library. The following protocol is based on the method described in Chinese patent CN103102263A.

Reaction Scheme:

G p-Methoxybenzoic Acid p-Methoxybenzoic Acid This compound This compound p-Methoxybenzoic Acid->this compound  Br₂, FeCl₃ Glacial Acetic Acid

Figure 1: Synthesis of this compound.

Procedure:

  • p-Methoxybenzoic acid is used as the starting material.

  • The reaction is carried out in a glacial acetic acid medium.

  • A catalytic amount of ferric chloride (FeCl₃) is added.

  • Bromine (Br₂), diluted with glacial acetic acid, is added to the reaction mixture over a period of 1-5 hours at a temperature of 20-60°C.

  • The reaction is allowed to proceed for 1-20 hours at this temperature.

  • The temperature is then raised to 70°C up to the reflux temperature of the solvent and maintained for an additional 0.5-5 hours.

  • The final product, this compound, is obtained by filtration.[1]

In Vitro Fungicidal Assay

The following is a general protocol for determining the EC₅₀ values of compounds against fungal pathogens, as can be inferred from the patent.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Collection A Prepare PDA Medium B Autoclave Medium A->B D Add Compound to Molten PDA B->D C Prepare Test Compound Stock Solutions C->D E Pour Plates D->E F Inoculate with Fungal Plugs E->F G Incubate at 24.5°C F->G H Measure Colony Diameter G->H I Calculate Inhibition Rate H->I J Determine EC₅₀ I->J

Figure 2: Workflow for In Vitro Fungicidal Assay.

Procedure:

  • A stock solution of the test compound (e.g., this compound) is prepared at a specific concentration.

  • An appropriate volume of the stock solution is added to 100 mL of sterilized Potato Dextrose Agar (B569324) (PDA) medium, which has been cooled to approximately 60°C. The mixture is shaken well.

  • The medium containing the test compound is poured into sterile Petri dishes (60 mm diameter).

  • A control group is prepared by adding an equivalent volume of the solvent used for the stock solution to the PDA medium.

  • Once the agar has solidified, a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal culture, is placed in the center of each plate.

  • Each treatment is replicated three times.

  • The plates are incubated in a constant temperature incubator at 24.5°C.

  • After a set incubation period, the diameter of the fungal colonies is measured using the criss-cross method.

  • The inhibition rate is calculated based on the growth in the control plates.

  • The EC₅₀ value is then determined from the dose-response curve.[1]

Future Directions and a Call for Comparative Studies

The existing data strongly suggests that the this compound scaffold is a valuable starting point for the development of novel agrochemicals. However, to fully unlock its potential, comprehensive comparative studies on a series of its derivatives are imperative.

Future research should focus on the synthesis and evaluation of:

  • Esters: Modifying the carboxylic acid group to form various esters could significantly impact the compound's lipophilicity and, consequently, its uptake and translocation in plants and insects.

  • Amides: The synthesis of a range of primary, secondary, and tertiary amides could lead to derivatives with altered modes of action and target specificity.

  • Other Analogues: Exploration of other structural modifications, such as substitutions on the benzene (B151609) ring or alterations to the methoxy (B1213986) group, could further optimize biological activity.

By systematically synthesizing and screening a library of this compound derivatives for both insecticidal and herbicidal activity, and by presenting this data in a clear, comparative format, the scientific community can accelerate the discovery of new, effective, and safe crop protection solutions. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-methoxybenzoic Acid and Its Isomers: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Bromo-4-methoxybenzoic acid and its structural isomers. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, alongside the deactivating carboxylic acid functionality, results in distinct electronic and steric environments for each isomer. These differences significantly influence their acidity and susceptibility to electrophilic and nucleophilic substitution reactions, which are critical considerations in synthetic chemistry and drug design.

Data Presentation: A Quantitative Comparison

The reactivity of the bromo-methoxybenzoic acid isomers can be quantitatively assessed primarily through their acid dissociation constant (pKa). The acidity is influenced by the position of the bromine and methoxy groups relative to the carboxylic acid. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

IsomerStructurePredicted pKaNotes
This compound this compound~3.9 - 4.1The bromine atom at the meta position has an electron-withdrawing inductive effect, increasing acidity compared to 4-methoxybenzoic acid.
2-Bromo-4-methoxybenzoic acid 2-Bromo-4-methoxybenzoic acid~3.86[1]The ortho bromine atom exerts a significant inductive effect and potential steric hindrance to the carboxylic acid group, which can increase acidity (ortho effect).
5-Bromo-2-methoxybenzoic acid 5-Bromo-2-methoxybenzoic acid~3.9 - 4.1The bromine is meta to the carboxylic acid and para to the activating methoxy group.
4-Bromo-3-methoxybenzoic acid 4-Bromo-3-methoxybenzoic acid~3.85[2]The bromine is para to the carboxylic acid, where its electron-withdrawing inductive and weaker electron-donating resonance effects are at play.
2-Bromo-5-methoxybenzoic acid 2-Bromo-5-methoxybenzoic acid~3.8 - 4.0Similar to the 2-bromo-4-methoxy isomer, the ortho bromine is expected to increase acidity due to the ortho effect.
4-Bromo-2-methoxybenzoic acid 4-Bromo-2-methoxybenzoic acid~3.86[1]The bromine is para to the activating methoxy group and meta to the deactivating carboxylic acid.

Note: Predicted pKa values are based on computational models and may vary from experimental values. The provided structures are representations of the respective isomers.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) of a bromo-methoxybenzoic acid isomer.

Materials:

  • Bromo-methoxybenzoic acid isomer

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh a sample of the bromo-methoxybenzoic acid isomer and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if solubility is low, but this will affect the absolute pKa value.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the dissolved sample on the magnetic stirrer and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Record the pH after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pH at the half-equivalence point (the point at which half of the acid has been neutralized) is equal to the pKa of the acid.

Protocol 2: General Procedure for Electrophilic Nitration

This protocol provides a general method for the nitration of a bromo-methoxybenzoic acid isomer to assess the directing effects of the substituents.

Materials:

  • Bromo-methoxybenzoic acid isomer

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a reaction flask, cool a mixture of concentrated nitric and sulfuric acid in an ice bath.

  • Slowly add the bromo-methoxybenzoic acid isomer to the cold acid mixture while stirring.

  • Maintain the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The product mixture can be analyzed by techniques such as NMR spectroscopy or mass spectrometry to determine the regioselectivity of the nitration.

Mandatory Visualization

Reactivity Principles: Electronic Effects

The reactivity of the benzene (B151609) ring in these isomers towards electrophilic aromatic substitution is governed by the interplay of the directing effects of the three substituents: the carboxylic acid group (-COOH), the bromine atom (-Br), and the methoxy group (-OCH₃).

electronic_effects substituent Substituents on Benzene Ring cooh -COOH substituent->cooh br -Br substituent->br och3 -OCH3 substituent->och3 deactivating Deactivating cooh->deactivating -I, -M effect meta Meta-directing cooh->meta br->deactivating -I > +M effect ortho_para Ortho, Para-directing br->ortho_para activating Activating och3->activating +M > -I effect och3->ortho_para reactivity Ring Reactivity (Electrophilic Substitution) deactivating->reactivity activating->reactivity directing Directing Effect meta->directing ortho_para->directing

Caption: Electronic effects of substituents on the benzene ring.

General Mechanism for Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution (EAS), which is a key reaction for these compounds.

EAS_mechanism start Aromatic Ring + Electrophile (E+) intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Step 1: Electrophilic Attack (Slow, Rate-Determining) product Substituted Aromatic Ring + H+ intermediate->product Step 2: Deprotonation (Fast, Restores Aromaticity)

Caption: General mechanism of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Considerations

While less common than EAS for these compounds, nucleophilic aromatic substitution (SNAr) can occur, particularly if strong electron-withdrawing groups are present, or under forcing conditions. The bromine atom can act as a leaving group.

SNAr_considerations reactant Bromo-methoxybenzoic Acid + Nucleophile (Nu-) intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Addition of Nu- product Substituted Product + Br- intermediate->product Elimination of Br-

Caption: Logical workflow for nucleophilic aromatic substitution (SNAr).

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Bromo-4-methoxybenzoic acid should be managed as a halogenated organic waste. It is imperative that this chemical is not disposed of down the drain or mixed with non-halogenated waste streams. The required method of disposal is through an approved hazardous waste disposal plant.

This guide provides detailed procedures for the safe handling, temporary storage, and ultimate disposal of this compound, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Key Safety and Hazard Information

Proper handling and disposal procedures are informed by the inherent hazards of the substance. The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation[1]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are important for understanding its behavior and for safe handling.

PropertyValue
Molecular FormulaC8H7BrO3[1]
Molecular Weight231.04 g/mol [1][2]
Melting Point220-222 °C[2]
AppearanceOff-white to yellow solid

Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following minimum personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary, especially when handling the powder form to avoid dust inhalation.[2]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Waste Segregation and Collection

Proper segregation of chemical waste is critical. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Solid Waste:

    • Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.

    • The container should be designated for "Halogenated Organic Solids."

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, leak-proof container that is compatible with the solvent used.

    • This container must be labeled as "Halogenated Organic Liquid Waste."

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods differ, and co-mingling can complicate and increase the cost of disposal.[3]

Spill and Contamination Management

In the event of a spill, follow these procedures:

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[3]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[4][5][6]

  • Recommended Disposal Method: The primary recommended disposal method is incineration at a licensed hazardous waste facility.[3]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe_check Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in 'Halogenated Organic Solid Waste' container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid label_container Step 3: Securely Seal and Label Container collect_solid->label_container collect_liquid->label_container store_waste Step 4: Temporary Storage in Designated Hazardous Waste Area label_container->store_waste final_disposal Step 5: Arrange for Pickup by Licensed Hazardous Waste Vendor store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.